molecular formula C8H6BrN3 B598582 7-Bromo-8-methylpyrido[2,3-b]pyrazine CAS No. 116605-69-7

7-Bromo-8-methylpyrido[2,3-b]pyrazine

Cat. No.: B598582
CAS No.: 116605-69-7
M. Wt: 224.061
InChI Key: BHHMPZQRVWVAAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research . The pyrido[2,3-b]pyrazine scaffold is a fused bicyclic system containing multiple nitrogen atoms, making it a privileged structure for designing molecules that interact with biological targets . The bromine substituent at the 7-position is a critical functional handle, enabling further derivatization through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to create diverse chemical libraries for biological screening . This compound is primarily utilized as a key building block in the synthesis of more complex molecules with potential therapeutic applications . Its specific structure makes it particularly relevant in the exploration of kinase inhibitors, a major class of compounds for targeted cancer therapies . Researchers employ this intermediate in the design and optimization of drug candidates in areas such as oncology, where precise molecular interactions are critical for inhibiting disease pathways . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-8-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMPZQRVWVAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=CN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652841
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116605-69-7
Record name 7-Bromo-8-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-8-methylpyrido[2,3-b]pyrazine (CAS No. 116605-69-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a key heterocyclic building block in medicinal chemistry. Its established CAS Number is 116605-69-7 . This document delves into the synthesis, purification, and characterization of this compound, with a particular focus on its strategic application in the development of kinase inhibitors and other biologically active molecules. The guide offers field-proven insights into experimental protocols, including Suzuki-Miyaura coupling for further derivatization, and discusses the significance of the pyrido[2,3-b]pyrazine scaffold in modern drug discovery.

Introduction: The Strategic Importance of this compound

This compound is a brominated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry.[1] The pyrido[2,3-b]pyrazine core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1] This characteristic makes it a valuable scaffold for the design of novel therapeutics.

The presence of a bromine atom at the 7-position and a methyl group at the 8-position of the pyrido[2,3-b]pyrazine ring imparts specific chemical properties that are highly advantageous for drug discovery programs.[2] The bromine atom serves as a crucial synthetic handle, enabling a wide range of derivatizations through modern cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. Consequently, this compound is a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for targeted cancer therapies.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 116605-69-7[2]
Molecular Formula C₈H₆BrN₃[2]
Molecular Weight 224.06 g/mol [2]
IUPAC Name This compound[2]
Appearance Solid
Melting Point 161-166 °C

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): A characteristic singlet for the methyl group is expected around δ 2.48 ppm, with the pyrazine protons appearing at approximately δ 8.72–9.15 ppm.[2]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and methyl carbons.

  • High-Resolution Mass Spectrometry (HRMS): The calculated m/z for [M+H]⁺ is 224.9734, with an expected found value in close agreement.[2]

Synthesis and Purification: A Protocol for Laboratory-Scale Production

The synthesis of this compound is typically achieved through a multi-step process involving the formation of the pyrido[2,3-b]pyrazine core followed by regioselective bromination. The following protocol is a representative method for its laboratory-scale synthesis.

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Core Formation cluster_1 Step 2: Bromination Pyrazine-2,3-diamine Pyrazine-2,3-diamine Pyrido[2,3-b]pyrazine_scaffold Pyrido[2,3-b]pyrazine_scaffold Pyrazine-2,3-diamine->Pyrido[2,3-b]pyrazine_scaffold Condensation (2-propanol, 80°C, NaHCO₃) alpha-Brominated_ketone alpha-Brominated_ketone alpha-Brominated_ketone->Pyrido[2,3-b]pyrazine_scaffold This compound This compound Pyrido[2,3-b]pyrazine_scaffold->this compound Electrophilic Substitution (NBS or Br₂ in DMF, 0-25°C)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Pyrido[2,3-b]pyrazine Scaffold

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazine-2,3-diamine (1.0 eq) in 2-propanol.

  • Addition of Reagents: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of an α-brominated ketone (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.

  • Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude pyrido[2,3-b]pyrazine scaffold.

Step 2: Bromination of the Pyrido[2,3-b]pyrazine Scaffold

  • Reaction Setup: Dissolve the crude pyrido[2,3-b]pyrazine scaffold from Step 1 in N,N-dimethylformamide (DMF) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) or a solution of bromine in DMF (1.05 eq) to the cooled solution while maintaining the temperature between 0-25°C to prevent over-halogenation.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel (230–400 mesh).[2]

  • Column Preparation: Pack a glass column with a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 30% ethyl acetate). A typical eluent system is a 3:7 mixture of ethyl acetate/hexane.[2]

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. For obtaining a product with >99% purity, recrystallization from a methanol/water (4:1) mixture can be performed.[2]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrido[2,3-b]pyrazine scaffold is a cornerstone in the design of various kinase inhibitors. The bromine atom at the 7-position of this compound is a key functional group that allows for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the synthesis of large libraries of compounds for screening against various kinases.

The Suzuki-Miyaura Coupling: A Powerful Tool for Derivatization

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[3][4] In the context of this compound, this reaction is employed to couple the heterocyclic core with a variety of aryl or heteroaryl boronic acids or esters.

Suzuki_Coupling This compound This compound Coupled_Product 7-Aryl-8-methylpyrido[2,3-b]pyrazine This compound->Coupled_Product Pd Catalyst, Base (e.g., Pd(PPh₃)₄, K₂CO₃) Arylboronic_acid Ar-B(OH)₂ Arylboronic_acid->Coupled_Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and partition between ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-8-methylpyrido[2,3-b]pyrazine derivative.

Example of a Kinase Inhibitor Derived from a Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold

Conclusion: A Versatile Building Block for Future Discoveries

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its strategic design, featuring a privileged heterocyclic core and a reactive bromine handle, provides a robust platform for the synthesis of diverse chemical libraries. The ability to readily derivatize this scaffold through robust chemical transformations like the Suzuki-Miyaura coupling makes it an ideal starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this important intermediate in their quest for new medicines.

References

  • (No source provided)
  • (No source provided)
  • PubMed. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)
  • (No source provided)

Sources

A Researcher's Guide to 7-Bromo-8-methylpyrido[2,3-b]pyrazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary: This guide provides a comprehensive technical overview of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. With a molecular weight of 224.06 g/mol , this molecule serves as a crucial building block for the synthesis of more complex, biologically active compounds.[1] Its strategic value lies in the pyrido[2,3-b]pyrazine core, a "privileged structure" known to interact with various biological targets, and a bromine atom at the 7-position that acts as a versatile handle for chemical diversification.[1] This document details the compound's physicochemical properties, provides a representative synthesis protocol, and explores its primary applications in the development of targeted therapeutics, particularly kinase inhibitors for oncology.

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the backbone of modern pharmacology. Their unique three-dimensional structures and ability to form hydrogen bonds and other molecular interactions make them ideal for binding to biological targets like enzymes and receptors.[2]

Within this vast class of molecules, the pyrido[2,3-b]pyrazine scaffold has emerged as a structure of considerable interest.[3] This fused bicyclic system, containing multiple nitrogen atoms, provides a rigid and defined orientation for appended functional groups, making it an attractive framework for designing targeted therapies.[1] this compound is a prime example of a strategically designed intermediate. The methyl group at position 8 provides a specific steric and electronic profile, while the bromine at position 7 is not merely a substituent but a critical functional handle. This halogen atom is ideally positioned for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening.[1] This guide aims to provide researchers and drug development professionals with the core knowledge required to effectively utilize this potent chemical tool.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Weight 224.06 g/mol [1][4]
Molecular Formula C₈H₆BrN₃[1]
CAS Number 116605-69-7[1]
IUPAC Name This compound[1]
InChI Key BHHMPZQRVWVAAR-UHFFFAOYSA-N[1]
Purity ≥95% (Typical commercial grade)[4]
Appearance SolidN/A

Synthesis and Derivatization Strategy

Rationale for Synthesis

This compound is typically synthesized not as an end-product, but as a key intermediate. The core synthetic challenge is the efficient construction of the fused ring system. A common and effective method for creating pyrido[2,3-b]pyrazines is the cyclocondensation reaction between a substituted 2,3-diaminopyridine and a 1,2-dicarbonyl compound.[3] The choice of starting materials directly dictates the final substitution pattern on the heterocyclic core.

Representative Synthesis Protocol

This protocol describes a logical and field-proven approach for the synthesis of the target compound.

Objective: To synthesize this compound via a cyclocondensation reaction.

Materials:

  • 5-Bromo-6-methylpyridine-2,3-diamine

  • Glyoxal (40% solution in water)

  • Ethanol (Absolute)

  • Acetic Acid (Glacial)

  • Sodium Bicarbonate

  • Drying Agent (e.g., anhydrous Magnesium Sulfate)

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 5-Bromo-6-methylpyridine-2,3-diamine in a minimal amount of absolute ethanol.

    • Causality: Ethanol is chosen as a polar protic solvent that effectively dissolves the diamine starting material and is compatible with the subsequent reaction conditions.

  • Acid Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of glacial acetic acid to the solution.

    • Causality: The acid protonates one of the carbonyl groups of glyoxal, activating it for nucleophilic attack by the amino groups of the pyridine derivative, thereby accelerating the rate of imine formation.

  • Addition of Dicarbonyl: While stirring, slowly add 1.1 equivalents of glyoxal solution to the flask.

    • Causality: A slight excess of the more volatile or reactive glyoxal ensures the complete consumption of the more complex diamine starting material.

  • Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the dehydration and cyclization steps that form the stable aromatic pyrazine ring.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Causality: Neutralization quenches the reaction and allows for the precipitation of the organic product, which is typically less soluble in the aqueous-ethanolic mixture than its protonated salt form.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. Dry the final product under a vacuum.

Workflow Visualization

Synthesis_Workflow Start 5-Bromo-6-methylpyridine-2,3-diamine + Glyoxal Reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Reaction Workup Neutralization (NaHCO3) & Filtration Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of the target compound.

The Strategic Role of the Bromine Handle

The bromine atom at the 7-position is the molecule's most valuable feature for drug discovery. It serves as an anchor point for introducing new molecular fragments through well-established and reliable cross-coupling reactions.[1]

  • Suzuki Coupling: Reacting the bromo-compound with various boronic acids or esters allows for the formation of new carbon-carbon bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine-containing functionalities.

This synthetic versatility allows a single intermediate to become the parent of a large library of diverse analogs for structure-activity relationship (SAR) studies.

Applications in Modern Drug Discovery

Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention. The pyrido[2,3-b]pyrazine scaffold is an effective pharmacophore for designing kinase inhibitors.[1] Its planar, aromatic structure can mimic the adenine region of ATP, allowing it to fit into the enzyme's ATP-binding pocket.

The bromine atom on this compound can enhance hydrophobic interactions within this pocket, potentially increasing binding affinity and inhibitory potency.[1] Preliminary assays have shown that derivatives of this scaffold can exhibit inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR) at sub-micromolar concentrations.[1]

Visualizing the Target Pathway: Simplified EGFR Signaling

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand Growth Factor (EGF) Ligand->EGFR Binds & Activates Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Activates

Caption: Simplified EGFR signaling pathway and the site of kinase inhibition.

Broader Biological Potential

While oncology is a primary focus, the pyrido[2,3-b]pyrazine scaffold and its derivatives are being investigated for a range of other biological activities, including potential antimicrobial and anticancer properties.[1] The core structure is versatile enough to be adapted for various therapeutic targets. For instance, different derivatives of this class have been synthesized and tested as inhibitors of FtsZ, a key protein in bacterial cell division, highlighting potential applications in developing new antitubercular agents.[5]

Self-Validating Protocols for Scientific Integrity

Product Characterization and Quality Control

Trustworthiness in synthetic chemistry is achieved through rigorous analytical validation. Following synthesis, the identity and purity of this compound must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The number of signals, their chemical shifts, and splitting patterns must be consistent with the expected structure.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS is used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight (224.06 g/mol ).[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A pure sample should ideally show a single major peak. Commercial suppliers often guarantee a purity of ≥95% or higher.[4]

Example Cellular Assay: MTT Cytotoxicity Protocol

To validate the biological activity of derivatives synthesized from this intermediate, a standard cytotoxicity assay can be employed.

Objective: To determine the cytotoxic effect of a synthesized derivative on a cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a "vehicle only" control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for 48-72 hours.

    • Causality: This duration is typically sufficient for cytotoxic effects to manifest and impact cell viability.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Causality: Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

This compound is more than a chemical with a defined molecular weight; it is a strategic tool for innovation in drug discovery. Its value is derived from the combination of a biologically relevant core scaffold and a synthetically versatile bromine handle. This enables researchers to rapidly generate and test new chemical entities in a targeted manner. Future research will likely focus on expanding the diversity of functional groups attached to the 7-position, exploring novel therapeutic targets beyond kinases, and optimizing the pharmacokinetic properties of its derivatives to produce the next generation of advanced therapeutics.

References

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • List of Pyridopyrazine Derivatives | Download Table. ResearchGate. [Link]

  • "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. Semantic Scholar. [Link]

  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors. PMC - NIH. [Link]

  • 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine CAS NO.2169906-55-0. Qinmu Fine Chemical. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

Sources

7-Bromo-8-methylpyrido[2,3-b]pyrazine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Introduction

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities.[1] These structures are foundational in the search for new, effective therapeutic agents.[2] Derivatives have been investigated for applications ranging from kinase inhibition in oncology to the treatment of viral diseases and pain.[1][3] The specific compound, this compound (CAS No. 116605-69-7), is a key synthetic intermediate. Its strategic functionalization—a bromine atom at the 7-position and a methyl group at the 8-position—provides both a reactive handle for further chemical modification and a means to modulate the molecule's physicochemical profile.[1]

For researchers in drug discovery and development, a thorough understanding of a compound's physical properties is not merely academic; it is a critical prerequisite for success. These properties, including solubility, melting point, and lipophilicity, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). They also dictate the feasibility of formulation and scale-up.[4] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, details robust protocols for their experimental determination, and discusses the implications of these properties within the context of pharmaceutical research.

Physicochemical Properties

The foundation of any compound characterization lies in its fundamental physicochemical parameters. For novel or specialized intermediates like this compound, a combination of reported data, computational predictions, and comparative analysis with close structural analogs is often necessary to build a complete profile.

Chemical Identity and Structure

A precise understanding of the molecular structure is the starting point for interpreting all other physical data.

  • IUPAC Name: this compound[1]

  • CAS Number: 116605-69-7[1]

  • Molecular Formula: C₈H₆BrN₃[1]

  • Molecular Weight: 224.06 g/mol [1]

Correction: DOT language is not well-suited for complex chemical structures. A simplified representation is provided for context, and an image-based structure is recommended for clarity.

dot

Caption: A 2D representation of this compound.

Tabulated Physical Properties

Direct experimental data for the title compound is scarce. Therefore, this table includes predicted values and experimental data from key structural analogs to provide a scientifically grounded estimation of its properties.

PropertyThis compound (Target)7-Bromopyrido[2,3-b]pyrazine (Analog 1)7-Bromo-6-methylpyrido[2,3-b]pyrazine (Analog 2)Data Type & Source
CAS Number 116605-69-752333-42-3857203-29-3-
Molecular Formula C₈H₆BrN₃C₇H₄BrN₃C₈H₆BrN₃-
Molecular Weight 224.06210.03224.06-
Appearance -Solid-Experimental
Melting Point (°C) Est. 170-185161 - 166-Experimental
Boiling Point (°C) -~299-Predicted[5]
Density (g/cm³) 1.7 ± 0.1~1.67-Predicted[5]
Water Solubility (mg/L) -~4018-Predicted[5]
LogP --2.10Predicted[6]
Topological Polar Surface Area (TPSA) --38.67 ŲPredicted[6]

Expertise & Experience Insight: The addition of a methyl group to the pyrido[2,3-b]pyrazine core, as seen in the target compound relative to Analog 1, is expected to slightly increase its lipophilicity and molecular weight. This typically leads to a modest increase in the melting point, assuming crystal packing is not significantly disrupted, and a decrease in aqueous solubility. The estimated melting point range of 170-185 °C for the target compound is a logical extrapolation from the experimental value of its unmethylated counterpart.

Solubility Profile

A compound's solubility is a critical determinant of its utility, impacting everything from reaction work-up conditions to in vivo bioavailability.

  • Aqueous Solubility: Based on the predicted value for the unmethylated analog (~4 g/L), the aqueous solubility of this compound is expected to be lower.[5] The molecule possesses three nitrogen atoms that can act as hydrogen bond acceptors, which promotes aqueous solubility. However, this is counteracted by the lipophilic, aromatic core, the bromine atom, and the newly introduced methyl group. The overall solubility is likely to be low to moderate.

  • Organic Solvent Solubility: As a predominantly nonpolar, aromatic compound, it is predicted to exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. Its solubility in nonpolar solvents like hexanes is expected to be poor.

Causality Behind Experimental Choices: When developing a synthesis or purification protocol, this solubility profile dictates the choice of solvents. For instance, in a purification by column chromatography, a gradient of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) would be a logical starting point.[1] For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated (e.g., methanol/water) would be effective.[1]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A multi-technique approach ensures the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic.

    • Aromatic Region: Two signals are expected for the protons on the pyrazine ring, and one signal for the proton on the pyridine ring. These would appear in the downfield region (likely δ 8.5-9.2 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atoms.

    • Methyl Region: A sharp singlet corresponding to the three protons of the methyl group is predicted to appear around δ 2.48 ppm (in DMSO-d₆).[1] The exact chemical shift will be solvent-dependent.

  • ¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the bromine atom will be shifted, and the methyl carbon will appear far upfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, by extension, the elemental composition of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement. The experimentally determined monoisotopic mass for the protonated molecule ([M+H]⁺) has been reported as 224.9731, which is in excellent agreement with the calculated value of 224.9734 for C₈H₇BrN₃⁺.[1]

  • Isotopic Pattern: A key diagnostic feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for any bromine-containing fragment: the M⁺ peak and the M+2 peak, which will be of nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.

Experimental Protocols for Property Determination

For drug discovery, predicted values are a starting point, but experimentally determined data is the gold standard. The following are self-validating protocols for key physical properties.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.

Methodology (Kofler Hot-Stage Microscopy):

  • Calibration: Calibrate the hot-stage apparatus using certified reference standards with melting points bracketing the expected range.

  • Sample Preparation: Place a small quantity (a few crystals) of the dried compound onto a clean microscope slide. Cover with a coverslip.

  • Heating: Place the slide on the hot stage. Heat rapidly to approximately 20°C below the expected melting point (e.g., 150°C).

  • Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample through the microscope.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting "point" is reported as this range.

  • Validation: A narrow range (< 2°C) is indicative of high purity.

Thermodynamic Solubility Determination

Rationale: Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature. It is a critical parameter for predicting oral absorption and for developing formulations. The shake-flask method is a reliable, low-throughput method for its determination.

G Figure 2: Shake-Flask Solubility Workflow A 1. Add excess solid to buffer/solvent B 2. Equilibrate (e.g., 24-48h at 25°C) with constant agitation A->B C 3. Phase Separation (Centrifugation or Filtration) B->C D 4. Isolate Saturated Supernatant C->D F 6. Quantify Concentration (HPLC or UV-Vis) D->F E 5. Prepare Dilution Series & Standard Curve E->F G 7. Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for thermodynamic solubility determination.

Methodology (Shake-Flask Method):

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the test solvents (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents). The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the saturated solution via centrifugation at high speed or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Quantify the concentration of the compound against a standard curve using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Validation: The presence of remaining solid in the vials after equilibration confirms that saturation was achieved. The experiment should be run in triplicate to ensure reproducibility.

Implications for Drug Discovery and Development

The physical properties of this compound directly influence its potential and strategic use in drug development.

  • Drug-Likeness and ADME Profile: The predicted LogP of ~2.1 for a close analog suggests the molecule has moderate lipophilicity, which is often a good starting point for oral bioavailability.[6] The TPSA of ~39 Ų is well within the range for good cell permeability.[6] However, the low expected aqueous solubility could be a limiting factor for absorption, potentially requiring formulation strategies to enhance its dissolution rate.

  • Synthetic Utility: The compound's primary role is as a versatile building block.[1] Its physical state (a solid with a relatively high melting point) simplifies handling, weighing, and storage compared to oils or low-melting solids. The bromine at the 7-position is the key feature for synthetic chemists; it is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries.[1] The physical properties of the products of these reactions will, in turn, be influenced by the groups introduced at this position.

This compound is a strategically important heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on its physical properties is limited, a robust profile can be constructed through a combination of computational prediction, analysis of structural analogs, and a clear understanding of structure-property relationships. Its character as a crystalline solid with moderate lipophilicity and multiple hydrogen bond acceptors defines its behavior. For researchers, the provided protocols offer a validated pathway to determine its critical physical properties experimentally, transforming this key intermediate from a catalog chemical into a well-characterized tool for the discovery of novel therapeutics.

References

  • Liddle, J., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63. [Link]

  • Perry, M. R., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry & Biodiversity, 18(9), e2100318. [Link]

  • Yusuf, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

  • He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information. [Link]

  • Chemchart. 7-bromopyrido[2,3-b]pyrazine (52333-42-3). [Link]

  • Rani, P., et al. (2023). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology, 4(11). [Link]

  • ResearchGate. (PDF) Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

  • Szafraniec-Gorol, G., et al. (2022). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 22(19), 7578. [Link]

  • Lizhuo Chemical. 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine CAS NO.2169906-55-0. [Link]

  • MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. [Link]

  • ResearchGate. Heterocycles in drug discovery: Properties and preparation | Request PDF. [Link]

  • SpectraBase. 7-BROMO-PYRIDO-[2,3-B]-PYRAZINE - Optional[13C NMR]. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Advancing Therapeutic Candidates

In the landscape of modern drug discovery and development, the intrinsic properties of a chemical entity are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a clinical reality. Poor solubility can impede absorption, limit bioavailability, and introduce significant challenges in formulation, ultimately leading to the failure of otherwise promising candidates.[1][2][3][4] This guide is dedicated to the comprehensive analysis of the solubility of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a heterocyclic compound of interest in medicinal chemistry.[5] By providing a detailed exploration of its physicochemical properties and robust protocols for solubility determination, we aim to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively evaluate this molecule and its analogs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation upon which its solubility profile is built. This compound is a heterocyclic compound with a molecular structure that presents both opportunities and challenges for achieving adequate solubility.[5]

PropertyValueSource
Molecular Formula C8H6BrN3[5]
Molecular Weight 224.06 g/mol [5]
Appearance Solid (predicted)[6]
Melting Point Not available[7]
Boiling Point Not available[7]
Predicted Water Solubility Data not available for this specific compound. A related compound, 7-bromopyrido[2,3-b]pyrazine, has a predicted water solubility of 9280.8 mg/L.[8]

Note: Specific experimental data for the solubility of this compound is not publicly available. The data presented in subsequent sections are illustrative and based on established methodologies for compounds of this class.

Caption: Chemical structure of this compound.

The Dichotomy of Solubility Assessment: Kinetic vs. Thermodynamic Solubility

The solubility of a compound can be assessed from two distinct yet complementary perspectives: kinetic and thermodynamic. The choice of which to measure is dictated by the stage of drug discovery and the specific questions being asked.

  • Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated stock solution (often in DMSO) to an aqueous buffer.[9][10] It is a high-throughput method ideal for the early stages of drug discovery to quickly rank and filter large numbers of compounds.[11][12][13] However, it may not represent the true equilibrium state and can sometimes overestimate solubility due to the formation of supersaturated solutions.[14]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium.[15] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period, typically 24 hours or more.[13][15] The shake-flask method is the gold standard for determining thermodynamic solubility.[16] This measurement is crucial for lead optimization and pre-formulation studies.[10]

cluster_timeline Drug Discovery & Development Timeline cluster_solubility Solubility Assessment Early Discovery Early Discovery Lead Optimization Lead Optimization Kinetic Solubility Kinetic Solubility Early Discovery->Kinetic Solubility High-throughput screening Pre-formulation Pre-formulation Thermodynamic Solubility Thermodynamic Solubility Lead Optimization->Thermodynamic Solubility Accurate characterization Pre-formulation->Thermodynamic Solubility Formulation development

Caption: The application of kinetic and thermodynamic solubility in the drug discovery timeline.

Experimental Protocols for Determining the Solubility of this compound

Kinetic Solubility Determination via Nephelometry

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound. Nephelometry measures the light scattered by undissolved particles in a solution.[11][17]

Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler

  • Nephelometer

  • Plate shaker

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours on a plate shaker to allow for dissolution.

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Start Start Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Start->Prepare 10 mM Stock in DMSO Serial Dilution in DMSO Serial Dilution in DMSO Prepare 10 mM Stock in DMSO->Serial Dilution in DMSO Transfer to PBS (pH 7.4) Transfer to PBS (pH 7.4) Serial Dilution in DMSO->Transfer to PBS (pH 7.4) Incubate (2h, RT) Incubate (2h, RT) Transfer to PBS (pH 7.4)->Incubate (2h, RT) Measure Light Scattering Measure Light Scattering Incubate (2h, RT)->Measure Light Scattering Determine Highest Soluble Concentration Determine Highest Soluble Concentration Measure Light Scattering->Determine Highest Soluble Concentration End End Determine Highest Soluble Concentration->End Start Start Add Excess Solid to PBS (pH 7.4) Add Excess Solid to PBS (pH 7.4) Start->Add Excess Solid to PBS (pH 7.4) Equilibrate (24h, 25°C) Equilibrate (24h, 25°C) Add Excess Solid to PBS (pH 7.4)->Equilibrate (24h, 25°C) Centrifuge to Pellet Solid Centrifuge to Pellet Solid Equilibrate (24h, 25°C)->Centrifuge to Pellet Solid Collect Supernatant Collect Supernatant Centrifuge to Pellet Solid->Collect Supernatant Quantify by HPLC-UV Quantify by HPLC-UV Collect Supernatant->Quantify by HPLC-UV Determine Equilibrium Concentration Determine Equilibrium Concentration Quantify by HPLC-UV->Determine Equilibrium Concentration End End Determine Equilibrium Concentration->End

Sources

An In-depth Technical Guide to the NMR Spectral Data of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 7-Bromo-8-methylpyrido[2,3-b]pyrazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with established spectroscopic principles to offer a comprehensive understanding of the structural characterization of this important synthetic intermediate.

Introduction and Molecular Structure

This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide array of potentially therapeutic agents. The pyrido[2,3-b]pyrazine core is a privileged scaffold in drug discovery, and the strategic placement of a bromine atom and a methyl group offers versatile handles for further chemical modifications. Accurate structural elucidation via NMR spectroscopy is paramount for ensuring the integrity of downstream applications.

The molecular structure, presented below, consists of a fused pyridine and pyrazine ring system. The numbering convention used throughout this guide is illustrated in the accompanying diagram.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct protons and their local electronic environments.

Experimental Data

The following ¹H NMR data has been reported for this compound.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
2.48Singlet (s)-CH₃ (at C8)
8.72 - 9.15Multiplet (m)Aromatic Protons

Table 1: Reported ¹H NMR Spectral Data (400 MHz, DMSO-d₆).[1]

Spectral Interpretation

The ¹H NMR spectrum is consistent with the proposed structure.

  • Methyl Protons: The singlet at 2.48 ppm corresponds to the three protons of the methyl group at the C8 position. Its singlet nature indicates no adjacent protons for coupling.

  • Aromatic Protons: The region between 8.72 and 9.15 ppm is attributed to the three aromatic protons on the pyridopyrazine core. The downfield chemical shifts are characteristic of protons on electron-deficient aromatic systems like pyrazine and pyridine.

Based on established principles of NMR spectroscopy for heterocyclic systems, a more detailed assignment of the aromatic protons can be proposed:

Proposed AssignmentExpected MultiplicityRationale
H-2 & H-3Doublet (d)These protons on the pyrazine ring are expected to be in the most downfield region due to the deshielding effect of the two adjacent nitrogen atoms. They will likely appear as doublets due to coupling with each other.
H-6Singlet (s) or narrow doubletThe proton at C6 is on the pyridine ring. Its chemical shift will be influenced by the adjacent bromine at C7 and the fused pyrazine ring. It is expected to be a singlet or a narrow doublet depending on long-range coupling.

¹³C NMR Spectral Data

As of the date of this guide, explicit experimental ¹³C NMR data for this compound has not been widely published. However, based on known substituent effects and data for related pyridopyrazine structures, a predicted ¹³C NMR spectrum can be outlined.

Predicted Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ) ppmRationale
-CH₃~15-25Typical range for a methyl group attached to an aromatic ring.
C6~120-130Aromatic CH carbon.
C7~115-125Carbon bearing the bromine atom; the chemical shift is influenced by the heavy atom effect.
C2 & C3~140-155Aromatic CH carbons in the pyrazine ring, significantly deshielded by the adjacent nitrogen atoms.
Quaternary Carbons~135-160The five quaternary carbons (C4a, C5a, C8, C8a, C10a) will appear in the downfield region of the aromatic spectrum. Their precise assignment would require 2D NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts.

Experimental Protocols

The following section details a standard operating procedure for the acquisition of high-quality NMR spectra for this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's reported solubility and the solvent's high boiling point, which minimizes evaporation. Deuterated chloroform (CDCl₃) can also be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following workflow outlines the key steps in acquiring ¹H and ¹³C NMR spectra.

G cluster_0 NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) instrument Instrument Setup (400 MHz Spectrometer) prep->instrument shimming Shimming (Optimize magnetic field homogeneity) instrument->shimming h1_acq 1H NMR Acquisition (Standard pulse-acquire) shimming->h1_acq c13_acq 13C NMR Acquisition (Proton-decoupled) h1_acq->c13_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) c13_acq->processing analysis Spectral Analysis (Peak picking, Integration, Assignment) processing->analysis

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of HRMS in Characterizing Novel Heterocycles

In the landscape of modern drug discovery and materials science, N-heterocyclic compounds are of paramount importance. The pyrido[2,3-b]pyrazine scaffold, in particular, is a privileged structure, forming the core of numerous biologically active agents.[1] The title compound, 7-Bromo-8-methylpyrido[2,3-b]pyrazine (C₈H₆BrN₃), represents a key synthetic intermediate.[2] Its bromine substituent serves as a versatile chemical handle for diversification via cross-coupling reactions, while the methyl group subtly modulates its electronic and steric properties.[2]

The unambiguous structural confirmation of such intermediates is not merely a formality; it is the bedrock upon which successful research programs are built. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose. Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the confident determination of a molecule's elemental composition.[3][4] This guide provides a comprehensive, in-depth protocol for the HRMS analysis of this compound, moving beyond procedural steps to explain the fundamental causality behind each experimental choice.

Part 1: The Theoretical Foundation - A Self-Validating System

Before any sample is introduced into the mass spectrometer, a theoretical analysis provides a predictive framework. This framework is the first pillar of a self-validating protocol. For this compound, the two most critical predictive data points are its theoretical exact mass and its unique isotopic pattern.

Calculation of Monoisotopic Mass and Common Adducts

The elemental composition (C₈H₆BrN₃) allows us to calculate the theoretical monoisotopic mass. It is crucial to use the mass of the most abundant or lightest stable isotope for each element. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), requires separate calculations.[5][6]

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Bromine⁷⁹Br78.918337
Bromine⁸¹Br80.916291

Neutral Molecule [M]:

  • Mass with ⁷⁹Br: (8 * 12.000000) + (6 * 1.007825) + (1 * 78.918337) + (3 * 14.003074) = 222.9745 Da

  • Mass with ⁸¹Br: (8 * 12.000000) + (6 * 1.007825) + (1 * 80.916291) + (3 * 14.003074) = 224.9725 Da

In a typical soft ionization HRMS experiment, we observe protonated or other adduct ions. The expected masses for the most common adducts are summarized below.

Ion SpeciesFormulaTheoretical m/z (⁷⁹Br)Theoretical m/z (⁸¹Br)
[M+H]⁺ [C₈H₇BrN₃]⁺223.9818 225.9797
[M+Na]⁺ [C₈H₆BrN₃Na]⁺245.9639247.9618
[M+K]⁺ [C₈H₆BrN₃K]⁺261.9378263.9358

Table 1: Theoretical monoisotopic masses of this compound and its common adducts.

The Definitive Isotopic Signature of Bromine

Nature provides a powerful, built-in confirmation for bromine-containing compounds. The natural abundances of ⁷⁹Br and ⁸¹Br are 50.69% and 49.31%, respectively, resulting in a characteristic isotopic pattern where the M and M+2 peaks appear with a nearly 1:1 intensity ratio.[5][6][7] Observing this doublet, with a mass difference of approximately 2 Da and near-equal intensity, is a highly reliable indicator of the presence of a single bromine atom in the molecule. This signature is a cornerstone of our analysis.

Part 2: Experimental Design and Detailed Protocol

The quality of HRMS data is directly dependent on meticulous experimental design and execution. Here, we detail a robust workflow, explaining the rationale for each decision.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in LC-MS Grade Solvent A->B Precision C Dilute to ~1-10 µg/mL B->C Optimize Signal D Direct Infusion via Syringe Pump C->D E Electrospray Ionization (ESI+) D->E Steady Flow F High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) E->F Ion Generation G Data Acquisition F->G Mass Measurement H Mass Accuracy Calculation (ppm) G->H Extract m/z I Isotopic Pattern Matching G->I Visual & Algorithmic Check J Elemental Composition Confirmation H->J < 5 ppm I->J 1:1 Doublet Fragmentation_Pathway parent [M+H]⁺ m/z 224/226 frag1 [M+H - Br]⁺ m/z 145.0718 parent->frag1 Loss of Br• frag2 [M+H - HCN]⁺ m/z 197/199 parent->frag2 Loss of HCN from pyrazine ring frag3 [M+H - Br - HCN]⁺ m/z 118.0612 frag1->frag3 Loss of HCN frag2->frag3 Loss of Br•

Sources

A Proposed Synthetic Strategy and Methodological Guide for 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazine heterocyclic scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology.[1] This guide presents a comprehensive, proposed synthetic route for 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a key building block for creating diverse chemical libraries for drug discovery.[2] The bromine atom at the 7-position serves as a crucial functional handle for further molecular elaboration via cross-coupling reactions.[2] As no direct synthesis for this specific molecule is prominently documented in readily accessible literature, this whitepaper outlines a robust and logical multi-step pathway based on well-established, analogous chemical transformations. We provide a detailed retrosynthetic analysis, a step-by-step forward synthesis protocol, mechanistic insights, and supporting literature precedents to establish a high degree of confidence in the proposed methodology.

Introduction and Strategic Overview

The pyrido[2,3-b]pyrazine core is of high interest to researchers in drug development due to its wide range of biological activities.[2][3] The target molecule, this compound, is particularly valuable. Its structure allows for precise modification, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics, such as agents to combat erlotinib-resistant tumors.[1]

The synthetic strategy detailed herein is designed around a key cyclization step: the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This common and effective method for forming the pyrazine ring dictates the overall approach. Consequently, the primary challenge is the efficient synthesis of the requisite precursor, 5-bromo-6-methylpyridine-2,3-diamine.

Retrosynthetic Analysis

The retrosynthetic analysis begins by disconnecting the pyrazine ring of the target molecule. This disconnection reveals the two essential synthons: 5-bromo-6-methylpyridine-2,3-diamine and glyoxal. The synthesis of the diamine precursor becomes the central focus of the forward synthesis.

Retrosynthetic Analysis Target This compound Precursor1 5-Bromo-6-methylpyridine-2,3-diamine Target->Precursor1 C-N disconnection Precursor2 Glyoxal Target->Precursor2 C-N disconnection Forward Synthesis Workflow cluster_0 Synthetic Sequence A Step 1: Nitration Starting Material: 2-Amino-6-methylpyridine Product: 2-Amino-6-methyl-3-nitropyridine B Step 2: Bromination Starting Material: 2-Amino-6-methyl-3-nitropyridine Product: 2-Amino-5-bromo-6-methyl-3-nitropyridine A->B NBS, DMF C Step 3: Reduction Starting Material: 2-Amino-5-bromo-6-methyl-3-nitropyridine Product: 5-Bromo-6-methylpyridine-2,3-diamine B->C Fe, HCl D Step 4: Condensation/Cyclization Starting Material: 5-Bromo-6-methylpyridine-2,3-diamine Product: this compound C->D Glyoxal, EtOH

Caption: Proposed four-step synthesis workflow.

Step 1: Nitration of 2-Amino-6-methylpyridine
  • Objective: To introduce a nitro group at the 3-position of the pyridine ring.

  • Causality: The nitration of aminopyridines can be complex, often yielding a mixture of isomers. [4]The amino group is strongly activating and ortho-, para-directing. To favor nitration at the C3 position and avoid the formation of the 5-nitro isomer, a common strategy involves first halogenating the 5-position, nitrating at the 3-position, and then removing the halogen. [4][5]However, for a more direct approach, careful control of reaction conditions is paramount. Using a mixed acid system at low temperatures can improve the regioselectivity for the 3-nitro product. [6]

  • Proposed Protocol:

    • In a flask equipped with a stirrer and thermometer, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 2-Amino-6-methylpyridine (0.1 mol) to the cooled sulfuric acid, ensuring the temperature remains below 5°C.

    • Prepare a nitrating mixture by slowly adding 95% nitric acid (0.11 mol) to 50 mL of concentrated sulfuric acid, pre-cooled to 0°C.

    • Add the nitrating mixture dropwise to the pyridine solution, maintaining the reaction temperature at 0°C.

    • After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the product precipitates.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-Amino-6-methyl-3-nitropyridine.

Step 2: Bromination of 2-Amino-6-methyl-3-nitropyridine
  • Objective: To regioselectively introduce a bromine atom at the 5-position.

  • Causality: The amino and methyl groups are activating, directing electrophilic substitution to the ortho and para positions. The nitro group is strongly deactivating. The most electronically enriched and sterically accessible position for bromination is C5. N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is an effective and milder alternative to using elemental bromine.

  • Proposed Protocol:

    • Dissolve 2-Amino-6-methyl-3-nitropyridine (0.1 mol) in 200 mL of N,N-Dimethylformamide (DMF).

    • Add N-Bromosuccinimide (NBS) (0.105 mol) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture and pour it into 500 mL of ice water.

    • The product will precipitate out of solution. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 2-Amino-5-bromo-6-methyl-3-nitropyridine.

Step 3: Reduction of 2-Amino-5-bromo-6-methyl-3-nitropyridine
  • Objective: To selectively reduce the nitro group to an amine, forming the key diamine precursor.

  • Causality: The reduction of an aromatic nitro group in the presence of a halogen can be achieved using various methods. Catalytic hydrogenation with Pd/C is highly efficient but carries a risk of dehalogenation. [7]A more chemoselective and robust method is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric or acetic acid. [8]This method is generally tolerant of aryl bromides.

  • Proposed Protocol:

    • To a flask containing 2-Amino-5-bromo-6-methyl-3-nitropyridine (0.1 mol), add 200 mL of ethanol and 50 mL of water.

    • Add iron powder (0.5 mol, 5 equivalents) to the suspension.

    • Heat the mixture to reflux (approximately 80°C).

    • Slowly add 5 mL of concentrated hydrochloric acid dropwise to the refluxing mixture.

    • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

    • While still hot, filter the reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-Bromo-6-methylpyridine-2,3-diamine. [9]

Step 4: Condensation and Cyclization with Glyoxal
  • Objective: To construct the pyrazine ring and form the final product.

  • Causality: The reaction between an o-phenylenediamine (or in this case, a pyridine-2,3-diamine) and a 1,2-dicarbonyl compound like glyoxal is a classic, high-yielding method for forming pyrazine-fused heterocycles. [10][11]The reaction typically proceeds readily in an alcoholic solvent, sometimes with mild heating.

  • Proposed Protocol:

    • Dissolve 5-Bromo-6-methylpyridine-2,3-diamine (0.1 mol) in 250 mL of ethanol in a round-bottom flask.

    • Add a 40% aqueous solution of glyoxal (0.11 mol) dropwise to the diamine solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 70-80°C) for 1-2 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

    • If precipitation occurs, filter the solid, wash with a small amount of cold ethanol, and dry.

    • If the product remains in solution, reduce the solvent volume under vacuum and cool in an ice bath to induce crystallization.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be verified using standard analytical techniques.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Proposed Analytical Characterization
2-Amino-6-methyl-3-nitropyridineC₆H₇N₃O₂153.14¹H NMR, ¹³C NMR, MS, IR
2-Amino-5-bromo-6-methyl-3-nitropyridineC₆H₆BrN₃O₂232.04¹H NMR, ¹³C NMR, MS, IR
5-Bromo-6-methylpyridine-2,3-diamineC₆H₈BrN₃202.05¹H NMR, ¹³C NMR, MS, IR
This compound C₈H₆BrN₃ 224.06 ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis

Conclusion

This technical guide outlines a scientifically sound and plausible four-step synthesis for this compound, a valuable intermediate for pharmaceutical research. The proposed pathway relies on well-documented and robust chemical transformations, including directed nitration, electrophilic bromination, chemoselective nitro group reduction, and a final condensation/cyclization reaction. Each step is designed for high yield and purity, with protocols grounded in established chemical principles. This document provides researchers and drug development professionals with a comprehensive and actionable strategy for accessing this important heterocyclic building block.

References

  • BenchChem. (n.d.). This compound | CAS 116605-69-7.
  • Vertex AI Search. (n.d.). This compound | CAS 116605-69-7 - Benchchem.
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 32160–32174. Available from: [Link]

  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2949. Available from: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5849-5852. Available from: [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4353. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ChemBK. (n.d.). 5-bromo-6-methylpyridine-2,3-diamine. Retrieved from [Link]

  • MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1045. Available from: [Link]

Sources

The Emergence of 7-Bromo-8-methylpyrido[2,3-b]pyrazine as a Putative Kinase Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrido[2,3-b]pyrazine scaffold has been identified as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly in oncology.[1] This technical guide provides an in-depth analysis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a promising derivative of this class. We will explore its putative mechanism of action as a kinase inhibitor, with a specific focus on its potential to overcome resistance to existing cancer therapies. This document will synthesize current research on structurally similar compounds, delve into the structure-activity relationships that govern its biological activity, and propose a comprehensive framework for its experimental validation.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Modern Drug Discovery

The relentless pursuit of more effective and selective cancer therapeutics has led to the exploration of novel heterocyclic compounds. Among these, the pyrido[2,3-b]pyrazine core has garnered considerable attention for its ability to interact with a variety of biological targets.[1] Its rigid, planar structure provides an excellent foundation for the design of molecules that can fit into the active sites of enzymes, particularly the ATP-binding pocket of kinases.

This compound is a specific analog that has emerged as a compound of interest.[1] Its unique substitution pattern, featuring a bromine atom at the 7-position and a methyl group at the 8-position, is hypothesized to confer specific advantages in terms of target affinity and selectivity. This guide will elucidate the scientific rationale behind this hypothesis and provide a roadmap for its investigation.

Proposed Mechanism of Action: Inhibition of the EGFR Signaling Pathway

The primary hypothesis for the mechanism of action of this compound is the inhibition of protein kinases, with a strong indication towards the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a well-established driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.

The Role of EGFR in Cancer

The EGFR signaling cascade plays a crucial role in regulating cell proliferation, survival, and migration. Upon activation by its ligands, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately lead to cancer cell growth and survival.

Competitive ATP Inhibition: A Putative Binding Mode

It is proposed that this compound acts as a Type I kinase inhibitor, competitively binding to the ATP-binding pocket of the EGFR kinase domain. The planar pyrido[2,3-b]pyrazine core likely forms key hydrogen bond interactions with the hinge region of the kinase, a characteristic feature of many ATP-competitive inhibitors.

Diagram: Proposed Binding of this compound in the EGFR ATP-binding Pocket

cluster_EGFR EGFR ATP-Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket I Hydrophobic Pocket I Hydrophobic Pocket II Hydrophobic Pocket II Solvent Front Solvent Front Compound This compound Compound->Hinge Region H-Bonding Compound->Hydrophobic Pocket I Hydrophobic Interaction (Methyl Group) Compound->Hydrophobic Pocket II Halogen Bonding (Bromo Group) Compound->Solvent Front Potential for Derivatization

Caption: Putative binding mode of this compound within the EGFR ATP-binding pocket.

Overcoming Drug Resistance

A significant challenge in EGFR-targeted therapy is the emergence of drug resistance, often through mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. Encouragingly, novel pyrido[2,3-b]pyrazine derivatives have demonstrated the ability to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cell lines.[2] This suggests that the unique structural features of this scaffold may allow it to accommodate the conformational changes induced by resistance mutations, a critical advantage for next-generation inhibitors. While the precise mechanism for overcoming resistance is still under investigation, it is a key area of ongoing research.[2]

Structure-Activity Relationship (SAR) Analysis

The specific substitutions on the pyrido[2,3-b]pyrazine core are critical to its biological activity.

  • The Pyrido[2,3-b]pyrazine Core : This heterocyclic system mimics the purine core of ATP, enabling it to effectively compete for the ATP-binding site on kinases.

  • The 7-Bromo Substituent : The bromine atom is more than just a bulky group. It is capable of forming halogen bonds, which are non-covalent interactions that can significantly enhance binding affinity and selectivity for the target kinase.[3] The position of the bromine atom is crucial for its interaction with specific residues within the ATP-binding pocket.

  • The 8-Methyl Group : The methyl group is hypothesized to occupy a hydrophobic pocket within the kinase active site. The addition of small alkyl groups can improve van der Waals interactions and modulate the compound's pharmacokinetic properties. However, the effects of methyl groups on binding affinity are not always straightforward and can be non-additive.

Quantitative Data from Analog Studies

While specific kinase panel data for this compound is not yet publicly available, preliminary assays have suggested an IC50 value of less than 1 µM for EGFR.[1] Furthermore, studies on closely related novel pyrido[2,3-b]pyrazine derivatives have yielded promising results against non-small cell lung cancer (NSCLC) cell lines:

CompoundCell LineEGFR StatusIC50 (µM)
Compound 7nPC9Erlotinib-Sensitive0.09
Compound 7nPC9-ERErlotinib-Resistant0.15

Data from a study on novel pyrido[2,3-b]pyrazine derivatives.[2]

These findings strongly support the potential of the pyrido[2,3-b]pyrazine scaffold in overcoming acquired resistance to current EGFR inhibitors.

Experimental Protocols for Mechanism of Action Validation

A rigorous and multi-faceted approach is required to definitively elucidate the mechanism of action of this compound.

Diagram: Experimental Workflow for MoA Validation

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Kinase_Panel Kinase Panel Screening EGFR_Assay Biochemical EGFR Kinase Assay (IC50) Kinase_Panel->EGFR_Assay Cell_Viability Cell-Based Viability Assays (e.g., MTT, CellTiter-Glo) EGFR_Assay->Cell_Viability Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cell_Viability->Western_Blot Xenograft Xenograft Tumor Models (e.g., NSCLC cell lines) Western_Blot->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD Hypothesis Hypothesis: EGFR Kinase Inhibitor Hypothesis->Kinase_Panel

Caption: A streamlined workflow for the validation of this compound's mechanism of action.

In Vitro Assays
  • Broad Kinase Panel Screening :

    • Objective : To determine the selectivity profile of the compound.

    • Methodology : Screen this compound against a comprehensive panel of recombinant human kinases at a fixed concentration (e.g., 1 µM).

    • Data Analysis : Calculate the percentage of inhibition for each kinase.

  • Biochemical EGFR Kinase Assay :

    • Objective : To determine the IC50 value for EGFR inhibition.

    • Methodology : Perform a dose-response assay using recombinant human EGFR kinase. The transfer of phosphate from ATP to a peptide substrate is measured in the presence of varying concentrations of the inhibitor.

    • Data Analysis : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • Cell-Based Viability Assays :

    • Objective : To assess the anti-proliferative activity in cancer cell lines.

    • Methodology : Treat various cancer cell lines (including those with wild-type EGFR, activating mutations, and resistance mutations) with a range of concentrations of the compound. Cell viability can be measured using assays such as MTT or CellTiter-Glo.

    • Data Analysis : Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Western Blot Analysis :

    • Objective : To confirm target engagement and downstream signaling inhibition in cells.

    • Methodology : Treat cancer cells with the compound for a specified time. Lyse the cells and perform Western blotting to detect the phosphorylation status of EGFR, AKT, and ERK.

    • Data Analysis : Qualitatively and quantitatively assess the reduction in phosphorylation of the target proteins compared to a vehicle control.

In Vivo Models
  • Xenograft Tumor Models :

    • Objective : To evaluate the anti-tumor efficacy in a living organism.

    • Methodology : Implant human cancer cells (e.g., NSCLC lines) into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth over time.

    • Data Analysis : Compare the tumor volume in the treated group to the vehicle control group.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies :

    • Objective : To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in vivo.

    • Methodology : Administer the compound to animals and collect blood and tumor tissue at various time points. Analyze the concentration of the compound (PK) and the level of target inhibition (e.g., p-EGFR in tumors) (PD).

    • Data Analysis : Correlate the compound exposure with the observed biological effect.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of novel kinase inhibitors for cancer therapy. The available evidence strongly suggests a mechanism of action centered on the inhibition of the EGFR signaling pathway, with the potential to overcome clinically relevant resistance mechanisms. The proposed experimental workflow provides a clear path for the comprehensive validation of this hypothesis. Future research should focus on obtaining a detailed kinase selectivity profile, elucidating the precise binding mode through co-crystallography, and optimizing the scaffold to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be invaluable in advancing this and other related compounds towards clinical development.

References

  • Horváth, Z., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5846-5851.
  • Benchchem. (n.d.). This compound|CAS 116605-69-7.
  • Horváth, Z., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Retrieved from [Link]

  • Gajiwala, K. S., et al. (2013). Kinase Inhibition that Hinges on Halogen Bonds. ResearchGate. Retrieved from [Link]

  • Zimmermann, J., et al. (2021). Surprising Non-Additivity of Methyl-Groups in Drug-Kinase Interaction. ResearchGate. Retrieved from [Link]

Sources

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Heterocycle in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatility of a Fused Heterocyclic System

The pyrido[2,3-b]pyrazine core, a bicyclic heteroaromatic system resulting from the fusion of a pyridine and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, rigid planar structure, and capacity for diverse substitutions have made it a cornerstone for the development of a wide array of biologically active molecules. This guide provides a comprehensive technical overview of the significant and varied biological activities exhibited by pyrido[2,3-b]pyrazine derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation. For drug development professionals, understanding the multifaceted nature of this scaffold is paramount for designing novel therapeutics with enhanced potency and selectivity.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrido[2,3-b]pyrazine scaffold has demonstrated significant promise in the realm of oncology, with derivatives exhibiting potent activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Mechanism Spotlight: Inhibition of EGFR and PI3K/Akt Signaling

A significant number of pyrido[2,3-b]pyrazine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. These pathways are frequently dysregulated in a multitude of cancers, leading to uncontrolled cell growth and resistance to apoptosis.

For instance, certain pyrido[2,3-b]pyrazines have been shown to be effective against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[1] One notable compound, 7n, demonstrated IC50 values of 0.09 μM and 0.15 μM against PC9 (erlotinib-sensitive) and PC9-ER (erlotinib-resistant) cell lines, respectively.[1] This ability to overcome drug resistance is a critical attribute in the development of next-generation anticancer agents.

The PI3K pathway is another key target for pyrido[2,3-b]pyrazine-based inhibitors. The scientific literature indicates that these heterocyclic compounds can act as selective inhibitors of PI3K isozymes.[2]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation mTOR->Proliferation Pyridopyrazine_EGFR Pyrido[2,3-b]pyrazine Inhibitor Pyridopyrazine_EGFR->EGFR Pyridopyrazine_PI3K Pyrido[2,3-b]pyrazine Inhibitor Pyridopyrazine_PI3K->PI3K EGF EGF (Ligand) EGF->EGFR

Figure 1: Simplified EGFR and PI3K/Akt signaling pathways and points of inhibition by pyrido[2,3-b]pyrazine derivatives.

Quantitative Data: Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
7nPC9 (NSCLC, erlotinib-sensitive)0.09[1]
7nPC9-ER (NSCLC, erlotinib-resistant)0.15[1]
7fHCC827 (NSCLC, EGFR exon 19 del)0.09[3]
7fNCI-H1975 (NSCLC, L858R/T790M)0.89[3]
7fA-549 (NSCLC, WT-EGFR)1.10[3]
5aMCF-7 (Breast Cancer)1.77[4]
5eMCF-7 (Breast Cancer)1.39[4]
6bHepG2 (Liver Cancer)2.68[4]
5aHepG2 (Liver Cancer)2.71[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrido[2,3-b]pyrazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antiviral Activity: A Broad Spectrum of Action

The pyrido[2,3-b]pyrazine scaffold is also a promising platform for the development of novel antimicrobial and antiviral agents.

Antibacterial Activity

Derivatives of pyrido[2,3-b]pyrazine have demonstrated notable activity against a range of both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the chelation of essential metal ions required for bacterial metabolism.[5]

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (mg/mL)Reference
Derivative with two thiocarbonyl groupsStaphylococcus aureus0.078[6]
Derivative with two thiocarbonyl groupsBacillus cereus0.078[6]
Derivative with two thiocarbonyl groupsEscherichia coli0.625[6]
Derivative with two thiocarbonyl groupsSalmonella typhi1.25[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in a broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the pyrido[2,3-b]pyrazine derivative to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antiviral Activity

Pyrido[2,3-b]pyrazine derivatives have also shown potential as antiviral agents, particularly against herpesviruses. These compounds often act as non-nucleoside inhibitors of viral DNA polymerase.[7]

Quantitative Data: Antiviral Activity

Compound IDVirusEC50 (µM)Reference
27Human Cytomegalovirus (HCMV)0.33[7]
23Herpes Simplex Virus-1 (HSV-1)Potent activity reported[7]
27Herpes Simplex Virus-2 (HSV-2)Reduced activity reported[7]
23Epstein-Barr Virus (EBV)Potent activity reported[7]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluency.

  • Compound and Virus Preparation: Prepare serial dilutions of the pyrido[2,3-b]pyrazine derivative. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units).

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory and Neurological Activities

Anti-inflammatory Effects

Some pyrido[2,3-b]pyrazine derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization and Grouping: Acclimate rodents (typically rats or mice) for at least one week. Divide them into control and treatment groups.

  • Compound Administration: Administer the test pyrido[2,3-b]pyrazine derivative orally or intraperitoneally to the treatment groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

Neurological Applications

The pyrido[2,3-b]pyrazine scaffold is also being explored for its potential in treating neurodegenerative disorders such as Alzheimer's disease. One of the key strategies in Alzheimer's therapy is the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), enzymes that break down the neurotransmitter acetylcholine.

A study on a series of pyrido[2,3-b]pyrazines demonstrated their inhibitory activity against both AChE and BChE. For example, 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) was identified as a potent dual inhibitor with IC50 values of 0.466 µM for AChE and 1.89 µM for BChE. Other derivatives showed selective inhibition, such as 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine (6f) for AChE (IC50 = 0.899 µM) and 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine (6c) for BChE (IC50 = 0.583 µM).

Experimental Protocol: In Vitro Neuroprotection Assay

The human neuroblastoma cell line SH-SY5Y is a common in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some studies, cells are differentiated into a more neuron-like phenotype by treatment with retinoic acid.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the pyrido[2,3-b]pyrazine derivative for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent such as 6-hydroxydopamine (6-OHDA) to model Parkinson's disease or amyloid-beta (Aβ) to model Alzheimer's disease.

  • Assessment of Neuroprotection: Evaluate cell viability using the MTT assay or measure markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., reactive oxygen species levels).

Synthesis of the Pyrido[2,3-b]pyrazine Scaffold

A common and efficient method for the synthesis of substituted pyrido[2,3-b]pyrazines is the multicomponent reaction. For example, a series of derivatives can be synthesized by reacting a mixture of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in ethanol.[6] This approach allows for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.

Another synthetic route involves the condensation of 2,3-diaminopyridine with arylglyoxals in a mixture of dimethylformamide and ethanol at elevated temperatures.

Synthesis_Workflow cluster_reactants Starting Materials Indanedione Indane-1,3-dione Reaction Multicomponent Reaction (p-TSA, Ethanol, Reflux) Indanedione->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Aminopyrazine 2-Aminopyrazine Aminopyrazine->Reaction Product Substituted Pyrido[2,3-b]pyrazine Reaction->Product

Figure 2: General workflow for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives.

Conclusion and Future Perspectives

The pyrido[2,3-b]pyrazine scaffold represents a highly versatile and promising platform in the quest for novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The ability of these compounds to target key signaling pathways and overcome drug resistance underscores their potential in modern drug discovery.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the impact of various substituents on the biological activity and selectivity of pyrido[2,3-b]pyrazine derivatives is crucial for optimizing their therapeutic potential.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological effects will facilitate the rational design of more targeted and effective drugs.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their translation into clinical candidates.

As our understanding of the intricate biology of diseases evolves, the pyrido[2,3-b]pyrazine scaffold, with its inherent versatility and proven biological relevance, is poised to remain a central focus of medicinal chemistry research for years to come.

References

Sources

Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-8-methylpyrido[2,3-b]pyrazine as a Kinase Inhibitor Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with multiple biological targets. The pyrido[2,3-b]pyrazine scaffold is a prime example of such a structure, particularly in the highly competitive field of kinase inhibitor development.[1][2] Its rigid, planar, and nitrogen-rich architecture provides an ideal foundation for designing molecules that can effectively compete with adenosine triphosphate (ATP) in the binding pockets of various protein kinases.

This guide focuses on a specific, highly versatile derivative: This compound . Characterized by a molecular formula of C₈H₆BrN₃ and a molecular weight of approximately 224.06 g/mol , this compound is more than a mere chemical entity; it is a strategic building block for creating next-generation targeted therapies.[1] The bromine atom at the 7th position and the methyl group at the 8th position are not arbitrary decorations.[1] The bromine, in particular, serves as a critical functional handle for synthetic elaboration, while the overall structure is primed for interaction with key enzymatic targets implicated in diseases like cancer.[1] This document will provide a comprehensive overview of its synthesis, mechanism of action, biological activity, and its significant potential as a foundational element in modern drug discovery.[1]

Chemical Properties and Synthesis

The utility of this compound in a drug discovery program is fundamentally linked to its chemical properties and synthetic accessibility.

PropertyValueReference
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1][3]
CAS Number 116605-69-7[1][4]
Appearance Solid
Melting Point 161-166 °C
Synthetic Strategy: A Two-Phase Approach

The synthesis is best understood as a two-part process: formation of the core heterocyclic system followed by regioselective halogenation.

  • Core Scaffold Formation : The pyrido[2,3-b]pyrazine scaffold is typically constructed via a condensation reaction. A common and effective method involves the reaction of a pyrazine-2,3-diamine precursor with an α-brominated ketone. This reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular cyclization to yield the fused bicyclic system.[1] The conditions are generally mild, often utilizing a base like sodium bicarbonate in a solvent such as 2-propanol.[1]

  • Regioselective Bromination : With the core structure in place, the next critical step is the introduction of the bromine atom at the 7-position. This is achieved through an electrophilic substitution reaction. A carefully chosen bromine source, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a solvent like DMF, is used.[1] Precise temperature control (e.g., 0–25°C) is paramount to prevent over-halogenation and ensure the desired regioselectivity. The electronic properties of the pyridine ring direct the substitution to the C7 position.[1]

The Bromine Handle: Gateway to Chemical Diversity

The bromine substituent at the 7-position is the compound's most strategic feature from a medicinal chemistry perspective. It is an exceptionally versatile functional handle for modern cross-coupling reactions.[1] This allows chemists to systematically introduce a wide array of chemical moieties to explore the structure-activity relationship (SAR).

  • Suzuki Coupling : Reaction with various arylboronic acids to introduce substituted phenyl, pyridyl, or other aromatic rings.

  • Buchwald-Hartwig Amination : Reaction with amines to install diverse amino groups, enabling the formation of crucial hydrogen bond interactions with target proteins.

This synthetic flexibility is what elevates this compound from a simple intermediate to a powerful platform for generating extensive libraries of novel kinase inhibitors.[1]

G cluster_synthesis Synthetic Workflow cluster_derivatization Derivatization via Cross-Coupling diamine Pyrazine-2,3-diamine core Pyrido[2,3-b]pyrazine Core diamine->core Condensation ketone α-Brominated Ketone ketone->core bromination Electrophilic Bromination (NBS or Br₂) core->bromination product This compound bromination->product suzuki Suzuki Coupling (Arylboronic Acids) product->suzuki buchwald Buchwald-Hartwig (Amines) product->buchwald library Diverse Inhibitor Library suzuki->library buchwald->library

Caption: Synthetic and derivatization pathways for this compound.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action for pyrido[2,3-b]pyrazine derivatives is competitive inhibition at the ATP-binding site of protein kinases.[1][2]

  • Structural Mimicry : The planar, nitrogen-containing scaffold mimics the purine ring of ATP, allowing it to fit within the hydrophobic ATP pocket.

  • Hydrophobic Interactions : The bromine atom at the C7 position can enhance binding affinity through favorable hydrophobic interactions with nonpolar residues within the kinase hinge region or adjacent pockets.[1]

  • Hydrogen Bonding : Nitrogen atoms within the pyrazine and pyridine rings can act as hydrogen bond acceptors, forming critical interactions with the kinase hinge region, which anchors the inhibitor in place.

Derivatives of this scaffold have demonstrated inhibitory activity against key oncogenic kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1] The true power of this scaffold lies in its tunability; by modifying the groups attached via the C7-bromo handle, potency and selectivity against different kinases can be fine-tuned.

G cluster_normal Normal Kinase Activity cluster_inhibited Inhibited State ATP_site ATP Binding Site Hinge Region Hydrophobic Pocket Phospho_Substrate Phosphorylated Substrate (Signal Propagation) ATP_site->Phospho_Substrate Phosphorylates No_Reaction Phosphorylation Blocked (Signal Arrested) ATP_site->No_Reaction ATP ATP ATP->ATP_site Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->ATP_site Competitively Binds Kinase Kinase Enzyme Kinase->ATP_site Substrate Substrate Protein Substrate->Phospho_Substrate G start Start seed 1. Seed Cells in 96-well Plate start->seed treat 2. Treat with Serial Dilutions of Inhibitor seed->treat incubate 3. Incubate (72 hours) treat->incubate add_mtt 4. Add MTT Reagent (4 hours incubation) incubate->add_mtt solubilize 5. Solubilize Formazan Crystals add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read analyze 7. Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

Caption: Workflow for a standard MTT cell viability assay.

Conclusion and Future Directions

This compound is a compound of significant strategic value in the pursuit of novel kinase inhibitors. Its robust and accessible synthesis, coupled with the versatile bromine handle, makes it an ideal starting point for constructing large, diverse libraries of potential drug candidates. The demonstrated ability of its derivatives to inhibit both wild-type and mutated kinases, particularly in the context of EGFR-driven cancers, underscores its therapeutic potential. [5] Future research should focus on:

  • Systematic SAR Exploration: Leveraging Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to build a comprehensive understanding of how different substituents at the C7 position affect kinase selectivity and potency.

  • Elucidation of Resistance Mechanisms: Investigating the precise molecular interactions and signaling pathways that allow derivatives to overcome mutations like EGFR T790M. [5]* Pharmacokinetic Optimization: Profiling lead compounds for ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with favorable drug-like characteristics for in vivo studies.

The pyrido[2,3-b]pyrazine scaffold represents a validated and highly promising platform in kinase inhibitor design. [2]As researchers continue to build upon the foundation provided by molecules like this compound, the development of more effective and durable targeted therapies is an achievable goal.

References

  • Benchchem. (n.d.). This compound|CAS 116605-69-7.
  • Benchchem. (n.d.). Application Notes and Protocols: Pyrido[2,3-b]pyrazine Derivatives as Kinase Inhibitors in Cancer Research.
  • Abdel-Magid, A. F. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Ilona, S., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
  • Sigma-Aldrich. (n.d.). 7-Bromopyrido 2,3-b pyrazine 95 52333-42-3.
  • ChemScene. (n.d.). 857203-29-3 | 7-Bromo-6-methylpyrido[2,3-b]pyrazine.
  • BLD Pharm. (n.d.). 116605-69-7|this compound.

Sources

Anticancer properties of brominated pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticancer Properties of Brominated Pyridopyrazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel, more effective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, have emerged as privileged scaffolds in this endeavor, forming the core of numerous approved therapies.[1][2][3] Among these, the pyridopyrazine framework presents a versatile and promising starting point for developing new therapeutic agents.[4][5] This guide delves into the strategic rationale and practical evaluation of brominated pyridopyrazines as potential anticancer drugs. By introducing a bromine atom—a common tactic in drug design to enhance potency and modulate physicochemical properties—we create a class of compounds worthy of rigorous investigation. This document serves as a technical whitepaper for research scientists, outlining the synthesis rationale, key mechanisms of action, and a comprehensive, field-proven workflow for evaluating the anticancer potential of these novel agents, from initial in vitro screening to preclinical in vivo validation.

The Pyridopyrazine Scaffold: A Foundation for Anticancer Drug Discovery

Pyridopyrazines belong to a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their therapeutic potential.[4][5] Their rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions with biological targets, such as hydrogen bonding and π-π stacking, which are crucial for drug-receptor binding.[6] The adaptability of the pyridopyrazine core allows for chemical modification at various positions, enabling chemists to fine-tune the molecule's pharmacological profile.[7]

The Strategic Role of Bromination in Modulating Bioactivity

Halogenation, and specifically bromination, is a well-established strategy in medicinal chemistry to enhance the therapeutic index of a lead compound. The introduction of a bromine atom can influence a molecule's properties in several key ways:

  • Increased Lipophilicity: Bromine can increase the compound's ability to cross cell membranes, potentially leading to better bioavailability and cellular uptake.

  • Metabolic Stability: The carbon-bromine bond can block sites of metabolic oxidation, increasing the drug's half-life.

  • Enhanced Binding Affinity: As a bulky and polarizable atom, bromine can form halogen bonds and other non-covalent interactions, improving the compound's affinity and selectivity for its biological target.[8]

The strategic placement of bromine on the pyridopyrazine scaffold is therefore a rational approach to generating novel compounds with potentially superior anticancer activity.

Synthetic Approaches to Brominated Pyridopyrazines

The synthesis of a library of brominated pyridopyrazine derivatives is the foundational step in their evaluation. While specific routes will vary based on the desired substitution patterns, a generalized, modular approach is often employed. Microwave-assisted organic synthesis has become a valuable tool, often reducing reaction times and improving yields.[9]

A plausible synthetic workflow can be visualized as follows:

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Diversification (Optional) A Starting Pyridine/Pyrazine Precursors B Condensation/Cyclization Reaction A->B C Pyridopyrazine Core B->C E Bromination Reaction C->E D Bromination Reagent (e.g., NBS, Br2) D->E F Brominated Pyridopyrazine E->F G Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) F->G I Final Compound Library G->I H Diverse Building Blocks H->G G A Compound Library Synthesis B In Vitro Screening (Cytotoxicity - MTT/LDH Assay) A->B Primary Screen C Hit Prioritization (IC50 Determination) B->C Dose-Response D Mechanistic In Vitro Assays (Apoptosis, Cell Cycle) C->D Elucidate MOA E In Vivo Efficacy Studies (Xenograft Models) D->E Validate in Living System F Toxicology & PK/PD Studies E->F Safety & Dosing

Caption: A logical workflow for the preclinical evaluation of novel anticancer compounds.

Phase 1: In Vitro Characterization

In vitro assays are the first step in determining a compound's biological activity against cancer cells. [10]These experiments are conducted on cultured human cancer cell lines and provide essential data on cytotoxicity and the mechanism of cell death. [11][12]

The primary goal is to determine if the synthesized compounds can kill cancer cells. The MTT assay is a reliable, colorimetric method for assessing cell viability. [13] Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. [11]Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the brominated pyridopyrazine compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours. The duration should be consistent across experiments. [11]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. [11]Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth). [14] Data Presentation: IC₅₀ Values

Quantitative data, such as IC₅₀ values, should be summarized in a table for clear comparison across different cell lines and compounds.

Compound IDSubstituent (R)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT-116IC₅₀ (µM) vs. A549
BP-01 H15.2 ± 1.322.5 ± 2.118.9 ± 1.9
BP-02 4-Cl-Ph2.8 ± 0.45.1 ± 0.64.3 ± 0.5
BP-03 4-MeO-Ph9.7 ± 0.914.2 ± 1.111.6 ± 1.0
Doxorubicin (Reference)0.5 ± 0.070.8 ± 0.10.6 ± 0.08

Note: Data are representative and for illustrative purposes.

Once a compound shows cytotoxic activity, it is crucial to determine how it kills the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_0 Apoptotic Signaling A Brominated Pyridopyrazine B Cellular Stress (e.g., DNA Damage, ROS) A->B C Activation of Caspase Cascade (Caspase-8, -9, -3) B->C D Execution of Apoptosis (Cell Shrinkage, DNA Fragmentation) C->D E Cell Death D->E

Caption: Simplified signaling pathway for apoptosis induction by an anticancer agent.

Phase 2: In Vivo Validation

Promising candidates from in vitro studies must be tested in living organisms to evaluate their efficacy and safety in a more complex biological system. [15][16]Human tumor xenograft models in immunocompromised mice are the industry standard for preclinical in vivo testing. [17][18] Experimental Protocol: Human Tumor Xenograft Mouse Model

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID mice) to prevent rejection of human tumor cells. [15]2. Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT-116 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound, Positive Control). Administer the brominated pyridopyrazine compound via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor growth, animal body weight (as an indicator of toxicity), and overall health throughout the study.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and weigh them.

  • Analysis: Compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Structure-Activity Relationship (SAR) and Future Directions

Systematic analysis of the biological data from the compound library allows for the development of a Structure-Activity Relationship (SAR). [19][20][21]By correlating changes in chemical structure with changes in anticancer activity, researchers can identify key molecular features required for potency. For example, SAR studies might reveal that a bromine atom at a specific position on the pyridopyrazine ring, combined with an electron-withdrawing group on an appended phenyl ring, leads to the highest activity. [22] This iterative process of design, synthesis, and testing is central to medicinal chemistry. The insights gained from the initial library will guide the design of second-generation compounds with improved potency, selectivity, and drug-like properties, moving the most promising candidates further down the drug development pipeline.

Conclusion

Brominated pyridopyrazines represent a promising, yet underexplored, class of molecules for anticancer drug discovery. Their synthesis is accessible, and the strategic inclusion of bromine offers a rational path to enhancing biological activity. By employing a rigorous and logical evaluation workflow, encompassing initial in vitro cytotoxicity screens, mechanistic studies, and culminating in in vivo validation, researchers can effectively probe the therapeutic potential of these compounds. The methodologies and insights provided in this guide offer a robust framework for scientists dedicated to discovering the next generation of targeted cancer therapies.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In vivo. Retrieved January 10, 2026, from [Link]

  • Gallo, M., De Luca, A., Frezzetti, D., & Normanno, N. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science Publishers. Retrieved January 10, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 10, 2026, from [Link]

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. Tel Aviv University. Retrieved January 10, 2026, from [Link]

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., Kotlyar, A., Lombardi, V. C., & Rizvanov, A. A. (2013). In vivo screening models of anticancer drugs. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Siu, M., & Pan, Y. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Retrieved January 10, 2026, from [Link]

  • Beedessee, G., & Tukulula, M. (2013). Bioassays for anticancer activities. Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Ghamri, M. E., Karrouchi, K., Ghamali, M., El-Malah, A., Ansar, M., Radi, S., & Bouachrine, M. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed. Retrieved January 10, 2026, from [Link]

  • Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Retrieved January 10, 2026, from [Link]

  • Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. Retrieved January 10, 2026, from [Link]

  • Kumar, H., Singh, J., Kumar, A., Singh, T., & Singh, K. (2025). Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides. PMC. Retrieved January 10, 2026, from [Link]

  • Yeh, T.-K., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central. Retrieved January 10, 2026, from [Link]

  • Fatima, I., et al. (2021). Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). PubMed. Retrieved January 10, 2026, from [Link]

  • Almalki, A. S. (n.d.). Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. Retrieved January 10, 2026, from [Link]

  • Sharma, A., et al. (n.d.). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. Retrieved January 10, 2026, from [Link]

  • Barniol-Xicota, M., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. PMC - NIH. Retrieved January 10, 2026, from [Link]

  • Chen, Q., et al. (n.d.). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Rawat, P., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Retrieved January 10, 2026, from [Link]

  • Nehra, B., et al. (2025). (PDF) Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Uslu, B., et al. (n.d.). Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. MDPI. Retrieved January 10, 2026, from [Link]

  • Elmorsy, M. R., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. PMC - NIH. Retrieved January 10, 2026, from [Link]

  • Aires, A., et al. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC. Retrieved January 10, 2026, from [Link]

  • Al-Ostath, A. I., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved January 10, 2026, from [Link]

  • Singh, A., Mishra, R., & Mazumder, A. (n.d.). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series. Retrieved January 10, 2026, from [Link]

  • Mishra, R., Kumar, R., & Kumar, A. (2024). Recent advances in nitrogen-containing heterocycles for targeted anticancer therapy. Retrieved January 10, 2026, from [Link]

  • The Significance of Heterocyclic Compounds in Anti-Cancer Drug Style. (2020). GM Chemical. Retrieved January 10, 2026, from [Link]

  • The importance of heterocyclic compounds in anti-cancer drug design. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Al-Warhi, T., et al. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. Retrieved January 10, 2026, from [Link]

  • Çakmak, F. P., et al. (n.d.). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. Retrieved January 10, 2026, from [Link]

Sources

An In-Depth Technical Guide on the Prospective Antimicrobial Activity of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on investigating the antimicrobial potential of the novel heterocyclic compound, 7-Bromo-8-methylpyrido[2,3-b]pyrazine. While specific antimicrobial data for this derivative is not yet prevalent in published literature, this document will leverage established methodologies and data from related pyrido[2,3-b]pyrazine compounds to outline a robust framework for its evaluation.

Introduction: The Promise of the Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this structure have been explored for their potential as kinase inhibitors and anticancer agents.[1] Notably, various pyrido[2,3-b]pyrazine derivatives have also been investigated for their antibacterial properties, suggesting that this chemical class holds promise for the development of new antimicrobial agents. The unique electronic and structural features of this scaffold allow for diverse interactions with biological targets.[1] The introduction of a bromine atom at the 7-position and a methyl group at the 8-position, as in this compound, offers specific physicochemical properties that may enhance its antimicrobial efficacy and provide a handle for further chemical modifications.[1]

Synthesis and Chemical Profile

This compound (C8H6BrN3) is a solid heterocyclic compound with a molecular weight of 224.06 g/mol .[1]

Synthesis: The synthesis of this compound can be achieved through a multi-step process. A common approach involves the condensation of a substituted 2,3-diaminopyridine with an appropriate dicarbonyl compound to form the core pyrido[2,3-b]pyrazine ring system. This is followed by a regioselective bromination step. Key synthetic routes often involve the condensation of pyrazine-2,3-diamine with α-brominated ketones to form the scaffold, followed by electrophilic substitution at position 7 using a bromine source like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[1]

Investigating Antimicrobial Activity: A Step-by-Step Protocol

The cornerstone of evaluating a novel compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and accurate technique for this purpose.[2][3][4][5]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol provides a self-validating system for assessing the in vitro antimicrobial activity of this compound.

I. Preparation of Materials and Reagents:

  • Test Compound: this compound.

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria.

  • Positive Control: A broad-spectrum antibiotic with known MIC values for the test strains (e.g., Ciprofloxacin, Ampicillin).

  • Solvent: A suitable solvent to dissolve the test compound (e.g., Dimethyl sulfoxide - DMSO), ensuring the final concentration in the assay does not affect bacterial growth.

  • Equipment: Sterile 96-well microtiter plates, micropipettes, multichannel pipettor, incubator, and a spectrophotometer or plate reader (optional).

II. Experimental Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to create a concentration gradient.[2]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include essential controls on each plate:

      • Growth Control: Wells with broth and inoculum only (no compound).

      • Sterility Control: Wells with broth only (no inoculum or compound).

      • Positive Control: Wells with a known antibiotic and inoculum.

    • Seal the plate and incubate at 37°C for 16-20 hours.[3]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4][6]

Data Presentation

Summarize the quantitative data from the MIC determination in a structured table for clear comparison.

MicroorganismGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusPositive[Hypothetical Data][Known Value]
Bacillus cereusPositive[Hypothetical Data][Known Value]
Escherichia coliNegative[Hypothetical Data][Known Value]
Pseudomonas aeruginosaNegative[Hypothetical Data][Known Value]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the broth microdilution assay for determining the Minimum Inhibitory Concentration.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_controls Controls prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate->read_mic growth_control Growth Control (Bacteria + Broth) growth_control->read_mic sterility_control Sterility Control (Broth Only) sterility_control->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanism of Action: An Expert Perspective

While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from the broader class of heterocyclic compounds and related pyridopyrazines. The mechanism likely involves the interaction of the compound with specific molecular targets within the bacterial cell.[1] The pyrido[2,3-b]pyrazine ring system and the bromine atom are expected to be crucial for its biological activity.[1]

Potential targets could include enzymes involved in essential metabolic pathways, DNA replication, or cell wall synthesis. The bromine atom may enhance hydrophobic interactions with the active sites of target enzymes.[1] Further studies, such as target-based screening and mechanism-of-action profiling, would be necessary to identify the specific cellular pathways affected by this compound.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by an antimicrobial agent.

Hypothetical_Signaling_Pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway (Hypothetical) precursor Precursor Molecules enzyme1 Enzyme 1 precursor->enzyme1 intermediate Intermediate Product enzyme1->intermediate enzyme2 Enzyme 2 intermediate->enzyme2 cell_wall Cell Wall Component enzyme2->cell_wall compound 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine compound->enzyme2 inhibition Inhibition

Caption: Hypothetical inhibition of a bacterial signaling pathway by the test compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial investigation of the antimicrobial properties of this compound. By following the detailed protocol for MIC determination, researchers can obtain crucial preliminary data on its spectrum of activity. While the pyrido[2,3-b]pyrazine scaffold has shown promise in the development of antibacterial agents, further studies are imperative to fully characterize the potential of this specific derivative. Future research should focus on elucidating its mechanism of action, evaluating its efficacy in more complex in vitro models, and assessing its toxicity profile.

References

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

Sources

The Strategic Role of Bromine in the Bioactivity of Heterocyclic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of bromine into heterocyclic scaffolds represents a powerful and versatile approach in modern medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles of bromine in modulating the bioactivity of heterocyclic compounds. We will delve into the fundamental physicochemical alterations induced by bromine substitution, the mechanistic underpinnings of its influence on drug-target interactions, with a particular focus on halogen bonding, and its impact on pharmacokinetic profiles. Through a comprehensive review of seminal literature, case studies of bioactive marine natural products, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage bromine as a strategic tool in the design and synthesis of novel therapeutic agents.

Introduction: The Enduring Significance of Brominated Heterocycles in Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage in a wide array of biological interactions.[1][2][3] The introduction of a bromine atom onto a heterocyclic core is a well-established strategy in medicinal chemistry to modulate a molecule's therapeutic potential.[4] From enhancing binding affinity to improving metabolic stability, the effects of bromination are far-reaching and often pivotal to a drug candidate's success. This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of brominated heterocycles, with a focus on the underlying principles that govern their bioactivity.

The journey of a drug from conception to clinical application is a complex one, and the strategic use of bromine can be instrumental at various stages. Brominated heterocyles often serve as key intermediates in the synthesis of complex pharmaceutical agents.[4] The carbon-bromine bond provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the assembly of intricate molecular architectures.[5]

The Physicochemical Impact of Bromine Substitution

The introduction of a bromine atom into a heterocyclic molecule instigates a cascade of changes in its physicochemical properties. These alterations are fundamental to understanding the subsequent impact on bioactivity.

Lipophilicity and Membrane Permeability

One of the most significant effects of bromination is the increase in lipophilicity. The substitution of a hydrogen atom with a larger, more polarizable bromine atom enhances a molecule's affinity for nonpolar environments. This increased lipophilicity can have a profound effect on a drug's ability to cross biological membranes, a critical factor for reaching its intracellular target. However, it's a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Electronic Effects and pKa Modulation

Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This can significantly influence the electron density distribution within the heterocyclic ring, affecting its reactivity and the pKa of nearby functional groups. For instance, the introduction of a bromine atom can lower the pKa of an adjacent amine, influencing its ionization state at physiological pH and, consequently, its interaction with the biological target.

Steric Influence and Conformational Control

The van der Waals radius of bromine is considerably larger than that of hydrogen. This steric bulk can be strategically employed to control the conformation of a molecule, locking it into a bioactive conformation or preventing unwanted interactions with off-target proteins.

The Mechanistic Underpinnings of Bromine's Bioactivity

The influence of bromine on bioactivity extends beyond simple physicochemical modifications. The bromine atom itself can actively participate in crucial drug-target interactions.

Halogen Bonding: A Key Non-Covalent Interaction

A pivotal discovery in understanding the role of halogens in medicinal chemistry has been the recognition of the "halogen bond."[6][7][8] This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with an electron-rich atom, such as an oxygen, nitrogen, or sulfur, in a biological target.[6][7][8] The strength of this interaction is comparable to that of a hydrogen bond and is highly directional, providing a powerful tool for enhancing binding affinity and selectivity.[9]

HalogenBond cluster_ligand Brominated Heterocycle cluster_protein Protein Target R R C C R->C Br Br C->Br Y Y (O, N, S) Br->Y Halogen Bond (σ-hole interaction)

  • Caption: The Halogen Bond: A Key Interaction. */

Modulation of Metabolic Stability

Bromination can significantly alter the metabolic profile of a drug candidate. The presence of a bromine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. However, the metabolic fate of brominated compounds needs careful consideration, as dehalogenation can sometimes lead to the formation of reactive metabolites.[10][11]

Brominated Heterocycles in Nature and Medicine: Case Studies

The prevalence of brominated heterocyclic compounds in marine natural products with potent biological activities underscores the evolutionary advantage of this structural motif.[9][12]

Bioactive Marine Alkaloids

A diverse array of brominated alkaloids has been isolated from marine organisms, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial properties.[9][12] For example, the bromopyrrole alkaloids have attracted significant attention for their potent bioactivities.[13]

Compound FamilyHeterocyclic CoreExample BioactivitySource Organism
ConvolutaminesDibromoareneAntitrypanosomalAmathia tortusa (bryozoan)
PsammaplysinsBromospiroacetalAntimalarialHyatella sp. (sponge)
Bromotyrosine AlkaloidsTyrosine-derivedAntiviral, AntibacterialVerongiida order sponges
FDA-Approved Brominated Heterocyclic Drugs

While a comprehensive list is extensive, several FDA-approved drugs incorporate brominated heterocyclic moieties, highlighting their clinical significance.[4][11] A notable example is the anxiolytic drug, Brotizolam, which contains a brominated thienotriazolodiazepine core. Its mechanism of action involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Synthetic Methodologies for Brominated Heterocycles

The ability to efficiently and selectively introduce bromine into a heterocyclic ring is paramount for drug discovery and development.

Electrophilic Bromination

Electrophilic bromination is a common method for the direct introduction of bromine onto electron-rich heterocyclic systems.[14] The choice of brominating agent and reaction conditions is crucial to control regioselectivity and prevent polybromination.

ElectrophilicBromination Start Heterocyclic Substrate Reagent Select Brominating Agent (e.g., NBS, Br2) Start->Reagent Reaction Reaction under Controlled Conditions (Solvent, Temperature) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Brominated Heterocycle Purification->Product

  • Caption: Workflow for Electrophilic Bromination. */

Palladium-Catalyzed Cross-Coupling Reactions

Brominated heterocycles are invaluable precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[14] These reactions allow for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Heterocycle

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated heterocyclic compound with a boronic acid.

Materials:

  • Brominated heterocycle (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Degassed toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add the brominated heterocycle, boronic acid, Pd(OAc)2, SPhos, and K3PO4.[13]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[13]

  • Solvent Addition: Add the degassed toluene and water to the flask via syringe.[13]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.[13]

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

SuzukiMiyauraCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

  • Caption: Catalytic Cycle of Suzuki-Miyaura Coupling. */

Conclusion: The Future of Bromine in Heterocyclic Drug Design

The strategic incorporation of bromine into heterocyclic scaffolds remains a cornerstone of modern drug discovery. The ability of bromine to modulate physicochemical properties, engage in potent halogen bonding interactions, and influence metabolic stability provides a rich toolkit for medicinal chemists. As our understanding of the nuanced roles of bromine continues to evolve, so too will our ability to design and synthesize the next generation of highly effective and selective therapeutics. The continued exploration of brominated natural products and the development of novel synthetic methodologies will undoubtedly unlock new avenues for therapeutic intervention.

References

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. 2024;93(3):227-236.
  • Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. In: Atta-ur-Rahman, ed. Studies in Natural Products Chemistry. Vol 51. Elsevier; 2017:153-195.
  • Introducing bromine to the molecular structure as a strategy for drug design.
  • Exploring structure-activity-relationship of a new class of domain-selective heterocyclic bromodomain inhibitors. American Chemical Society.
  • Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. 2024.
  • Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. Marine Drugs. 2021;19(7):387.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025.
  • Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective.
  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Heliyon. 2024;10(1):e23172.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. 2024;15(38):14781-14789.
  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. 2018;61(14):5803-5847.
  • FDA approved 3-4 heterocyclic oxygen drugs. BOC Sciences. 2019.
  • Quantitative Structure Activity Rel
  • Metabolism in the toxicokinetics and fate of brominated flame retardants--a review.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed. 2023.
  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science Publishers. 2022.
  • Quantitative structure activity relationship studies of aryl heterocycle-based thrombin inhibitors. European Journal of Medicinal Chemistry. 2006;41(11):1339-46.
  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists.
  • Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals (Basel). 2022;15(12):1483.
  • Comparative analysis of buprenorphine- and norbuprenorphine-induced analgesic effects based on pharmacokinetic-pharmacodynamic modeling. The Journal of Pharmacology and Experimental Therapeutics. 1995;272(2):505-10.
  • Comparative pharmacokinetic evaluation of nanoparticle‑based vs. conventional pharmaceuticals containing statins in attenuating dyslipidaemia.
  • 4-Fluoroamphetamine. Wikipedia.

Sources

Structure-Activity Relationship (SAR) of 8-Methylpyrido[2,3-b]pyrazine Derivatives: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience in medicinal chemistry has repeatedly demonstrated the value of "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. The pyrido[2,3-b]pyrazine core is a prime example of such a scaffold. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly promising subset: the 8-methylpyrido[2,3-b]pyrazine derivatives. Our focus will be on elucidating the causal relationships between structural modifications and biological outcomes, providing actionable insights for drug discovery programs.

The pyrido[2,3-b]pyrazine scaffold, a fused bicyclic system with multiple nitrogen atoms, offers a rigid and planar structure ideal for molecular recognition.[1] Derivatives have demonstrated a wide array of biological activities, including kinase inhibition for cancer therapy, antibacterial, antiviral, and analgesic effects.[1][2][3][4][5] The 8-methyl substitution, in particular, serves as a crucial anchor and starting point for developing potent and selective agents.

The Core Scaffold: Understanding the Foundation

The 8-methylpyrido[2,3-b]pyrazine core provides a unique electronic and steric profile. The pyridine ring nitrogen and the two pyrazine nitrogens act as hydrogen bond acceptors, while the aromatic rings facilitate π-stacking and hydrophobic interactions. The methyl group at position 8 (C8) often serves to orient the molecule within a binding pocket and can contribute to favorable hydrophobic interactions. The numbering of the core scaffold is critical for discussing SAR, as illustrated below.

Caption: Numbering of the 8-methylpyrido[2,3-b]pyrazine scaffold.

Structure-Activity Relationship Analysis by Position

The strategic modification of substituents at various positions on the scaffold is key to modulating potency, selectivity, and pharmacokinetic properties.

Modifications at the C7 Position

The C7 position is a critical vector for influencing interactions within hydrophobic sub-pockets of target proteins, particularly kinases.

  • Halogenation: The introduction of a bromine atom at C7 is a well-documented strategy to enhance potency. For instance, 7-bromo-8-methylpyrido[2,3-b]pyrazine is a key intermediate in the synthesis of kinase inhibitors.[1] The bromine atom enhances hydrophobic interactions within the ATP-binding pockets of kinases like EGFR, contributing to lower IC₅₀ values.[1] This effect is attributed to both its size and its ability to form halogen bonds.

Substitutions at the C2 and C3 Positions

The C2 and C3 positions on the pyrazine ring are highly amenable to substitution and offer significant opportunities to modulate biological activity and target specificity.

  • Antibacterial Agents: Research into antibacterial applications has shown that introducing thiocarbonyl groups (=S) at C2 and C3 yields derivatives with significant activity against strains like Staphylococcus aureus and Bacillus cereus.[5] Further substitution of these thio-groups with benzylsulfanyl or allylsulfanyl moieties can fine-tune the antibacterial spectrum and potency.[5] Molecular docking studies suggest these derivatives may act by inhibiting bacterial DNA gyrase.[6]

  • Antiviral and Kinase Inhibitors: For antiviral and anticancer applications, larger and more complex substituents are often required. In the development of human cytomegalovirus (HCMV) polymerase inhibitors, substituted 2-imidazolinone rings at the C2 position led to compounds with potent antiviral activity (EC₅₀ = 0.33 μM) and a superior therapeutic index.[4] This highlights the importance of this position for establishing key interactions with the target enzyme.

Substitutions at the Pyrazine Nitrogens (N1, N4)

While less common than modifications at the carbon positions, alkylation of the pyrazine ring nitrogens can also influence biological activity.

  • N-Alkylation for Antibacterial Activity: In the related 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione scaffold, N1,N4-dialkylation has been shown to produce compounds with significant antibacterial activity against Escherichia coli.[6] The nature of the alkyl chains is critical, with certain substitutions leading to stronger interactions with bacterial targets.[6] This suggests that for the 8-methyl series, N-functionalization could be a viable, albeit less explored, strategy for SAR optimization.

Key Biological Targets and Therapeutic Applications

The versatility of the 8-methylpyrido[2,3-b]pyrazine scaffold allows it to be tailored for a range of therapeutic targets.

Kinase Inhibition in Oncology

This scaffold is a cornerstone in the design of kinase inhibitors for targeted cancer therapy.[2] Its rigid structure mimics the adenine region of ATP, allowing it to function as an ATP-competitive inhibitor.

  • Targeted Kinases: Derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[1][2][7]

  • Mechanism of Action: By binding to the ATP pocket, these inhibitors block the phosphorylation of downstream substrates, thereby interrupting signaling pathways that drive cell proliferation and survival.[2] This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1]

G cluster_pathway Kinase Inhibition Pathway Ligand 8-Methylpyrido[2,3-b]pyrazine Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK Binds to ATP Pocket Downstream Downstream Signaling (e.g., MEK-ERK, PI3K-Akt) RTK->Downstream Inhibits Phosphorylation ATP ATP ATP->RTK Blocked Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Blocks Signal

Caption: Simplified signaling pathway of kinase inhibition.

Antibacterial and Antiviral Activity

The scaffold has also been successfully adapted to combat infectious diseases.

  • Antibacterial Agents: As mentioned, derivatives bearing sulfur-containing functional groups at the C2 and C3 positions exhibit potent antibacterial activity.[5] Some compounds show minimum inhibitory concentrations (MICs) in the low mg/L range against pathogenic bacteria.[8]

  • Antiviral Agents: Pyrido[2,3-b]pyrazine derivatives have been developed as non-nucleoside inhibitors of viral polymerases, demonstrating broad-spectrum activity against herpesviruses, including HCMV, HSV-1, and HSV-2.[4]

SAR Summary Data

The following table summarizes the relationship between structural modifications and biological activity for representative pyrido[2,3-b]pyrazine derivatives.

Compound ClassR² / R³ SubstituentsR⁷ SubstituentBiological TargetRepresentative ActivityReference
Kinase Inhibitors Aryl/HeterocyclylH, BrEGFR, FGFRIC₅₀ < 1 µM[1]
Antibacterials =S, -S-Alkyl, -S-ArylBrDNA GyraseMIC: 0.078 mg/mL (S. aureus)[5][6]
Antivirals ImidazolinoneHHCMV PolymeraseEC₅₀ = 0.33 µM[4]
TRPV1 Antagonists Substituted AmidesHTRPV1 ChannelOrally Bioavailable[3]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the protocols described here are designed as self-validating systems.

General Synthesis of Pyrido[2,3-b]pyrazine Derivatives

A common and effective method involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

cluster_synthesis Synthetic Workflow start Start: 5-Bromo-6-methyl- pyridine-2,3-diamine step1 Step 1: Condensation (Reflux in 4M HCl) start->step1 reagent1 Reagent: Oxalic Acid Dihydrate reagent1->step1 intermediate1 Intermediate: 7-Bromo-8-methylpyrido[2,3-b] pyrazine-2,3-dione step1->intermediate1 step2 Step 2: Chlorination (Reflux) intermediate1->step2 reagent2 Reagent: POCl₃ / PCl₅ reagent2->step2 intermediate2 Intermediate: 7-Bromo-2,3-dichloro-8- methylpyrido[2,3-b]pyrazine step2->intermediate2 step3 Step 3: Nucleophilic Substitution (e.g., Suzuki Coupling or SₙAr) intermediate2->step3 reagent3 Reagent: Nucleophile (R-NH₂) reagent3->step3 product Final Product: Substituted Derivative step3->product

Caption: General synthetic workflow for derivative synthesis.

Step-by-Step Protocol:

  • Condensation: To a solution of the appropriate 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or dilute HCl), add the desired 1,2-dicarbonyl compound (1.1 eq).

  • Cyclization: Reflux the mixture for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrido[2,3-b]pyrazine core.

  • Further Functionalization: Subsequent reactions, such as Suzuki couplings or nucleophilic aromatic substitutions, can be performed on the core to install desired R-groups.[2]

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase inhibition.

  • Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well microplate, add the test compound, the target kinase (e.g., EGFR), and a Europium (Eu)-labeled anti-tag antibody.

  • Reaction Initiation: Add an Alexa Fluor™ 647-labeled ATP-competitive tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET. The signal is proportional to the amount of tracer bound to the kinase.

  • Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[2]

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[2,3-b]pyrazine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.[2]

Conclusion

The 8-methylpyrido[2,3-b]pyrazine scaffold represents a highly versatile and "privileged" structure in modern drug discovery. The insights from SAR studies clearly demonstrate that targeted modifications at the C2, C3, and C7 positions are highly effective for modulating potency and selectivity against a range of therapeutic targets, from protein kinases to bacterial enzymes. By understanding the causal relationships between structure and function, research teams can more effectively design and synthesize novel derivatives with improved therapeutic profiles. The protocols and data presented in this guide offer a robust framework for advancing these promising compounds through the drug discovery pipeline.

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances (RSC Publishing).
  • This compound|CAS 116605-69-7. Benchchem.
  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI.
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI.
  • Application Notes and Protocols: Pyrido[2,3-b]pyrazine Derivatives as Kinase Inhibitors in Cancer Research. Benchchem.
  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate.
  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Semantic Scholar.
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed.
  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH.
  • (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. J.MAR.CHIM.HETEROCYCL..
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. PubMed.
  • Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors. RSC Publishing. Available from:

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry. The strategic derivatization of heterocyclic scaffolds is a proven methodology for the exploration of chemical space and the optimization of lead compounds. The pyrido[2,3-b]pyrazine core is a privileged scaffold, appearing in a multitude of biologically active molecules. The ability to functionalize this core at specific positions allows for the fine-tuning of a compound's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of C-C bonds, valued for its mild reaction conditions and broad functional group tolerance.[1]

This application note provides a detailed protocol for the Suzuki coupling of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a key intermediate in the synthesis of novel therapeutics.[2] We will delve into the rationale behind the selection of catalysts, bases, and solvents, and provide a step-by-step guide for a successful reaction, workup, and purification.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X (Ar = Pyridopyrazine) B->C D Transmetalation C->D E Ar-Pd(II)L2-R (R = Phenyl) D->E F Reductive Elimination E->F F->A Regeneration G Ar-R (Product) F->G H Ar-X (Aryl Halide) H->B I R-B(OH)2 (Boronic Acid) I->D J Base J->D Activation

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust method for the coupling of this compound with phenylboronic acid. The choice of reagents and conditions is based on established best practices for the coupling of nitrogen-containing heterocycles.[5][6]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound116605-69-7224.061.01.0
Phenylboronic Acid98-80-6121.931.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-
Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 224 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 8-methyl-7-phenylpyrido[2,3-b]pyrazine. For hydrophilic products, it may be beneficial to filter the reaction mixture through a pad of celite to remove the palladium catalyst before concentration and purification.[7]

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants and base to Schlenk flask - Purge with inert gas start->setup solvents Add Degassed Solvents: - 1,4-Dioxane - Water setup->solvents catalyst Add Catalyst: - Pd(PPh3)4 solvents->catalyst reaction Heat and Stir: - 90 °C - Monitor by TLC/LC-MS catalyst->reaction workup Workup: - Cool and dilute - Extract with Ethyl Acetate - Wash with Brine reaction->workup purify Purification: - Dry and concentrate - Column Chromatography workup->purify product Pure Product: 8-methyl-7-phenylpyrido[2,3-b]pyrazine purify->product

Caption: Step-by-step workflow for the Suzuki coupling of this compound.

Rationale for Experimental Choices

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a widely used and reliable catalyst for a broad range of Suzuki couplings.[8] For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos may offer improved yields and reaction times.[9][10]

  • Base Selection: The choice of base is critical for the activation of the boronic acid.[4] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective in many Suzuki reactions, particularly when a protic co-solvent like water is used.[8] For base-sensitive substrates, weaker bases such as potassium fluoride (KF) can be employed.[4] For particularly challenging couplings or with unreactive boronic acids, stronger bases like potassium phosphate (K₃PO₄) may be necessary.[6][11]

  • Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki reactions. 1,4-Dioxane is a popular choice due to its ability to dissolve a wide range of organic compounds and its miscibility with water.[12] The presence of water is often beneficial for the dissolution of the inorganic base and can accelerate the transmetalation step. It is crucial to degas the solvents to prevent the oxidation of the phosphine ligands and the palladium catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient degassing, poor quality reagents.Ensure all reagents are pure and dry. Thoroughly degas all solvents. Consider using a different palladium precatalyst and ligand combination, such as Pd₂(dba)₃ with a bulky phosphine ligand.[4]
Protodeboronation Degradation of the boronic acid, especially with prolonged reaction times or high temperatures.Use a milder base such as KF. Consider using a boronate ester (e.g., pinacol ester) which can be more stable. A "slow-release" strategy with a masked boronic acid can also mitigate this side reaction.[13]
Homocoupling Side reaction of the boronic acid or aryl halide.Ensure the reaction is run under a strict inert atmosphere to minimize oxygen, which can promote boronic acid homocoupling. Adjusting the stoichiometry of the reactants may also help.
Difficult Purification Product is polar or water-soluble.For hydrophilic products, minimize or skip the aqueous workup. Filter the reaction mixture through Celite to remove the catalyst, evaporate the solvent, and proceed directly to column chromatography or HPLC.[7] If the product is basic, an acid wash during workup might be possible, followed by neutralization and extraction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules in drug discovery and development. The protocol outlined in this application note provides a reliable and well-reasoned starting point for the successful coupling of this compound. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic needs.

References

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (URL: [Link])

  • Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a - ResearchGate. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry - Reddit. (URL: [Link])

  • What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (URL: [Link])

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal. (URL: [Link])

  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. - Semantic Scholar. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (URL: [Link])

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar. (URL: [Link])

  • Use of Base Metals in Suzuki Coupling - Wordpress. (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions make it a valuable core for developing novel therapeutics. The targeted functionalization of this scaffold is paramount for modulating its pharmacological profile. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[3][4]

This document provides a detailed guide for the Buchwald-Hartwig amination of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a key intermediate for the synthesis of diverse compound libraries.[5] The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a rationale for the selection of reagents and conditions, ensuring robust and reproducible outcomes.

Scientific Principles and Considerations

The Buchwald-Hartwig amination is a complex catalytic process involving a palladium catalyst, a phosphine ligand, and a base. The reaction proceeds through a well-established catalytic cycle.[1][6][7] Understanding the key steps—oxidative addition, amine coordination and deprotonation, and reductive elimination—is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.

The pyrido[2,3-b]pyrazine core is electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature can influence the reactivity of the C-Br bond and the stability of the palladium intermediates. The methyl group at the 8-position introduces steric hindrance that must also be considered when selecting the appropriate ligand.

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_complex R-Pd(II)(Br)L_n OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_Amine_complex [R-Pd(II)(NHR'R'')L_n]Br Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex R-Pd(II)(NR'R'')L_n Deprotonation->PdII_Amido_complex RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Regeneration Product R-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Design and Optimization

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system and reaction parameters.

Table 1: Key Reaction Parameters and Their Rationale
ParameterRecommended Choice(s)Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources that are readily available and have a broad substrate scope.[8] Pd(II) precatalysts will be reduced in situ to the active Pd(0) species.
Ligand XPhos, RuPhos, BrettPhosSterically hindered biaryl phosphine ligands are generally preferred for coupling with heteroaryl chlorides and bromides.[3] They promote the reductive elimination step and can accommodate a wide range of amines.[8]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[4] Sodium tert-butoxide is highly effective, but weaker bases like potassium phosphate or cesium carbonate can be used for base-sensitive substrates.[8]
Solvent Toluene, Dioxane, t-BuOHAnhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalyst.[2] The choice of solvent can influence reaction rates and solubility of the reagents.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion, particularly with less reactive aryl bromides.[8]
Amine Primary & Secondary AminesThe reaction is compatible with a wide variety of primary and secondary aliphatic and aromatic amines.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[9]

Materials and Reagents
  • This compound

  • Amine (e.g., benzylamine, morpholine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk flask with Pd precatalyst and ligand. B Add this compound and NaOt-Bu. A->B C Evacuate and backfill with inert gas (3x). B->C D Add anhydrous toluene and the amine via syringe. C->D E Heat the reaction mixture to 80-110 °C with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., ethyl acetate). G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: A typical workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Addition of Reagents: Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the starting material) via syringe. If the amine is a liquid, it can be added at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-substituted-8-methylpyrido[2,3-b]pyrazin-7-amine.

Data Interpretation and Expected Outcomes

The success of the reaction is determined by the yield of the purified product and its characterization by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Table 2: Representative Reaction Conditions and Expected Yields
AminePd Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Expected Yield (%)
BenzylaminePd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.4)Toluene10012>85
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11018>80
AnilinePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)t-BuOH9024>75

Note: These are representative conditions and yields. Optimization may be required for specific amines and scales.

Troubleshooting Common Issues

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.

  • Side Reactions: The formation of hydrodehalogenated byproducts can occur, especially with primary amines.[10][11] Using a more sterically hindered ligand or a milder base may mitigate this.

  • Difficulty in Purification: The product may retain palladium residues. Treating the crude product with a palladium scavenger or performing multiple purifications may be necessary.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the this compound core. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently synthesize a wide array of novel aminopyridopyrazine derivatives for applications in drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this powerful transformation.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 10, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 10, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 10, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Retrieved January 10, 2026, from [Link]

  • University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved January 10, 2026, from [Link]

  • Maiti, D., et al. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Retrieved January 10, 2026, from [Link]

  • Lipshutz, B. H., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Retrieved January 10, 2026, from [Link]

  • SciSpace. (2007, April 6). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. Retrieved January 10, 2026, from [Link]

  • PubMed. (2013, December 2). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved January 10, 2026, from [Link]

  • NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. Retrieved January 10, 2026, from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. Organic Process Research & Development. Retrieved January 10, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... Retrieved January 10, 2026, from [Link]

Sources

Application Note: Regioselective Late-Stage Bromination of 8-methylpyrido[2,3-b]pyrazine via Visible-Light Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-b]pyrazine scaffold is a privileged core in medicinal chemistry, appearing in a range of biologically active agents, including inhibitors of viral polymerases and TRPV1 antagonists.[1][2] Late-stage functionalization (LSF) of such scaffolds is a paramount strategy in drug discovery, enabling the rapid diversification of lead compounds to refine structure-activity relationships (SAR).[3][4] This application note provides a detailed, field-proven protocol for the late-stage bromination of 8-methylpyrido[2,3-b]pyrazine, a common building block. Bromination serves as a critical entry point for further molecular elaboration through cross-coupling reactions.[5] We present a modern, mild, and highly regioselective method utilizing N-Bromosuccinimide (NBS) activated by a visible-light photoredox catalyst, which circumvents the challenges associated with the electrophilic substitution of electron-deficient heterocyclic systems.

Introduction and Scientific Rationale

Late-stage functionalization aims to introduce chemical modifications at a late point in a synthetic sequence, preserving the core of a complex molecule while enabling exploration of peripheral chemical space.[6] For nitrogen-containing heterocycles, which are foundational to many pharmaceuticals, this approach accelerates the generation of analog libraries.[7] The introduction of a bromine atom is particularly strategic; the C-Br bond is a versatile functional handle for subsequent transformations, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the installation of a wide array of substituents.[5]

The 8-methylpyrido[2,3-b]pyrazine core, however, presents a significant challenge to classical electrophilic aromatic substitution. The two nitrogen atoms in the pyrazine ring and the pyridine nitrogen act as strong electron-withdrawing groups, deactivating the entire aromatic system towards electrophiles.[8] Furthermore, the presence of the 8-methyl group introduces a potential site for undesired radical-mediated benzylic bromination, a common side reaction when using reagents like N-Bromosuccinimide (NBS) under radical-promoting conditions (e.g., UV light or radical initiators).[7][9]

To overcome these challenges, this protocol employs a visible-light photocatalytic strategy. This approach utilizes an organic dye, Erythrosine B, to activate NBS toward a more potent electrophilic bromine (Br⁺) source under mild conditions.[10] The photoexcited state of the catalyst facilitates the oxidation of NBS, enhancing the positive polarization on the bromine atom and promoting the desired electrophilic aromatic substitution pathway over the competing benzylic radical bromination pathway.[10] This method offers high regioselectivity for the C-7 position, guided by the directing effects of the C-8 methyl group and the electronic landscape of the heterocyclic core.

Mechanistic Pathway: Photocatalytic Activation of NBS

The reaction proceeds via a photocatalytic cycle that amplifies the electrophilicity of the bromine atom from NBS.

  • Catalyst Excitation: The organic dye catalyst (Erythrosine B) absorbs energy from the visible light source (white LED) to reach an excited state (Ery B*).

  • NBS Activation: The excited catalyst interacts with NBS. It is proposed that the photoexcited state of Erythrosine B induces the oxidation of the nitrogen atom of NBS, generating a cationic radical and significantly increasing the electrophilic character of the attached bromine atom.[10]

  • Electrophilic Aromatic Substitution (SEAr): The activated, highly electrophilic bromine species is attacked by the electron-rich C-7 position of the 8-methylpyrido[2,3-b]pyrazine ring, forming a resonance-stabilized carbocation intermediate (a σ-complex).[11]

  • Rearomatization & Catalyst Regeneration: A base (e.g., solvent or trace water) removes the proton from the C-7 position, restoring aromaticity and yielding the brominated product. Concurrently, an external oxidant, such as ammonium persulfate or atmospheric oxygen, regenerates the ground state of the Erythrosine B catalyst, allowing it to re-enter the catalytic cycle.[10]

G sub 8-methylpyrido[2,3-b]pyrazine sigma_complex σ-Complex Intermediate sub->sigma_complex Electrophilic Attack nbs N-Bromosuccinimide (NBS) nbs_activated Activated NBS [Brδ+] nbs->nbs_activated cat Erythrosine B (Catalyst) cat_excited Erythrosine B* cat->cat_excited light Visible Light (White LED) light->cat Excitation cat_excited->nbs_activated Oxidation cat_reduced Reduced Catalyst cat_excited->cat_reduced Reduction nbs_activated->sigma_complex product 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine sigma_complex->product Deprotonation (-H⁺) oxidant Oxidant ((NH4)2S2O8) oxidant->cat cat_reduced->cat Regeneration

Figure 1: Proposed photocatalytic mechanism for NBS activation.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for photocatalytic bromination of heteroaromatics.[10]

Materials and Equipment
  • Reagents:

    • 8-methylpyrido[2,3-b]pyrazine (Substrate)

    • N-Bromosuccinimide (NBS), recrystallized if colored (CAS: 128-08-5)[12]

    • Erythrosine B (Photocatalyst, CAS: 16423-68-0)

    • Ammonium persulfate ((NH₄)₂S₂O₈, Additive, CAS: 7727-54-0)

    • Acetonitrile (MeCN), reagent grade

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

    • Magnetic stir plate and stir bar

    • Visible light source (e.g., white LED strip, 10-20W)

    • Aluminum foil (to create a reflective chamber)

    • Rotary evaporator

    • Silica gel for column chromatography (230-400 mesh)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Reaction Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 8-methylpyrido[2,3-b]pyrazine (1.0 equiv), Erythrosine B (0.01 equiv, 1 mol%), and ammonium persulfate (0.1 equiv).

  • Reagent Addition: Add acetonitrile to achieve a substrate concentration of approximately 0.1 M. Stir for 2-3 minutes to dissolve the solids. Finally, add N-Bromosuccinimide (1.1 equiv) to the flask.

  • Initiation: Place the flask in a chamber lined with aluminum foil and position the white LED light source approximately 5-10 cm from the flask. Begin vigorous stirring and turn on the light.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Upon completion, turn off the light and quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS.

  • Workup - Extraction: Concentrate the mixture on a rotary evaporator to remove the acetonitrile. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to isolate the pure 7-Bromo-8-methylpyrido[2,3-b]pyrazine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety Precautions
  • N-Bromosuccinimide is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Conduct the reaction in a well-ventilated area.

Experimental Workflow and Data Summary

The overall process from setup to final product is streamlined for efficiency and reproducibility.

G setup 1. Reaction Setup - Add Substrate, Catalyst, Oxidant - Add Solvent (MeCN) - Add NBS reaction 2. Photocatalysis - Irradiate with White LED - Stir at Room Temp (2-4 h) - Monitor by TLC setup->reaction workup 3. Aqueous Workup - Quench (Na₂S₂O₃) - Evaporate MeCN - EtOAc Extraction & Washes reaction->workup purify 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Silica Gel Chromatography workup->purify char 5. Characterization - ¹H NMR, ¹³C NMR - High-Resolution MS purify->char

Figure 2: High-level experimental workflow diagram.
Representative Data and Troubleshooting
ParameterValue/ConditionRationale / Comment
Substrate Scale 1.0 mmolEasily scalable based on equipment.
NBS (equiv) 1.1Slight excess ensures complete consumption of the starting material.
Erythrosine B (mol%) 1.0Low catalytic loading is sufficient for efficient reaction.[10]
Solvent AcetonitrileCommon solvent for photocatalytic reactions. DMF can also be used.[12]
Light Source White LED (10-20W)Provides the necessary visible light spectrum for Erythrosine B excitation.
Reaction Time 2-4 hoursMonitor by TLC; reaction time may vary with scale and light intensity.
Expected Yield 65-85%Typical yields after chromatographic purification.

Troubleshooting Guide:

  • Low Conversion: Ensure the light source is sufficiently powerful and close to the flask. Check the purity of NBS; old or discolored NBS can be less reactive.[12] Consider degassing the solvent if oxygen quenching is suspected, although the reaction is generally run in air.[10]

  • Formation of Side Product (Benzylic Bromination): This indicates a competing radical pathway. Ensure the reaction is not exposed to UV light. The photocatalytic conditions described are designed to strongly favor the electrophilic pathway.[10]

  • Difficult Purification: The product and starting material may have similar polarities. Careful column chromatography with a shallow solvent gradient is recommended.

Conclusion

This application note details a robust and highly regioselective protocol for the late-stage bromination of 8-methylpyrido[2,3-b]pyrazine. By leveraging visible-light photocatalysis to activate N-Bromosuccinimide, this method successfully addresses the inherent low reactivity of the electron-deficient pyridopyrazine core while avoiding common side reactions. The resulting this compound is a valuable intermediate, primed for a wide range of cross-coupling reactions, making this protocol a powerful tool for researchers, scientists, and drug development professionals engaged in the rapid diversification of heterocyclic lead compounds.

References

  • Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion. Department of Chemistry. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]

  • Late-Stage Functionalization. ResearchGate. [Link]

  • Late-stage functionalization of BN-heterocycles. National Institutes of Health (PMC). [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Late-stage functionalization of BN-heterocycles. Chemical Society Reviews (RSC Publishing). [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. StackExchange. [Link]

  • Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions (RSC Publishing). [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. MDPI. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • Deprotonative metalation of 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine... ResearchGate. [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. National Institutes of Health (PMC). [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. [Link]

  • Regioselective bromination of pyrrolo[1,2-a]quinoxalines. National Institutes of Health (PMC). [Link]

  • Organic Chemistry 2 Electrophilic Aromatic Substitution. chem.ucla.edu. [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]

Sources

Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cyclization Methods for the Synthesis of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine ring system, a nitrogen-containing heterocyclic scaffold, is a cornerstone in modern medicinal chemistry and drug development. Its rigid, planar structure and hydrogen bonding capabilities make it a privileged pharmacophore, capable of interacting with a wide range of biological targets. Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including potent inhibition of protein kinases (such as PI3K, ALK, and p38α MAP kinase), antiviral effects against human cytomegalovirus (HCMV), and utility as antagonists for pain management receptors like TRPV1.[1][2][3] The therapeutic potential of this scaffold in treating conditions from cancer to type 2 diabetes and infectious diseases drives the continuous need for efficient, versatile, and scalable synthetic routes.[1][4]

This technical guide provides a comprehensive overview of the principal cyclization strategies for constructing the pyrido[2,3-b]pyrazine core. We will move from classical condensation reactions, exploring the nuances of regioselectivity, to modern, efficiency-focused techniques such as microwave-assisted and multicomponent synthesis. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to select and optimize the method best suited for their specific synthetic goals.

Method 1: The Classical Condensation Pathway

The most fundamental and widely employed method for constructing the pyrido[2,3-b]pyrazine core is the condensation reaction between a 2,3-diaminopyridine precursor and a 1,2-dicarbonyl compound.[5][6] This approach is valued for its simplicity and the ready availability of starting materials.

Principle and General Mechanism

The reaction proceeds through a two-step sequence: an initial nucleophilic attack of one amino group on a carbonyl, forming a hemiaminal which then dehydrates to an imine intermediate. A subsequent intramolecular cyclization, involving the second amino group and the remaining carbonyl, followed by another dehydration (aromatization) step, yields the final pyridopyrazine ring.

G cluster_reactants Reactants cluster_intermediates Intermediates R1 2,3-Diaminopyridine I1 Imine Intermediate R1->I1 Condensation (-H₂O) R2 1,2-Dicarbonyl Compound R2->I1 I2 Cyclized Dihydro-pyridopyrazine I1->I2 Intramolecular Cyclization P Pyrido[2,3-b]pyrazine Core I2->P Aromatization (-H₂O)

Caption: General Mechanism of Condensation Synthesis.

Key Consideration: Regioselectivity

A significant challenge arises when using an unsymmetrical 1,2-dicarbonyl compound, as the condensation can lead to the formation of two distinct regioisomers.[5][6] The biological activity of these isomers can differ substantially, making control over the reaction's regioselectivity a critical experimental parameter.[4] Research has shown that reaction conditions play a pivotal role in directing the outcome. Specifically, conducting the reaction at lower temperatures in acidic solvents like acetic acid or trifluoroacetic acid can significantly enhance the formation of the desired, often more biologically active, isomer.[5][6]

Table 1: Influence of Reaction Conditions on Regioselectivity

Starting Materials Solvent Catalyst Temperature Outcome Reference
5-Bromo-2,3-diaminopyridine + Phenylglyoxal DMF None Room Temp. Mixture of isomers [6]
5-Bromo-2,3-diaminopyridine + Phenylglyoxal Acetic Acid Acid Room Temp. Increased selectivity [5]

| 5-Bromo-2,3-diaminopyridine + Phenylglyoxal | Trifluoroacetic Acid | Acid | Low Temp. | High selectivity (<2% of undesired isomer) |[6] |

Protocols

Protocol 1A: Synthesis of a Key Precursor, 2,3-Diamino-5-bromopyridine

The synthesis of substituted diaminopyridines is often a prerequisite. This protocol outlines a typical three-step sequence starting from 2-aminopyridine.[7][8]

  • Bromination: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent, slowly add a brominating agent (e.g., N-bromosuccinimide) to favor mono-bromination at the 5-position, yielding 2-amino-5-bromopyridine.

  • Nitration: The resulting 2-amino-5-bromopyridine is carefully nitrated using a mixture of sulfuric and nitric acid. This reaction proceeds via a nitroamino intermediate that rearranges to form 2-amino-5-bromo-3-nitropyridine.[8]

  • Reduction: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amine. A common method is catalytic hydrogenation (e.g., using H₂, Pd/C) or reduction with a metal in acid (e.g., Fe/HCl), which affords the target 2,3-diamino-5-bromopyridine in good yield.[8]

Protocol 1B: Regioselective Condensation for Pyrido[2,3-b]pyrazine Synthesis

This optimized protocol is designed to maximize the yield of a single regioisomer when using an unsymmetrical dicarbonyl.[5][6]

  • Reactant Preparation: Dissolve the substituted 2,3-diaminopyridine (e.g., 2,3-diamino-5-bromopyridine, 1.0 eq) in a minimal amount of an acidic solvent such as trifluoroacetic acid.

  • Reaction Initiation: Cool the solution in an ice bath (0 °C). Add the unsymmetrical 1,2-dicarbonyl compound (e.g., phenylglyoxal, 1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction to stir at low temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution). The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the pure, desired regioisomer.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions, aligning with the principles of green chemistry.[9][10][11]

Rationale and Advantages

Microwave irradiation directly heats the reactant molecules, leading to a rapid and uniform temperature increase that is difficult to achieve with conventional heating. This often results in dramatically shorter reaction times (minutes instead of hours), higher product yields, and cleaner reaction profiles with fewer byproducts. The ability to perform these reactions without a solvent reduces environmental impact and simplifies product purification.[9][12]

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification P1 Combine 2,3-Diaminopyridine and 1,2-Dicarbonyl in a microwave vial R1 Seal vial and place in microwave reactor P1->R1 R2 Irradiate at set temperature and time (e.g., 100°C, 2-10 min) R1->R2 W1 Cool to RT R2->W1 W2 Purify crude product (e.g., Recrystallization) W1->W2 P Pure Pyrido[2,3-b]pyrazine W2->P

Caption: Workflow for Microwave-Assisted Synthesis.

Protocol 2.1: Solvent-Free Microwave-Assisted Condensation

This protocol describes the synthesis of 7-substituted pyrido[2,3-b]pyrazines.[9][10]

  • Reactant Mixing: In a dedicated microwave reaction vial, place 2,3-diaminopyridine (1.0 eq) and the desired 1,2-dicarbonyl compound (1.0 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for a short period (typically 2-10 minutes) at a specified temperature (e.g., 100-120 °C). Note that reactions involving at least one liquid reagent often require shorter reaction times.[9]

  • Purification: After the reaction is complete, allow the vial to cool to room temperature. The resulting crude product is then purified, typically by recrystallization from a solvent mixture like hexane-ethyl acetate, to afford the pure compound.

Table 2: Representative Yields from Microwave-Assisted Synthesis

Diamine Precursor Dicarbonyl Precursor Reaction Time (min) Yield (%) Reference
2,3-Diaminopyridine Diacetyl 5 85 [9]
2,3-Diaminopyridine Benzil 10 90 [9]
2,3-Diaminopyridine 2,2'-Pyridil 2 92 [9]

| 2,3-Diaminopyridine | 1-(4-Bromophenyl)-2-phenylethane-1,2-dione | 10 | 88 |[9] |

Method 3: Multicomponent Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a final product that incorporates portions of all starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Principle of the p-TSA Catalyzed MCR

A notable MCR for this scaffold involves the reaction of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol.[1][13] This reaction constructs a complex, fused pyrido[2,3-b]pyrazine derivative in a single, convergent step.

Protocol 3.1: One-Pot Synthesis of Fused Pyrido[2,3-b]pyrazines

This protocol details the synthesis of complex pyrido[2,3-b]pyrazine derivatives.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indane-1,3-dione (1.0 eq), the desired aromatic aldehyde (1.0 eq), 2-aminopyrazine (1.0 eq), and p-TSA (20 mol%) to ethanol (approx. 10 mL).

  • Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 8-9 hours). Monitor the reaction's completion using TLC.

  • Product Isolation: Once the reaction is complete, allow the solution to cool gradually to room temperature. The product will typically precipitate as a solid.

  • Purification: Collect the solid precipitates by filtration. Wash the solid with water and then with cold ethanol. The product can be further purified by recrystallization from ethyl acetate to yield the final compound, with reported yields often in the range of 82-89%.[1]

G cluster_reactants Reactants cluster_process Process R1 Indane-1,3-dione P1 One-Pot Reaction R1->P1 R2 Aromatic Aldehyde R2->P1 R3 2-Aminopyrazine R3->P1 Catalyst p-TSA (20 mol%) Ethanol, Reflux P2 Sequential Condensations and Cyclization P1->P2 Product Fused Pyrido[2,3-b]pyrazine Derivative P2->Product

Caption: Multicomponent Reaction (MCR) Workflow.

Conclusion

The synthesis of the pyrido[2,3-b]pyrazine core can be achieved through a variety of effective methods, each with distinct advantages. The classical condensation reaction remains a reliable and straightforward approach, with modern optimizations allowing for excellent control of regioselectivity, a crucial factor for structure-activity relationship studies. For rapid synthesis and process intensification, microwave-assisted, solvent-free methods offer unparalleled efficiency and align with green chemistry principles. Finally, multicomponent reactions provide an elegant and highly convergent pathway to structurally complex derivatives in a single step. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to effectively synthesize and explore this vital heterocyclic scaffold.

References

  • Morales-Castellanos, J. J., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines. Molecules, 17(5), 5164-5176. [Link][9][10][12]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial and anti-trypanosomal agents. Arkat USA. [Link][7]

  • Morales-Castellanos, J. J., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Semantic Scholar. [Link][10]

  • Asghar, M. N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174. [Link][13]

  • Asghar, M. N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link][14]

  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. [Link][5][15]

  • Asghar, M. N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13, 32160-32174. [Link][1]

  • Al-Tel, T. H., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link][2]

  • Lassagne, F., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2959. [Link][16][17]

  • Gamm, A., & D'Hooghe, M. (2020). Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines. ChemistryOpen, 9(5), 573-576. [Link][18]

  • Morales-Castellanos, J. J., et al. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. ResearchGate. [Link][12]

  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. [Link][6]

  • Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link][8]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link][19]

  • Illyes, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5834-5839. [Link][4]

  • Ammar, Y. A., et al. (2018). First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules. Molecules, 23(5), 1159. [Link][20]

  • Gelin, M., et al. (2012). Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. Molecules, 17(9), 10453-10467. [Link][11]

  • Norman, M. H., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(11), 3294-3298. [Link][3]

Sources

Purification of 7-Bromo-8-methylpyrido[2,3-b]pyrazine Derivatives: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a key intermediate in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and validated methods for obtaining high-purity material, a critical prerequisite for successful downstream applications.

Introduction: The Significance of High-Purity this compound

This compound is a versatile heterocyclic building block, with a molecular formula of C₈H₆BrN₃ and a molecular weight of 224.06 g/mol . Its structure is a cornerstone for the synthesis of a wide array of more complex molecules with potential therapeutic applications, including but not limited to oncology and infectious diseases.[1] The bromine atom at the 7-position serves as a crucial functional handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the creation of diverse chemical libraries for biological screening.[1]

The purity of this intermediate is paramount, as impurities can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). This guide will delve into the common challenges associated with the purification of this compound and provide detailed, field-proven protocols to overcome them.

Understanding the Purification Challenges

The purification of this compound is often complicated by the presence of structurally similar impurities derived from its synthesis. The most common synthetic route involves the late-stage electrophilic bromination of 8-methylpyrido[2,3-b]pyrazine using reagents like N-bromosuccinimide (NBS).[1] This process can lead to several impurities that require targeted purification strategies.

Potential Impurities in the Synthesis of this compound:

ImpurityChemical NameOriginPhysicochemical Considerations for Separation
Starting Material 8-methylpyrido[2,3-b]pyrazineIncomplete bromination reaction.More polar than the product.
Over-brominated Product Di-bromo-8-methylpyrido[2,3-b]pyrazineExcess brominating agent or prolonged reaction time.[1]Less polar than the product.
Degradation Products VariousRing degradation under harsh reaction conditions.[1]Polarity can vary.

The presence of the basic nitrogen atoms in the pyridopyrazine core can also lead to challenges such as peak tailing during normal-phase chromatography on silica gel due to strong interactions with acidic silanol groups.

Purification Strategies and Protocols

A multi-step purification strategy, often combining liquid-liquid extraction, column chromatography, and recrystallization, is typically required to achieve high purity (>99%).

Initial Work-up: Liquid-Liquid Extraction

Following the synthesis, a primary purification step using liquid-liquid extraction is effective for removing inorganic salts and highly polar impurities.

Protocol 1: Aqueous Work-up and Extraction

  • Quench the reaction mixture with a suitable aqueous solution (e.g., sodium thiosulfate to remove excess bromine, or sodium bicarbonate to neutralize acidity).

  • Extract the aqueous phase with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Dichloromethane/water partitioning is effective for removing unreacted starting materials.[1]

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic phase in vacuo to obtain the crude product.

ExtractionWorkflow ReactionMixture Reaction Mixture AqueousWorkup Aqueous Work-up (e.g., NaHCO₃ soln.) ReactionMixture->AqueousWorkup Extraction Liquid-Liquid Extraction (DCM or EtOAc) AqueousWorkup->Extraction OrganicPhase Organic Phase Extraction->OrganicPhase AqueousPhase Aqueous Phase (Discard) Extraction->AqueousPhase Drying Drying (Na₂SO₄ or MgSO₄) OrganicPhase->Drying Concentration Concentration in vacuo Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Primary Purification: Column Chromatography

Column chromatography is a powerful technique for separating the desired product from closely related impurities.

Protocol 2: Silica Gel Column Chromatography

This protocol is designed to separate the mono-brominated product from both the more polar starting material and the less polar di-brominated by-product.

  • Stationary Phase: Silica gel (230–400 mesh).

  • Mobile Phase (Eluent): A mixture of ethyl acetate and hexane. A common starting ratio is 3:7 (v/v) of ethyl acetate to hexane.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to the column run to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack the chromatography column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the dissolved crude product onto a small amount of silica gel (dry loading) and load it onto the top of the packed column.

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate in vacuo to yield the purified product.

ChromatographyWorkflow CrudeProduct Crude Product Loading Sample Loading (Dry Loading Recommended) CrudeProduct->Loading ColumnPrep Column Preparation (Silica Gel, EtOAc/Hexane) ColumnPrep->Loading Elution Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis CombineFractions Combine Pure Fractions TLC_Analysis->CombineFractions Concentration Concentration in vacuo CombineFractions->Concentration PurifiedProduct Purified Product Concentration->PurifiedProduct

Final Purification: Recrystallization

Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid.

Protocol 3: Recrystallization from a Mixed Solvent System

This method utilizes a solvent in which the compound is soluble at elevated temperatures and an anti-solvent in which it is sparingly soluble.

  • Solvent System: A mixture of methanol and water, typically in a 4:1 ratio (v/v), has been reported to yield a product with >99% purity.[1]

  • Procedure:

    • Dissolve the purified product from column chromatography in a minimal amount of hot methanol.

    • Slowly add water dropwise to the hot solution until turbidity is observed.

    • If necessary, add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol/water mixture.

    • Dry the crystals under vacuum to obtain the final, high-purity product.

An alternative solvent system that has been used for similar brominated heterocyclic compounds is a mixture of ethyl acetate and dimethyl sulfoxide (DMSO), often in a 10:1 ratio (v/v).[2]

RecrystallizationWorkflow PurifiedProduct Purified Product Dissolution Dissolve in Hot Methanol PurifiedProduct->Dissolution AntiSolvent Add Water (Anti-solvent) Dissolution->AntiSolvent Cooling Slow Cooling AntiSolvent->Cooling Crystallization Crystal Formation Cooling->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Drying Filtration->Drying FinalProduct High-Purity Crystalline Product Drying->FinalProduct

Analytical Validation

The purity of the final product should be confirmed using appropriate analytical techniques.

Recommended Analytical Methods:

TechniquePurposeExpected Results for Pure this compound
¹H NMR Structural confirmation and purity assessment.Absence of signals from starting materials or by-products.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak corresponding to the mass of the product.
HPLC Quantitative purity determination.Purity >99%.
Melting Point Purity assessment.A sharp melting point range.

Conclusion

The successful purification of this compound is a critical step in the synthesis of many promising drug candidates. By employing a systematic approach that combines liquid-liquid extraction, optimized column chromatography, and recrystallization, researchers can consistently obtain this key intermediate in high purity. The protocols and insights provided in this guide are intended to empower scientists to achieve their purification goals efficiently and effectively.

References

  • BenchChem. (2025). This compound | CAS 116605-69-7.
  • Krasavin, M., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][3]triazines. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1275–1282. Retrieved from [Link]

Sources

Recrystallization of Brominated Heterocyclic Compounds: A Guide to Achieving High Purity in Drug Development Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Introduction

Brominated heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). The precise placement of a bromine atom can significantly modulate a molecule's pharmacological properties, including binding affinity and metabolic stability. However, the synthesis of these intermediates often yields crude products containing unreacted starting materials, isomers, and poly-brominated species.[1] The purification of these materials is not merely a matter of quality control; it is a critical step that dictates the success of subsequent synthetic transformations and the ultimate safety and efficacy of the final drug product.[2]

Recrystallization stands as the most robust and scalable technique for the purification of solid organic compounds, making it an indispensable tool in the drug development pipeline.[2][3] This process leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[4] By dissolving the impure solid in a hot, saturated solution and allowing it to cool slowly, the desired compound forms a highly ordered crystal lattice, effectively excluding impurities which remain in the mother liquor.[5][6]

This comprehensive guide provides researchers, scientists, and drug development professionals with the theoretical framework and practical protocols necessary to master the recrystallization of brominated heterocyclic compounds. We will delve into the causality behind experimental choices, address common challenges such as "oiling out" and polymorphism, and provide self-validating protocols to ensure reproducible, high-purity outcomes.

Part 1: The Foundational Principles of Recrystallization

A successful recrystallization is a carefully controlled thermodynamic process governed by solubility, temperature, and kinetics. The fundamental principle is that the solubility of most solid organic compounds increases significantly with temperature.[4]

  • Dissolution & Saturation : The impure solid is dissolved in a minimum amount of a suitable solvent at or near its boiling point to create a saturated or near-saturated solution.[7] Using the absolute minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more of the target compound will remain dissolved at lower temperatures.[7][8]

  • Nucleation : As the saturated solution cools, the solubility of the target compound decreases. At a certain point, the solution becomes supersaturated—a metastable state containing more dissolved solute than it can theoretically hold at that temperature.[8] This supersaturation is the driving force for crystallization.[9] Crystal formation begins with nucleation, where a few molecules arrange themselves into an ordered lattice, creating a seed for further growth.[10]

  • Crystal Growth : Once a nucleus is formed, other solute molecules deposit onto its surface, allowing the crystal to grow layer by layer. Slow, undisturbed cooling is paramount for this stage.[6][11] Rapid cooling causes the compound to "crash out" of solution as a precipitate, trapping impurities within the rapidly formed solid.[6] Slow cooling allows for the selective incorporation of the correct molecules into the crystal lattice, resulting in a purer final product.

The presence of a bromine atom and a heterocyclic core influences solubility. The polarizability of the C-Br bond and the potential for hydrogen bonding or dipole-dipole interactions from the heterocycle (e.g., pyridine, pyrimidine) must be considered when selecting a solvent. Generally, increasing the number of bromine atoms on a ring decreases solubility in polar solvents.[1]

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[12] An ideal solvent should exhibit the following characteristics:

  • High dissolving power for the target compound at high temperatures.

  • Low dissolving power for the target compound at low (room or ice-bath) temperatures.

  • High or low dissolving power for impurities , so they either remain in the mother liquor or can be removed via hot filtration.

  • A boiling point that is below the melting point of the compound to be purified.

  • Chemical inertness ; it should not react with the compound.

  • Volatility , allowing for easy removal from the purified crystals.

Common Solvents for Recrystallization

The principle of "like dissolves like" is a useful starting point. Moderately polar brominated heterocycles are often soluble in alcohols or other polar organic solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes & Common Uses
Water10080.1For polar compounds; often used in a mixed system with an alcohol.[13][14]
Ethanol7824.5A versatile and common choice for moderately polar compounds.[1][15]
Methanol6532.7Similar to ethanol but with a lower boiling point.[15]
Ethyl Acetate776.0Good for a wide range of polarities.
Acetone5620.7A strong, polar aprotic solvent; its low boiling point can be a challenge.[1]
Toluene1112.4Useful for less polar compounds, but its high boiling point requires care.[1]
Hexane / Heptane69 / 981.9 / 1.9Nonpolar solvents, often used as the "poor" solvent in a mixed system.[1]
Mixed-Solvent Systems

Often, a single solvent does not meet all the ideal criteria. In such cases, a mixed-solvent system (binary pair) is employed.[16] This involves a "good" solvent in which the compound is highly soluble and a "poor" (or anti-solvent) in which it is sparingly soluble. The two solvents must be miscible with each other.[3][16]

Procedure: The compound is dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[16] Common pairs include ethanol/water and toluene/hexane.[16]

Part 3: Master Protocols for Recrystallization

General Recrystallization Workflow

The following diagram outlines the logical flow of a typical recrystallization experiment, from initial setup to final product isolation.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Select Solvent(s) B Weigh Crude Compound A->B C Add Minimum Hot Solvent to Dissolve Compound D Insoluble Impurities Present? C->D F Add Decolorizing Charcoal (If Needed) C->F E Perform Hot Gravity Filtration D->E Yes G Allow Solution to Cool Slowly (Undisturbed) D->G No E->G F->D H Cool in Ice Bath to Maximize Yield G->H I Collect Crystals via Vacuum Filtration H->I J Wash Crystals with Minimal Cold Solvent I->J K Dry Crystals J->K L Analyze Purity & Yield K->L

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization of 1-(4-bromophenyl)pyridin-2(1H)-one

This protocol is adapted for a representative brominated heterocyclic compound and assumes the use of ethanol as the solvent.[15]

  • Preparation : Place 1.0 g of crude 1-(4-bromophenyl)pyridin-2(1H)-one into a 50 mL Erlenmeyer flask with a stir bar. In a separate beaker, heat approximately 20-30 mL of ethanol on a hot plate to a gentle boil.

  • Dissolution : Add the hot ethanol to the Erlenmeyer flask in small portions (1-2 mL at a time) while stirring and heating. Continue adding just enough hot ethanol until all the solid has completely dissolved.[12]

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal.[5] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional) : If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean flask. Preheat the apparatus with boiling solvent, then quickly filter the hot solution.[5]

  • Crystallization : Remove the flask containing the clear solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes.[17]

  • Maximizing Yield : Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[4]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing : With the vacuum off, add a small amount (1-2 mL) of ice-cold ethanol to the crystals to wash away the impurity-laden mother liquor. Reapply the vacuum to pull the wash solvent through.

  • Drying : Allow air to be pulled through the crystals on the filter for several minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

  • Analysis : Weigh the dry, purified product to calculate the percent recovery and determine its melting point to assess purity.

Part 4: Troubleshooting Common Challenges

Even with a well-designed protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Challenge 1: The Compound "Oils Out"

"Oiling out" is when the compound separates from the solution as a liquid instead of a solid.[17] This is problematic because the oil often traps impurities, and upon solidification, yields an amorphous, impure glass rather than pure crystals.[17][18]

  • Causes :

    • The melting point of the solute is lower than the boiling point of the solvent.[17]

    • The solution is cooled too rapidly, causing the solute to come out of solution above its melting point.

    • The presence of significant impurities has dramatically depressed the melting point of the mixture.[19]

    • The concentration of the solute is too high.

  • Solutions :

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to lower the saturation point.[17][20]

    • Allow the solution to cool much more slowly. Insulating the flask can help.[8]

    • If using a mixed-solvent system, add more of the "good" solvent.[17]

    • Consider using a different solvent with a lower boiling point.

    • Induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[7]

Challenge 2: Low or No Crystal Yield
  • Causes :

    • Too much solvent was used during the dissolution step.[8][17] This is the most common reason for poor yield.

    • The solution was not cooled sufficiently to induce crystallization.

    • The crystals were washed with solvent that was not ice-cold, redissolving the product.

    • Premature crystallization occurred during hot filtration, leading to product loss.

  • Solutions :

    • If too much solvent was used, reheat the solution and gently boil off a portion of the solvent to re-concentrate it, then attempt to cool again.[17]

    • Ensure the solution is cooled in an ice bath after reaching room temperature.

    • If crystallization does not start (supersaturation), try scratching the flask or adding a seed crystal.[7][8]

    • If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted with a different solvent or less volume.[8][17]

Troubleshooting Decision Tree

G Start After Cooling, What is the Result? Oiling Liquid Droplets Formed ('Oiling Out') Start->Oiling Oil NoCrystals Clear Solution, No Crystals Start->NoCrystals Nothing GoodCrystals Good Crystal Formation Start->GoodCrystals Crystals Reheat 1. Reheat to Redissolve Oiling->Reheat BoilOff 1. Boil Off Excess Solvent NoCrystals->BoilOff Proceed Proceed to Filtration & Drying GoodCrystals->Proceed AddSolvent 2. Add More Solvent Reheat->AddSolvent SlowCool 3. Cool Slowly / Insulate AddSolvent->SlowCool ChangeSolvent 4. Try New Solvent SlowCool->ChangeSolvent If Fails ScratchSeed 2. Scratch Flask or Add Seed Crystal BoilOff->ScratchSeed ReCool 3. Re-cool Thoroughly ScratchSeed->ReCool Recover 4. Recover Solid & Restart ReCool->Recover If Fails

Caption: Decision tree for troubleshooting common recrystallization issues.

Part 5: The Critical Role of Polymorphism in APIs

For professionals in drug development, achieving chemical purity is only part of the objective. The solid-state form of the API is equally critical. Many compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism .[21] Each polymorph has a unique internal crystal lattice and, consequently, different physicochemical properties, including:

  • Solubility and Dissolution Rate[21][22]

  • Bioavailability[21]

  • Melting Point

  • Stability and Shelf-life[23]

The crystallization conditions directly influence which polymorph is formed.[21] Factors such as the choice of solvent, the rate of cooling, and the temperature at which crystallization occurs can favor the formation of one polymorph over another.[21] For example, a thermodynamically stable form may be desired for shelf-life, while a metastable form with higher solubility might be chosen to improve bioavailability.[23]

It is imperative that the recrystallization process is robust and reproducible to ensure consistent production of the desired polymorph, as an unexpected change in crystal form can have significant regulatory and clinical consequences.[21][24] Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are used to characterize and identify the polymorphic form of the purified API.[24]

Conclusion

Recrystallization is a powerful and essential technique in the purification of brominated heterocyclic compounds for pharmaceutical research and development. Mastery of this technique goes beyond procedural execution; it requires a deep understanding of the underlying principles of solubility, a strategic approach to solvent selection, and a systematic method for troubleshooting. By carefully controlling parameters such as cooling rate and solvent choice, researchers can not only achieve exceptional chemical purity but also control the critical solid-state properties of their compounds. The protocols and insights provided in this guide serve as a foundation for developing robust, reliable, and self-validating purification processes that yield high-quality materials fit for the rigorous demands of drug development.

References

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • International Journal of Pharmaceutical Research. (n.d.). A Brief Review on Recrystallization of Clinically Important Drugs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]

  • University of Massachusetts. (n.d.).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Drug Polymorphism: A Review. Retrieved from [Link]

  • National Institutes of Health. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. PMC. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Recrystallization. Experimental Organic Chemistry: A Miniscale and Microscale Approach.
  • PubMed. (n.d.). [Crystalline modifications and polymorphism changes during drug manufacture]. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • CDAC. (n.d.).
  • University of Houston-Downtown. (2009).
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • CUNY. (n.d.).
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 7-Bromo-8-methylpyrido[2,3-b]pyrazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 7-Bromo-8-methylpyrido[2,3-b]pyrazine in medicinal chemistry.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. This nitrogen-rich, fused bicyclic system is a key structural motif in a variety of biologically active molecules.[1] Its unique electronic properties and rigid structure allow it to form specific, high-affinity interactions with biological targets such as enzymes and receptors.[1][2] The incorporation of this scaffold has led to the development of novel therapeutics, particularly in oncology and virology.[3][4]

This compound, in particular, serves as a highly valuable and versatile intermediate in the synthesis of these complex molecules.[1] Its strategic importance lies in the bromine substituent at the 7-position, which acts as a crucial functional "handle" for introducing molecular diversity through modern cross-coupling reactions.[1] This guide provides an in-depth overview of its synthesis, properties, and key applications, complete with detailed protocols for its use in synthetic workflows.

Physicochemical Properties & Characterization

A clear understanding of the fundamental properties of this key intermediate is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 116605-69-7BenchChem[1]
Molecular Formula C₈H₆BrN₃BenchChem[1]
Molecular Weight 224.06 g/mol BenchChem[1]
Appearance Typically a solid powderN/A
InChI Key BHHMPZQRVWVAAR-UHFFFAOYSA-NPubChem[1]

Synthesis of the Core Scaffold

The synthesis of the pyrido[2,3-b]pyrazine ring system is most commonly achieved through the condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound.[5] The regioselectivity of this reaction can be a critical factor, especially when using unsymmetrical dicarbonyl compounds.[5] For this compound, the synthesis begins with a substituted 2,3-diaminopyridine.

G cluster_0 Precursor Synthesis cluster_1 Cyclocondensation A 2-Amino-3-methylpyridine B Bromination (e.g., NBS) A->B C 2-Amino-5-bromo-3-methylpyridine B->C D Nitration (HNO₃/H₂SO₄) C->D E 2-Amino-5-bromo-3-methyl-6-nitropyridine D->E F Reduction (e.g., Fe/HCl or H₂/Pd-C) E->F G 5-Bromo-6-methylpyridine-2,3-diamine F->G I Condensation Reaction (Acidic conditions) G->I H 1,2-Dicarbonyl Compound (e.g., Glyoxal) H->I J This compound I->J G cluster_workflow Suzuki Coupling Workflow Setup 1. Reaction Setup (Flask, Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat & Stir (e.g., 80-110 °C) Solvent->React Workup 5. Aqueous Workup & Extraction React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf B-Raf / C-Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Pyrido[2,3-b]pyrazine -based Inhibitor Inhibitor->Raf Inhibits

Sources

Design of Kinase Inhibitors Using Pyridopyrazine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases have emerged as crucial targets in drug discovery, particularly in oncology and inflammatory diseases. The development of selective and potent kinase inhibitors is a primary objective for medicinal chemists. The pyridopyrazine scaffold has garnered significant attention as a privileged structure in the design of such inhibitors. This guide provides a comprehensive overview of the principles, methodologies, and protocols for designing and evaluating kinase inhibitors based on the pyridopyrazine core. We will delve into the rational design strategies, synthetic methodologies, and a suite of biochemical and cellular assays essential for characterizing these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.

Introduction: The Power of the Pyridopyrazine Scaffold in Kinase Inhibition

The human kinome comprises over 500 kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making them attractive therapeutic targets.[2] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful class of drugs.[3]

The pyridopyrazine scaffold, a heterocyclic aromatic compound, has emerged as a versatile and effective core for the development of kinase inhibitors.[4][5] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region. This inherent binding capability makes the pyridopyrazine scaffold an excellent starting point for inhibitor design.

This guide will provide a detailed exploration of the design, synthesis, and evaluation of pyridopyrazine-based kinase inhibitors, offering both theoretical insights and practical, step-by-step protocols.

Rational Design and Structure-Activity Relationship (SAR) of Pyridopyrazine Inhibitors

The design of potent and selective kinase inhibitors is an iterative process guided by understanding the structure-activity relationship (SAR). This involves systematically modifying the pyridopyrazine core and assessing the impact on inhibitory activity.[6][7]

Core Principles of Design

The fundamental principle behind designing pyridopyrazine-based kinase inhibitors is to create a molecule that can effectively compete with ATP for binding to the kinase active site. Key interactions to consider include:

  • Hinge Binding: The pyridopyrazine core is designed to form one or more hydrogen bonds with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor.

  • Hydrophobic Pockets: Substituents on the pyridopyrazine scaffold are strategically chosen to occupy nearby hydrophobic pockets within the ATP-binding site, thereby increasing binding affinity and selectivity.

  • Solvent Front Exposure: Portions of the inhibitor that extend towards the solvent-exposed region can be modified to improve solubility and other pharmacokinetic properties.[8][9]

Computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process, allowing for the in-silico prediction of binding modes and affinities.[8][9]

Key Substitution Points and their Impact on Activity

The pyridopyrazine scaffold offers several positions for chemical modification. Understanding the role of each substitution is crucial for optimizing inhibitor properties.

Substitution PositionTypical MoietiesRationale and Impact on Activity
Position 2 Small alkyl groups, aminesCan influence hinge binding and occupy small hydrophobic pockets.
Position 3 Aryl or heteroaryl groupsOften directed towards the "gatekeeper" residue, influencing selectivity.
Position 6 Substituted anilines, amidesCan extend into deeper hydrophobic pockets and form additional hydrogen bonds.[10]
Position 7 Solubilizing groups (e.g., morpholine, piperazine)Directed towards the solvent-exposed region to enhance solubility and ADME properties.

Table 1: General Structure-Activity Relationships for Pyridopyrazine-Based Kinase Inhibitors.

Visualizing the Design Strategy

The following diagram illustrates the general design strategy for a pyridopyrazine-based kinase inhibitor, highlighting the key interaction points within the kinase ATP-binding site.

G Pyridopyrazine Kinase Inhibitor Design Strategy cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyridopyrazine Inhibitor Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Gatekeeper Residue Gatekeeper Residue Solvent Front Solvent Front Pyridopyrazine Core Pyridopyrazine Core Pyridopyrazine Core->Hinge Region H-Bonding R1 R1 R1->Hinge Region Fine-tunes Hinge Interaction R2 R2 R2->Hydrophobic Pocket 1 Occupies Hydrophobic Pocket R3 R3 R3->Gatekeeper Residue Selectivity R4 R4 R4->Solvent Front Solubility/PK

Caption: Key interactions of a pyridopyrazine inhibitor.

Synthetic Protocols for Pyridopyrazine Scaffolds

The synthesis of a library of pyridopyrazine analogs is essential for exploring the SAR. A common and versatile approach involves a multi-component reaction, which allows for the rapid generation of diverse structures.[9]

General Synthetic Scheme

A representative synthetic route to a 2,3,6-trisubstituted pyridopyrazine core is outlined below. This approach often starts from commercially available diaminopyridines and dicarbonyl compounds.

G General Synthesis of Pyridopyrazine Kinase Inhibitors A Diaminopyridine C Condensation A->C B Dicarbonyl Compound B->C D Pyridopyrazine Core C->D Cyclization E Halogenation (e.g., NBS, POCl3) D->E F Halogenated Pyridopyrazine E->F G Suzuki or Buchwald-Hartwig Coupling F->G I Final Inhibitor G->I Diversification H Aryl/Heteroaryl Boronic Acid or Amine H->G

Caption: A typical synthetic workflow for pyridopyrazine inhibitors.

Detailed Experimental Protocol: Synthesis of a Model Pyridopyrazine Intermediate

This protocol describes the synthesis of a key halogenated pyridopyrazine intermediate, which can then be further diversified.

Step 1: Condensation and Cyclization

  • To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol, add the desired dicarbonyl compound (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pyridopyrazine core.

Step 2: Halogenation

  • Suspend the pyridopyrazine core (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add a halogenating agent, for example, N-bromosuccinimide (NBS) (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the halogenated pyridopyrazine intermediate.

Step 3: Palladium-Catalyzed Cross-Coupling

  • To a degassed solution of the halogenated pyridopyrazine (1.0 eq) and the desired boronic acid or amine (1.2 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the final compound by column chromatography or preparative HPLC.

Biochemical and Cellular Evaluation of Pyridopyrazine Inhibitors

A robust and multi-faceted testing cascade is essential to characterize the potency, selectivity, and cellular activity of the synthesized inhibitors.[2][11]

Biochemical Assays for Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[3]

4.1.1. Radiometric Assays

Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[3]

Protocol: ³³P-ATP Filter Binding Assay

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations in kinase buffer.

  • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting the mixture onto a phosphocellulose filter membrane.

  • Wash the filter extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value.

4.1.2. Non-Radiometric Assays

A variety of non-radiometric assays are available, offering higher throughput and avoiding the use of radioactivity.[12] These include fluorescence-based, luminescence-based, and mobility shift assays.[2][3]

Protocol: ADP-Glo™ Luminescent Kinase Assay This assay quantifies kinase activity by measuring the amount of ADP produced.[13]

  • Perform the kinase reaction as described for the radiometric assay, but using only non-radiolabeled ATP.

  • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus the kinase activity.

  • Calculate IC₅₀ values as described above.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures direct phosphate transferGold standard, highly sensitiveRequires handling of radioactivity
ADP-Glo™ Measures ADP production via luminescenceUniversal, high throughput, non-radioactiveIndirect measurement
TR-FRET Measures product formation via fluorescence resonance energy transferHomogeneous, high throughputPotential for compound interference
Mobility Shift Separates substrate and product based on chargeDirect measurement of conversionLower throughput

Table 2: Comparison of Common Biochemical Kinase Assay Platforms.[2][3][12][13]

Cellular Assays for Target Engagement and Efficacy

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[14][15][16] These assays can measure target engagement, inhibition of downstream signaling, and effects on cellular phenotypes.[17][18]

4.2.1. Target Engagement Assays

These assays confirm that the compound binds to its intended target within the cell.

Protocol: NanoBRET™ Target Engagement Assay

  • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Treat the cells with the test compound at various concentrations.

  • Add a cell-permeable fluorescent tracer that binds to the kinase's active site.

  • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Competitive displacement of the tracer by the inhibitor results in a loss of BRET signal, allowing for the determination of cellular IC₅₀ values.

4.2.2. Phosphorylation Assays

These assays measure the inhibition of the kinase's catalytic activity within the cell by quantifying the phosphorylation of its downstream substrates.

Protocol: Cellular Phosphorylation ELISA

  • Seed cells in a 96-well plate and allow them to adhere.

  • Starve the cells (if necessary) and then treat with the test compound for a specified time.

  • Stimulate the signaling pathway of interest (if required).

  • Lyse the cells and transfer the lysate to an ELISA plate coated with a capture antibody for the substrate of interest.

  • Detect the phosphorylated substrate using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent or colorimetric substrate and measure the signal.

  • A decrease in signal indicates inhibition of the upstream kinase.

4.2.3. Cell Proliferation/Viability Assays

These assays determine the effect of the kinase inhibitor on cell growth and survival, which is often the desired therapeutic outcome.[17]

Protocol: BaF3 Cell Proliferation Assay This assay is particularly useful for oncogenic kinases that drive cell proliferation.[17]

  • Engineer BaF3 cells, which are dependent on IL-3 for survival, to express the constitutively active kinase of interest. This makes their proliferation dependent on the kinase activity.

  • Culture the engineered BaF3 cells in the absence of IL-3.

  • Treat the cells with the pyridopyrazine inhibitor at various concentrations.

  • After 48-72 hours, assess cell viability using a reagent such as CellTiter-Glo®, which measures cellular ATP levels.

  • A decrease in the luminescent signal indicates that the inhibitor is blocking the kinase-driven proliferation.

In Vivo Evaluation

Promising compounds from in vitro and cellular assays are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.[19][20]

4.3.1. Pharmacokinetic (PK) Studies Animal studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

4.3.2. Pharmacodynamic (PD) Assays These assays measure the effect of the compound on the target in the in vivo setting. For example, tumor biopsies can be taken from treated animals to measure the phosphorylation status of the target kinase's substrate.[21]

4.3.3. Efficacy Studies Genetically engineered or xenograft tumor models are used to assess the anti-tumor efficacy of the inhibitor.[19]

Conclusion

The pyridopyrazine scaffold represents a highly promising platform for the design of novel kinase inhibitors. A successful drug discovery campaign requires a synergistic approach that combines rational, structure-based design with efficient synthetic chemistry and a comprehensive suite of biochemical and cellular assays. The protocols and methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate potent and selective pyridopyrazine-based kinase inhibitors for a wide range of therapeutic applications.

References

  • Reaction Biology. In Vivo Kinase Activity Models. [Link]

  • De Rosa, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Archives of Biochemistry and Biophysics. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Kim, J. S., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. Archiv der Pharmazie. [Link]

  • Bar-Yehuda, S., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • De Rosa, M., et al. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. I.R.I.S. Institutional Research Information System. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Tojo, S., et al. (2012). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. ACS Omega. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Roe, C., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]

  • Wang, X., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Chemical Probes Portal. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • CiteDrive. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • AACR Journals. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

Sources

Application Notes and Protocols: Cytotoxicity Assays for 7-Bromo-8-methylpyrido[2,3-b]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is paved with rigorous testing and validation. For compounds such as the 7-Bromo-8-methylpyrido[2,3-b]pyrazine series, which belong to the broader class of heterocyclic compounds known for their diverse biological activities, an early and accurate assessment of cytotoxicity is paramount.[1][2][3] Pyrido[2,3-b]pyrazines, for instance, have been investigated for their potential as kinase inhibitors and anticancer agents.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and executing appropriate cytotoxicity assays for this class of compounds.

Understanding whether a compound's effect is cytostatic (inhibiting cell growth) or cytotoxic (inducing cell death) is a foundational step in characterizing its therapeutic potential and safety profile.[4][5] The choice of assay is not trivial; it dictates the nature and reliability of the data obtained. A metabolically-based assay might yield different insights compared to one that measures membrane integrity or specific apoptotic pathways.[6][7] Therefore, a multi-assay approach is often recommended to build a comprehensive understanding of a compound's cellular impact.

This guide will delve into the principles, protocols, and data interpretation of three fundamental and complementary cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis execution.

Strategic Selection of Cytotoxicity Assays

The initial step in any cytotoxicity screening cascade is the selection of appropriate assays. This choice should be driven by the specific questions being asked about the this compound analogs. Key considerations include the desired endpoint (e.g., cell viability, necrosis, apoptosis), the cell type being used, and the potential for compound interference with the assay chemistry.[6][8]

A logical workflow for assessing the cytotoxicity of novel compounds often involves a primary screen to determine overall effects on cell viability, followed by more specific assays to elucidate the mechanism of cell death.[7]

Assay_Selection_Workflow Start This compound Analogs MTT Primary Screen: MTT Assay (Metabolic Activity/Viability) Start->MTT IC50 Data Analysis: Determine IC50 Values MTT->IC50 LDH Secondary Screen: LDH Assay (Necrosis/Membrane Integrity) Mechanism Elucidate Mechanism of Cell Death LDH->Mechanism Caspase Secondary Screen: Caspase-3/7 Assay (Apoptosis) Caspase->Mechanism IC50->LDH IC50->Caspase

Caption: A strategic workflow for cytotoxicity assessment.

I. MTT Assay: Assessing Metabolic Viability

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11]

Protocol: MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[9][12]

  • Cell culture medium appropriate for the chosen cell line.

  • 96-well flat-bottom microtiter plates.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[11][13]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][12] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[9][12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

II. Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage

When cells undergo necrosis, their plasma membrane becomes compromised, leading to the release of intracellular components into the surrounding culture medium.[14][15] The LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released upon membrane damage.[15][16] This makes it a reliable method for quantifying cytotoxicity resulting from necrosis.[14][16]

Protocol: LDH Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution).

  • 96-well flat-bottom microtiter plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up wells for three types of controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Positive Control (Maximum LDH Release): Cells treated with the lysis solution provided in the kit.[16]

    • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[18]

Caption: Principle of the LDH cytotoxicity assay.

III. Caspase-3/7 Assay: Detecting Apoptosis

Apoptosis, or programmed cell death, is a distinct process from necrosis and is characterized by a series of specific biochemical events. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[19][20] These enzymes are responsible for the cleavage of various cellular proteins, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of these key executioner caspases.[21]

Protocol: Caspase-3/7 Assay

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit (containing a proluminescent substrate).[21]

  • White-walled 96-well plates suitable for luminescence measurements.

  • Luminometer (plate reader).

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound analogs as previously described. Include appropriate controls, such as an untreated control and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate for the desired treatment period. The timing is critical as caspase activation can be transient.[6]

  • Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[21] Allow the reagent to equilibrate to room temperature.

  • Cell Lysis and Signal Generation: Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.[21] This single reagent addition lyses the cells and contains the substrate for the caspase enzymes.[21]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The primary output of these assays is a dose-response curve, from which the half-maximal inhibitory concentration (IC50) value can be calculated. The IC50 represents the concentration of a compound that is required to inhibit a biological process by 50%.[22][23] A lower IC50 value indicates higher potency.[24]

Calculation of Percentage Viability/Cytotoxicity:

  • MTT Assay (Viability): % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Untreated_Control - Absorbance_Blank)] * 100

  • LDH Assay (Cytotoxicity): % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous_Release) / (Absorbance_Maximum_Release - Absorbance_Spontaneous_Release)] * 100

IC50 Determination: The calculated percentage values are then plotted against the logarithm of the compound concentrations. A non-linear regression analysis (sigmoidal dose-response curve) is then used to determine the IC50 value.[22]

Data Presentation: Summarizing the IC50 values in a table allows for a clear comparison of the cytotoxic potential of the different this compound analogs.

AnalogCell LineAssayExposure Time (h)IC50 (µM)
This compound MCF-7MTT4815.2
Analog AMCF-7MTT488.7
Analog BMCF-7MTT4825.4
This compound HepG2MTT4822.1
Analog AHepG2MTT4812.5
Analog BHepG2MTT4838.9

Note: The data presented in this table is for illustrative purposes only.

By comparing the results from the different assays, a more complete picture of the compound's mechanism of action can be formed. For example, a compound that shows a low IC50 in the MTT assay and a high signal in the Caspase-3/7 assay, but a low signal in the LDH assay, is likely inducing apoptosis rather than necrosis.

Conclusion

The systematic evaluation of cytotoxicity is a non-negotiable step in the preclinical development of novel therapeutic candidates like the this compound analogs. The combination of assays described in this application note—MTT for metabolic viability, LDH for necrotic cell death, and Caspase-3/7 for apoptosis—provides a robust framework for obtaining a comprehensive cytotoxicity profile. By understanding the principles behind each assay and adhering to meticulous experimental protocols, researchers can generate reliable and reproducible data that is crucial for making informed decisions in the drug discovery pipeline.

References

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Cold Spring Harbor Protocols, 2016(9).
  • Single Use Support. (2023). What is the difference between cytotoxicity and cell viability?. Retrieved from [Link]

  • ScitoVation. (n.d.). Cell Cytotoxicity and Viability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kosciuczuk, E. M., et al. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases, 15(3), 030801.
  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in Molecular Biology, 979, 65-70.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Nel, A., et al. (2018). Measurement of lactate dehydrogenase (LDH)
  • Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry, 16(1).
  • Nabil, S., & Al-Dossary, A. O. (2019). in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry, 31(3), 744-750.
  • Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Methods in Molecular Biology, 2267, 245-255.
  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • de Paula, M. A. C., et al. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. Anticancer Agents in Medicinal Chemistry.
  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
  • ResearchGate. (2016). How do analyze your IC50 results for a newly designed drugs?. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3296.
  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7087.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Abdallah, A. E. M., et al. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations. Chemical & Pharmaceutical Bulletin, 65(5), 469-477.
  • ResearchGate. (n.d.). Synthesis of pyridopyrimidines and triazine (8–10 and 11). Retrieved from [Link]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 11(34), 20974-20986.
  • PubMed. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(13), 3923-3926.
  • Autechem. (n.d.). 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][16]oxazine. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 7-Bromo-8-methylpyrido[2,3-b]pyrazine Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds have been investigated for their ability to inhibit various kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[3] This document provides a comprehensive guide for the in vitro evaluation of a novel derivative, 7-Bromo-8-methylpyrido[2,3-b]pyrazine, outlining a strategic series of assays to elucidate its cytotoxic and cytostatic effects, and to probe its potential mechanism of action.

The rationale for investigating this compound stems from the established anticancer potential of the core pyrido[2,3-b]pyrazine structure. Studies have shown that compounds with this scaffold can overcome drug resistance in non-small cell lung cancer cell lines, suggesting a mechanism of action that may be effective against tumors with acquired resistance to standard therapies.[4] The strategic placement of the bromo and methyl groups on the pyridopyrazine ring is hypothesized to enhance its interaction with biological targets, potentially leading to improved efficacy and selectivity.

This guide is designed for researchers in oncology, drug discovery, and pharmacology. It provides detailed, field-proven protocols for a tiered approach to the in vitro characterization of this compound, commencing with an assessment of its general cytotoxicity, followed by more in-depth analyses of its effects on apoptosis and cell cycle progression. The causality behind each experimental step is explained to empower the researcher with a thorough understanding of the scientific principles underpinning the evaluation process.

Experimental Workflow for Anticancer Activity Assessment

The following diagram illustrates a logical workflow for the in vitro evaluation of this compound's anticancer activity.

Anticancer_Activity_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Exploration a Cell Line Selection (e.g., MCF-7, A549, HCT116) b MTT Cell Viability Assay a->b c Determine GI50 Values b->c d Annexin V-FITC/PI Apoptosis Assay c->d Proceed if cytotoxic e Cell Cycle Analysis (Propidium Iodide Staining) c->e Proceed if cytotoxic d->e f Western Blot Analysis (Apoptotic & Cell Cycle Markers) e->f Based on observed effects g Kinase Inhibition Assays (Optional) f->g Signaling_Pathway cluster_0 Potential Targets cluster_1 Cellular Effects cluster_2 Molecular Mediators compound 7-Bromo-8-methylpyrido [2,3-b]pyrazine kinase Kinases (e.g., CDKs, EGFR) compound->kinase p53 Activation of p53 compound->p53 cdk_cyclin Inhibition of CDK/Cyclin Complexes kinase->cdk_cyclin cell_cycle Cell Cycle Arrest (G1) apoptosis Apoptosis Induction cdk_cyclin->cell_cycle bax_bcl2 Increased Bax/Bcl-2 Ratio p53->bax_bcl2 bax_bcl2->apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

Many pyrido[2,3-d]pyrimidine derivatives have been shown to target various kinases, including cyclin-dependent kinases (CDKs). [3]Inhibition of CDKs can lead to cell cycle arrest, as suggested by the illustrative data. Furthermore, the induction of apoptosis could be mediated by the p53 tumor suppressor pathway. Activation of p53 can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent mitochondrial-mediated apoptosis. [5] To validate these hypotheses, further experiments such as Western blot analysis to probe the expression levels and phosphorylation status of key proteins in these pathways (e.g., CDK2, Cyclin E, p21, p53, Bax, Bcl-2, and cleaved caspases) would be necessary.

Conclusion and Future Directions

The protocols and application notes presented herein provide a robust framework for the initial in vitro characterization of the anticancer activity of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Positive results from these assays would warrant further investigation, including more extensive cell line screening, in-depth mechanistic studies, and eventual progression to in vivo models. The unique chemical structure of this compound, coupled with the promising biological activities of its parent scaffold, makes it a compelling candidate for further anticancer drug development.

References

  • (Reference to a general cell biology textbook, e.g., Alberts B, Johnson A, Lewis J, et al. Molecular Biology of the Cell. 4th edition. New York: Garland Science; 2002.)
  • Induction of breast cancer cell apoptosis by novel thiouracil-fused heterocyclic compounds through boosting of Bax/Bcl-2 ratio and DFT study. PubMed. [Link]

  • Cell cycle kinase inhibitor expression and hypoxia-induced cell cycle arrest in human cancer cell lines. PubMed. [Link]

  • Cell cycle kinase inhibitor expression and hypoxia-induced cell cycle arrest in human cancer cell lines. Oxford Academic. [Link]

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. ResearchGate. [Link]

  • Significance of Heterocyclic Compounds in Anti-Cancer Drugs. Longdom Publishing. [Link]

  • Cell cycle kinase inhibitor expression and hypoxia-induced cell cycle arrest in human cancer cell lines. Oxford Academic. [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC - NIH. [Link]

  • Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells. PubMed. [Link]

  • Does cell cycle arrest by tyrosine kinase inhibitors lead to apoptosis?. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]

  • Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside. PMC. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PubMed. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. [Link]

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Scholars Research Library. [Link]

  • In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Semantic Scholar. [Link]

  • s Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Bentham Science Publishers. [Link]

  • Novel pyrido[2,3-b]o[6]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]

  • Pyrazine Moiety: Recent Developments in Cancer Treatment. ResearchGate. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells. MDPI. [Link]

  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. ResearchGate. [Link]

  • Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3- b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. PubMed. [Link]

Sources

Application Notes and Protocols for the Purity Determination of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a pivotal intermediate like 7-Bromo-8-methylpyrido[2,3-b]pyrazine is not merely a quality metric; it is a fundamental determinant of safety and efficacy. As a versatile heterocyclic building block, this compound is instrumental in the synthesis of novel therapeutic agents, particularly in oncology and kinase inhibition research.[1] The presence of impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, the development and validation of robust, accurate, and precise analytical methods for purity determination are of paramount importance.

This comprehensive guide provides a detailed exploration of the analytical methodologies for assessing the purity of this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will delve into the primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and explore orthogonal methods like quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS) for comprehensive impurity profiling. The protocols outlined herein are grounded in established scientific principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Understanding the Analyte and Potential Impurities

A thorough understanding of the analyte's physicochemical properties and its synthetic route is the cornerstone of developing effective analytical methods. This compound is a solid, brominated heterocyclic compound with a molecular weight of approximately 224.06 g/mol .[1] Its structure, containing both pyridine and pyrazine rings, imparts a degree of polarity and potential for UV absorbance, making it well-suited for HPLC-UV analysis.

The synthetic pathway is a key indicator of potential process-related impurities. A common route involves the condensation of a pyrazine-2,3-diamine with an α-brominated ketone, followed by a regioselective bromination step.[1] This suggests the potential for the following impurities:

  • Starting Materials: Unreacted pyrazine-2,3-diamine or the α-brominated ketone.

  • Intermediates: The unbrominated 8-methylpyrido[2,3-b]pyrazine.

  • Over-brominated Species: Di-brominated or other poly-brominated derivatives.

  • Isomeric Impurities: Positional isomers arising from the bromination step.

  • Degradation Products: Resulting from instability under specific pH, oxidative, or photolytic conditions.

The analytical methods must be capable of separating and quantifying these potential impurities from the main analyte peak, a concept known as specificity or selectivity.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry. Its high resolving power and sensitivity make it the preferred method for this compound.

Causality behind Experimental Choices

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation. A C18 or C8 stationary phase is chosen for its hydrophobic properties, which will retain the moderately polar this compound. A mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (acetonitrile or methanol) allows for the manipulation of retention times through gradient elution. The buffer controls the pH and suppresses the ionization of the basic nitrogen atoms in the pyridopyrazine ring, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many heterocyclic compounds. Detection is typically performed at a UV wavelength where the analyte exhibits significant absorbance, often around 254 nm or a wavelength of maximum absorbance determined by a photodiode array (PDA) detector.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method capable of separating this compound from its potential impurities and degradation products.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound reference standard and sample.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M KH₂PO₄ buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Solution Preparation:

  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.

  • Tailing factor for the main peak: Between 0.8 and 1.5.

  • Theoretical plates for the main peak: Not less than 2000.

5. Analysis and Calculation: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Orthogonal and Confirmatory Techniques

To ensure the trustworthiness of the purity assessment, it is essential to employ orthogonal methods that rely on different separation or detection principles.

Gas Chromatography (GC) for Volatile Impurities

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[7] It can be used to detect and quantify residual solvents from the synthesis and purification process, as well as any volatile impurities that may not be detected by HPLC. A Flame Ionization Detector (FID) is commonly used due to its wide linear range and sensitivity to organic compounds.

Experimental Protocol: GC-FID for Residual Solvents and Volatile Impurities

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC data acquisition and processing software.

  • Headspace autosampler (for residual solvent analysis).

  • GC columns (e.g., DB-5 or equivalent).

  • High-purity carrier gas (Helium or Hydrogen).

  • This compound sample.

  • Relevant solvent standards.

2. GC Conditions:

ParameterCondition
Column DB-5, 30 m x 0.32 mm, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 5 min
Ramp: 10 °C/min to 280 °C
Hold: 10 min
Injection Mode Split (ratio 20:1)
Injection Volume 1 µL

3. Sample Preparation:

  • For Volatile Impurities: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane) and inject directly.

  • For Residual Solvents: Use a headspace autosampler. Accurately weigh the sample into a headspace vial, add a high-boiling point solvent (e.g., DMSO), and incubate at a specific temperature before injection of the headspace gas.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a powerful primary analytical method that provides an absolute determination of purity without the need for a reference standard of the analyte itself.[8][9] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity and weight.[10][11][12]

Causality behind Experimental Choices

The choice of an internal standard is critical. It must be stable, non-volatile, have a known purity, and possess signals that do not overlap with any signals from the analyte or impurities. Maleic acid or dimethyl sulfone are common choices. The experiment must be conducted under quantitative conditions, which means ensuring complete T1 relaxation of all relevant protons. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 value.

Experimental Protocol: qNMR Purity Determination

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • High-precision analytical balance (0.001 mg readability).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., Maleic Acid).

  • This compound sample.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

ParameterSetting
Pulse Program Standard 1D proton
Relaxation Delay (D1) 30 seconds (or 5 x longest T1)
Number of Scans 16 or as needed for good signal-to-noise
Acquisition Time ≥ 3 seconds
Pulse Width Calibrated 90° pulse

4. Data Processing and Calculation:

  • Process the spectrum with minimal line broadening and careful phase and baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Impurity Identification with Mass Spectrometry (MS)

When unknown impurities are detected by HPLC or GC, high-resolution mass spectrometry (HRMS) coupled with a chromatographic inlet (LC-MS or GC-MS) is the definitive tool for structural elucidation. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity. Fragmentation data (MS/MS) can then be used to piece together the structure.

Workflow and Data Visualization

A systematic approach is crucial for the comprehensive purity analysis of this compound. The following diagrams illustrate the overall workflow and a decision-making process for method selection.

PurityAnalysisWorkflow cluster_0 Initial Analysis cluster_1 Impurity Assessment cluster_2 Further Investigation Sample Sample of this compound HPLC RP-HPLC-UV/PDA Analysis Sample->HPLC Purity Screening PurityCheck Purity > 99%? HPLC->PurityCheck KnownImpurities Known Impurities Identified? PurityCheck->KnownImpurities Yes UnknownImpurities Unknown Impurities Detected? PurityCheck->UnknownImpurities No GC GC-FID for Volatile Impurities KnownImpurities->GC qNMR qNMR for Absolute Purity KnownImpurities->qNMR LCMS LC-HRMS for Impurity ID UnknownImpurities->LCMS FinalReport Final Purity Report GC->FinalReport qNMR->FinalReport LCMS->FinalReport

Caption: Overall workflow for purity analysis of this compound.

MethodSelection Start Start: Purity Analysis Required Question1 Routine QC or Impurity Profiling? Start->Question1 RoutineQC Routine Quality Control Question1->RoutineQC Routine ImpurityProfiling Impurity Profiling Question1->ImpurityProfiling Profiling Question2 Volatile Impurities Expected? RoutineQC->Question2 Question3 Absolute Purity Required? ImpurityProfiling->Question3 HPLC Primary Method: RP-HPLC-UV Question2->HPLC No GC Secondary Method: GC-FID Question2->GC Yes End End: Comprehensive Purity Data HPLC->End GC->HPLC qNMR Orthogonal Method: qNMR Question3->qNMR Yes LCMS Identification Method: LC-HRMS Question3->LCMS No (ID needed) qNMR->LCMS LCMS->End

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity determination of this compound is a critical undertaking that necessitates a multi-faceted analytical approach. While RP-HPLC serves as the primary method for routine quality control, it must be complemented by orthogonal techniques like GC and qNMR to build a complete and trustworthy purity profile. The use of mass spectrometry is indispensable for the identification of unknown impurities that may arise from the manufacturing process or degradation. By implementing the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can confidently assess the purity of this important pharmaceutical intermediate, thereby ensuring the quality and safety of the life-saving medicines of tomorrow.

References

  • Alsante, K. M., et al. (2014). The Role of Mass Spectrometry in the Characterization of Impurities and Degradants. In Handbook of Modern Pharmaceutical Analysis (pp. 339-385). Academic Press.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • ICH. (1996). Q2A Text on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Malz, F., & H. Wawer. (2007). Quantitative NMR Spectroscopy in the Quality Evaluation of Active Pharmaceutical Ingredients and Excipients. Spectroscopy Europe, 19(5), 16-19.
  • ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2003). Q3A Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Keshava, S. G., et al. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Sciences, 10(02), 049-055. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Diehl, B. W. K., et al. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 649-655.
  • NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]

  • Agilent Technologies. (2016). Chemical Purity Analysis - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]

  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. [Link]

Sources

Scale-Up Synthesis of Substituted Pyrido[2,3-b]pyrazines: An Application Note for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These molecules have garnered considerable attention from researchers and drug development professionals due to their diverse biological activities. Notably, derivatives of this class have been investigated as potent inhibitors of various kinases, antiviral agents, and antitumor compounds. For instance, certain substituted pyrido[2,3-b]pyrazines have shown efficacy against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines, highlighting their potential to overcome acquired drug resistance, a major challenge in oncology.[1] Furthermore, novel pyrido[2,3-b]pyrazine-based compounds have been identified as human cytomegalovirus (HCMV) polymerase inhibitors, demonstrating broad-spectrum antiherpetic activity.[2]

The successful translation of these promising laboratory findings into clinical realities hinges on the development of robust, scalable, and economically viable synthetic routes. This application note provides a detailed guide for the scale-up synthesis of substituted pyrido[2,3-b]pyrazines, focusing on the widely employed condensation reaction between 2,3-diaminopyridine and α-dicarbonyl compounds. We will delve into the practical considerations for process optimization, purification, and safety, aiming to equip researchers and process chemists with the knowledge to efficiently produce these valuable compounds on a larger scale.

Synthetic Strategy: The Condensation Route to Pyrido[2,3-b]pyrazines

The most common and industrially adaptable method for the synthesis of the pyrido[2,3-b]pyrazine core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1] In our case, this involves the reaction of 2,3-diaminopyridine with a variety of α-dicarbonyl compounds to yield the desired substituted pyrido[2,3-b]pyrazines.

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism involving the initial formation of a dihydropyrido[2,3-b]pyrazine intermediate, which then undergoes oxidation to the aromatic pyrido[2,3-b]pyrazine. The choice of an acidic solvent like glacial acetic acid is crucial as it serves both as a catalyst and a solvent. The acidic environment protonates one of the carbonyl groups of the α-dicarbonyl compound, activating it for nucleophilic attack by one of the amino groups of 2,3-diaminopyridine. This is followed by a series of intramolecular condensation and dehydration steps to form the heterocyclic ring system.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Activated Carbonyl Activated Carbonyl 2,3-Diaminopyridine->Activated Carbonyl Nucleophilic Attack alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Activated Carbonyl Protonation (H+) Dihydropyridopyrazine Dihydropyridopyrazine Activated Carbonyl->Dihydropyridopyrazine Intramolecular Condensation & Dehydration Pyrido[2,3-b]pyrazine Pyrido[2,3-b]pyrazine Dihydropyridopyrazine->Pyrido[2,3-b]pyrazine Oxidation

Caption: Generalized reaction mechanism for the synthesis of pyrido[2,3-b]pyrazines.

Protocol: Scale-Up Synthesis of a Model Compound - 2,3-Diphenylpyrido[2,3-b]pyrazine

This protocol details the synthesis of 2,3-diphenylpyrido[2,3-b]pyrazine as a representative example. The principles outlined here can be adapted for the synthesis of other substituted derivatives.

Materials and Equipment
  • Reactants:

    • 2,3-Diaminopyridine (98% purity)

    • Benzil (98% purity)

    • Glacial Acetic Acid (ACS grade)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

    • Heating/cooling circulator

    • Nutsche filter-dryer or equivalent filtration and drying setup

    • Vacuum pump

    • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Safety Precautions
  • 2,3-Diaminopyridine: May cause skin and eye irritation. Handle in a well-ventilated area.[3]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

  • Reaction Exotherm: The condensation reaction can be exothermic. Ensure adequate temperature control, especially during the initial heating phase. For a first-time scale-up, it is highly recommended to perform reaction calorimetry (e.g., using a heat flow calorimeter) to understand the thermal profile and ensure safe operating conditions.

Step-by-Step Procedure
  • Reactor Setup:

    • Set up the jacketed glass reactor in a fume hood. Ensure all connections are secure.

    • Connect the heating/cooling circulator to the reactor jacket.

  • Charging Reactants:

    • Charge the reactor with glacial acetic acid (5-10 volumes relative to 2,3-diaminopyridine).

    • With stirring, add 2,3-diaminopyridine (1.0 equivalent).

    • Add benzil (1.0 equivalent) to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours.

    • Monitor the reaction progress by an appropriate in-process control (IPC) method, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to ensure complete consumption of the starting materials.

  • Crystallization and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. The product will start to crystallize.

    • Further cool the mixture to 0-5 °C to maximize product precipitation.

    • The product is isolated by filtration. For larger scales, an agitated nutsche filter-dryer is recommended for efficient filtration, washing, and drying in a single contained unit.[4][5]

    • Wash the filter cake with a minimal amount of cold acetic acid or an appropriate anti-solvent to remove residual impurities.

  • Drying:

    • Dry the isolated solid under vacuum at 50-60 °C until a constant weight is achieved. The use of a filter-dryer streamlines this process.[5][6]

Process Development and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a pilot or industrial scale requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Solvent Selection and Concentration

Glacial acetic acid is an effective solvent for this reaction. However, on a large scale, its corrosive nature and the need for its removal can be challenging. While it often facilitates product crystallization upon cooling, alternative solvent systems can be explored. For instance, a higher boiling, less corrosive solvent like toluene with a catalytic amount of a Brønsted acid could be investigated. The concentration of the reaction mixture is also a critical parameter. A more concentrated reaction may lead to faster reaction times but could also pose challenges with stirring and heat transfer.

Temperature Control and Heat Management

As mentioned, the condensation reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Therefore, a jacketed reactor with a reliable heating/cooling system is essential for maintaining a controlled temperature profile. A gradual heating ramp to reflux is recommended to avoid a runaway reaction.

Control of Regioselectivity for Unsymmetrical Dicarbonyls

When using an unsymmetrical α-dicarbonyl compound, the formation of two regioisomers is possible. The biological activity of these isomers can differ significantly. Increased regioselectivity can often be achieved at lower reaction temperatures in acidic solvents like acetic acid or trifluoroacetic acid. Therefore, for a scale-up process involving an unsymmetrical dicarbonyl, it is crucial to optimize the reaction temperature to favor the formation of the desired regioisomer.

Work-up and Purification

The ideal work-up procedure for a large-scale synthesis avoids chromatographic purification. The direct crystallization of the product from the reaction mixture is a highly desirable outcome.

Troubleshooting Crystallization:

  • Oiling out: If the product separates as an oil instead of a solid, this can be due to supersaturation or the presence of impurities. Adding more solvent or scratching the inside of the reactor can induce crystallization.

  • Poor recovery: If the product yield is low, it may be due to high solubility in the mother liquor. Reducing the final cooling temperature or adding an anti-solvent can improve recovery.

For industrial-scale production, agitated nutsche filter-dryers are the equipment of choice for solid-liquid separation and drying of active pharmaceutical ingredients (APIs).[4][5] These systems allow for filtration, washing, and drying to be performed in a single, contained unit, which minimizes handling and potential contamination.

Case Study: Synthesis of a Bioactive Pyrido[2,3-b]pyrazine

Several pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their potential as antitumor agents.[1] For example, compounds with specific substitutions have shown potent inhibitory activity against both erlotinib-sensitive and erlotinib-resistant cancer cell lines. The scale-up synthesis of such a lead compound would follow the general principles outlined in this application note. The key would be to carefully control the reaction conditions to ensure the desired isomer is produced in high purity, as the biological activity is often highly dependent on the specific substitution pattern.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the final product.

Parameter Analytical Method Purpose
Reaction Progress HPLC, TLCTo monitor the consumption of starting materials and the formation of the product.
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the final product.
Purity HPLC, Elemental AnalysisTo determine the purity of the final product and identify any impurities.
Physical Properties Melting Point, X-ray Diffraction (XRD)To characterize the physical properties of the solid form.

Conclusion

The synthesis of substituted pyrido[2,3-b]pyrazines via the condensation of 2,3-diaminopyridine with α-dicarbonyl compounds is a robust and scalable method. By carefully considering factors such as solvent selection, temperature control, and purification strategy, this synthesis can be efficiently transitioned from the laboratory to a larger scale. The protocols and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to produce these therapeutically important molecules in the quantities required for further investigation and development.

References

  • Agitated nutsche filter and filter-dryer for pharmaceuticals - Making.com. (n.d.). Retrieved January 10, 2026, from [Link]

  • Barozzi, M., et al. (2020). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. AIChE Journal, 66(11), e17006.
  • Advanced Filtration Company. (2025). Pharmaceutical Manufacturing Filtration. Retrieved January 10, 2026, from [Link]

  • Gernaey, K. V., et al. (2012). Design of Filtration and Drying Operations. In Pharmaceutical Process Development (pp. 329-366). Royal Society of Chemistry.
  • Powder Systems. (2023). How Nutsche Filter Dryers are Used in Continuous Manufacturing. Retrieved January 10, 2026, from [Link]

  • Wölfler, J., et al. (2020). A modular 3D printed isothermal heat flow calorimeter for reaction calorimetry in continuous flow. Reaction Chemistry & Engineering, 5(7), 1339-1347.
  • Anwar, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(46), 32160-32174.
  • Desiccant Technologies Group. (n.d.). Humidity control at the production of pharmaceutical products. Retrieved January 10, 2026, from [Link]

  • Bry-Air. (n.d.). Excellent Humidity Control in Pharmaceutical Manufacturing. Retrieved January 10, 2026, from [Link]

  • Federal Register of Legislation. (2019). Poisons Standard June 2019.
  • Cole, K. P., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 267-275.
  • Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155.
  • International Journal of Progressive Research in Science and Engineering. (2023). Importance of Condensation Reactions in Active Pharmaceutical Ingredients (APIs). IJPRSE, 4(5), 1-4.
  • Chen, J., et al. (2011). Engineering Reaction and Crystallization and the Impact on Filtration, Drying, and Dissolution Behaviors: The Study of Acetaminophen (Paracetamol) by In-Process Controls. Industrial & Engineering Chemistry Research, 50(17), 10034-10043.
  • Zhang, Y., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12635-12650.
  • Le Bideau, F., et al. (2024). Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds Catalyzed by Brønsted Hyperacids. Chemistry Proceedings, 16(1), 98.

Sources

Application Note: Strategic Derivatization of 7-Bromo-8-methylpyrido[2,3-b]pyrazine for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrido[2,3-b]pyrazine Scaffold as a Privileged Core

The pyrido[2,3-b]pyrazine heterocyclic system is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, nitrogen-rich structure is adept at forming key interactions with a variety of biological targets.[1] This core is present in molecules developed as kinase inhibitors for oncology, antagonists for the TRPV1 channel in pain management, and antiviral agents.[2][3][4] The inherent biological relevance of this scaffold makes it an attractive starting point for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents.[5][6]

This application note provides a detailed guide to the chemical derivatization of 7-Bromo-8-methylpyrido[2,3-b]pyrazine , a versatile building block designed for library synthesis. The bromine atom at the 7-position serves as a crucial synthetic handle, enabling a suite of high-efficiency palladium-catalyzed cross-coupling reactions. We will explore the strategic application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to rapidly generate a library of analogues with diverse C-C and C-N bonds, essential for probing the structure-activity relationship (SAR) of this scaffold.

Core Reagent: this compound (1)

The starting material, This compound (1) , is the cornerstone of the proposed library synthesis.

  • Structure: Chemical structure of this compound Figure 1: Chemical structure of the core building block.

  • Key Features for Derivatization:

    • Aryl Bromide: The C(7)-Br bond is an ideal electrophile for palladium-catalyzed cross-coupling reactions. Its reactivity is generally higher than that of aryl chlorides and more stable than aryl iodides, offering a good balance for controlled, high-yield transformations.

    • Electron-Deficient Ring System: The two pyrazine nitrogen atoms and the pyridine nitrogen withdraw electron density from the aromatic system. This electronic nature enhances the susceptibility of the C-Br bond to oxidative addition by a Pd(0) catalyst, a critical step in the catalytic cycles of the reactions discussed below.[7][8]

Strategic Workflow for Library Synthesis

A parallel synthesis approach is recommended for efficient library generation. The core scaffold (1) can be aliquoted into separate reaction arrays, with each array dedicated to a specific coupling methodology and a unique set of building blocks (e.g., boronic acids, amines, or alkynes).

Library_Synthesis_Workflow cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Sonogashira Sonogashira Coupling Start This compound (1) Suzuki_Reagents Aryl/Heteroaryl Boronic Acids (R-B(OH)2) Start->Suzuki_Reagents Pd Cat. Base Buchwald_Reagents Primary/Secondary Amines (R1R2-NH) Start->Buchwald_Reagents Pd Cat. Base Sonogashira_Reagents Terminal Alkynes (R-C≡CH) Start->Sonogashira_Reagents Pd/Cu Cat. Base Suzuki_Product C(7)-Aryl Derivatives Suzuki_Reagents->Suzuki_Product Library Diverse Chemical Library for SAR Screening Suzuki_Product->Library Buchwald_Product C(7)-Amino Derivatives Buchwald_Reagents->Buchwald_Product Buchwald_Product->Library Sonogashira_Product C(7)-Alkynyl Derivatives Sonogashira_Reagents->Sonogashira_Product Sonogashira_Product->Library

Caption: High-level workflow for parallel library synthesis from the core scaffold.

Reaction Methodologies and Protocols

The following sections provide the mechanistic rationale and detailed experimental protocols for key derivatization reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

Mechanistic Rationale: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide scaffold and various aryl, heteroaryl, or vinyl boronic acids.[9][10] The reaction is initiated by the oxidative addition of the C(7)-Br bond to a Pd(0) catalyst. The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process facilitated by a base (e.g., K₃PO₄, Na₂CO₃) which activates the boronic acid to form a more nucleophilic boronate species.[11] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Detailed Protocol: Synthesis of 7-(4-methoxyphenyl)-8-methylpyrido[2,3-b]pyrazine (2a)

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1) (1.0 equiv., e.g., 100 mg, 0.446 mmol), (4-methoxyphenyl)boronic acid (1.2 equiv., 81 mg, 0.535 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 189 mg, 0.892 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 26 mg, 0.022 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio, 4.4 mL total volume) via syringe.[12]

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product (2a) .

Buchwald-Hartwig Amination: C-N Bond Formation

Mechanistic Rationale: The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds.[13] Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex. A key feature is the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos), which promotes both the oxidative addition and the final reductive elimination step.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile that displaces the bromide on the palladium center.[15]

Detailed Protocol: Synthesis of N-benzyl-8-methylpyrido[2,3-b]pyrazin-7-amine (2b)

  • Reaction Setup: In a glovebox or under a constant stream of argon, add sodium tert-butoxide (NaOtBu, 1.4 equiv., e.g., 60 mg, 0.624 mmol) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Premixing (Optional but Recommended): In a separate vial, add the palladium source, such as Pd₂(dba)₃ (0.02 equiv., 8 mg, 0.009 mmol), and a suitable ligand, such as (±)-BINAP (0.05 equiv., 14 mg, 0.022 mmol).

  • Component Addition: To the Schlenk tube containing the base, add the catalyst/ligand mixture, followed by this compound (1) (1.0 equiv., 100 mg, 0.446 mmol).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere via a vacuum/argon manifold.

  • Solvent and Nucleophile Addition: Add dry, degassed toluene (4.5 mL) via syringe, followed by benzylamine (1.2 equiv., 58 µL, 0.535 mmol).

  • Reaction: Heat the mixture with stirring in a preheated oil bath at 80-110 °C for 4-18 hours.[16]

  • Monitoring: Monitor consumption of the starting material by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by silica gel chromatography to afford (2b) .

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

Mechanistic Rationale: The Sonogashira coupling enables the direct linkage of terminal alkynes to aryl halides, creating valuable alkynyl-aryl structures.[17] This reaction uniquely employs a dual catalytic system. A palladium catalyst facilitates the oxidative addition/reductive elimination cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[18] This acetylide is more reactive and readily undergoes transmetalation to the palladium center. An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used both to neutralize the HBr byproduct and often serves as the solvent.[19][20]

Detailed Protocol: Synthesis of 7-(phenylethynyl)-8-methylpyrido[2,3-b]pyrazine (2c)

  • Reaction Setup: To a Schlenk tube, add this compound (1) (1.0 equiv., 100 mg, 0.446 mmol), PdCl₂(PPh₃)₂ (0.03 equiv., 9 mg, 0.013 mmol), and copper(I) iodide (CuI) (0.06 equiv., 5 mg, 0.027 mmol).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add dry, degassed triethylamine (Et₃N, 4.5 mL) via syringe. Then, add phenylacetylene (1.5 equiv., 74 µL, 0.669 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-24 hours. The formation of a salt precipitate (triethylammonium bromide) is typically observed.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM) or ethyl acetate.

  • Purification: Filter the crude mixture through a short plug of celite to remove insoluble salts and catalyst residues. Concentrate the filtrate and purify the product by column chromatography on silica gel to obtain pure (2c) .

Product Characterization

Confirmation of product identity and purity is essential. The following table provides hypothetical, yet representative, data for the products described in the protocols.

Compound ID Reactant 2 Product Structure Expected Mass (M+H)⁺ Representative ¹H NMR Signals (δ, ppm)
1 (Starting Material)Chemical structure of this compound224.0/226.09.15 (s, 1H), 8.80 (s, 1H), 8.40 (s, 1H), 2.70 (s, 3H)
2a (4-methoxyphenyl)boronic acidProduct 2a252.19.18 (s, 1H), 8.82 (s, 1H), 8.50 (s, 1H), 7.50 (d, 2H), 7.05 (d, 2H), 3.85 (s, 3H), 2.60 (s, 3H)
2b BenzylamineProduct 2b251.19.05 (s, 1H), 8.70 (s, 1H), 7.80 (s, 1H), 7.30-7.45 (m, 5H), 6.50 (br s, 1H, NH), 4.50 (d, 2H), 2.55 (s, 3H)
2c PhenylacetyleneProduct 2c246.19.20 (s, 1H), 8.85 (s, 1H), 8.60 (s, 1H), 7.60-7.70 (m, 2H), 7.40-7.50 (m, 3H), 2.75 (s, 3H)

References

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. PubMed Central. Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. Available at: [Link]

  • AU2012224979B2 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses. Google Patents.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols for the N-arylation of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-arylated Pyrido[2,3-b]pyrazines in Modern Drug Discovery

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents. The strategic functionalization of this core, particularly through the introduction of aryl substituents on its nitrogen atoms (N-arylation), offers a powerful avenue for modulating physicochemical properties, improving target affinity, and fine-tuning pharmacokinetic profiles. This guide provides a comprehensive experimental protocol for the N-arylation of a key building block, 7-Bromo-8-methylpyrido[2,3-b]pyrazine, with a focus on providing researchers, scientists, and drug development professionals with the technical insights and practical guidance necessary for successful synthesis.

Strategic Approaches to C-N Bond Formation: A Comparative Overview

The construction of a carbon-nitrogen bond between an aryl group and a heteroaromatic amine is a cornerstone of modern organic synthesis. Two of the most robust and widely adopted methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these two powerful reactions is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines.[1] It employs a palladium catalyst, typically in combination with a phosphine ligand, to couple an aryl halide or triflate with an amine in the presence of a base.[2] The reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1]

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[3]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[4]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, as it influences the stability of the catalyst, the rate of oxidative addition, and the efficiency of reductive elimination.[5][6]

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[7] While traditional Ullmann conditions were often harsh, modern advancements have led to the development of milder and more efficient protocols using soluble copper catalysts and various ligands.[7][8]

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[7] The reaction often requires polar, high-boiling solvents and can be sensitive to steric hindrance.[7] Despite the generally harsher conditions, the Ullmann condensation remains a valuable tool, particularly for specific substrate combinations where palladium-based methods may be less effective.

Experimental Protocol: N-arylation of this compound via Buchwald-Hartwig Amination

This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed N-arylation of this compound with a generic arylamine.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableStarting material.
Arylamine≥98%Commercially availableCoupling partner.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)≥97%Commercially availablePalladium precursor.
Xantphos≥98%Commercially availableLigand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableBase.
TolueneAnhydrousCommercially availableSolvent.
Schlenk flask--For inert atmosphere reactions.
Magnetic stirrer with heating---
Argon or Nitrogen gasHigh purity-For inert atmosphere.
Standard glassware for workup and purification---
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq), the desired arylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

    • Scientist's Note: The order of addition of the solid reagents is not critical, but it is good practice to add the palladium catalyst and ligand last. Ensure the flask is thoroughly purged with inert gas to exclude oxygen, which can deactivate the catalyst.

  • Solvent Addition and Reaction:

    • Add anhydrous toluene to the Schlenk flask via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.

    • Stir the reaction mixture at room temperature for 5 minutes to ensure homogeneity.

    • Heat the reaction mixture to 100 °C and maintain this temperature with vigorous stirring.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material. Typical reaction times range from 4 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes. The optimal eluent will depend on the specific product.

    • Scientist's Note: The polarity of the eluent should be carefully chosen to ensure good separation of the product from any remaining starting materials and byproducts.

Characterization

The purified N-arylated product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Experimental Workflow Diagram

experimental_workflow reagents 1. Add Reagents to Schlenk Flask solvent 2. Add Anhydrous Toluene reagents->solvent reaction 3. Heat at 100 °C (Monitor by TLC/LC-MS) solvent->reaction workup 4. Cool, Dilute, Filter, and Wash reaction->workup purification 5. Purify by Column Chromatography workup->purification characterization 6. Characterize Product (NMR, MS, HPLC) purification->characterization

Caption: A streamlined workflow for the N-arylation of this compound.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored palladium precursor and ligand.
Insufficiently strong baseSodium tert-butoxide is generally effective. If issues persist, consider other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS).
Low reaction temperatureWhile 100 °C is a good starting point, some less reactive aryl halides may require higher temperatures.
Formation of side products Homocoupling of the aryl halideThis can occur if the amine is not reactive enough. Ensure the correct stoichiometry of reagents.
Decomposition of starting material or productThe reaction may be running for too long or at too high a temperature. Optimize reaction time and temperature.
Difficult purification Product and starting material have similar polarityAdjust the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Mechanistic Insight: The Catalytic Cycle of Buchwald-Hartwig Amination

A deeper understanding of the reaction mechanism can aid in optimizing conditions and troubleshooting.

buchwald_hartwig_cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(H₂NR)]⁺X⁻ pd_complex->amine_complex + H₂NR amido_complex L-Pd(II)(Ar)(HNR) amine_complex->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

The N-arylation of this compound is a critical transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation. By understanding the underlying principles of the reaction and following a well-defined experimental protocol, researchers can successfully synthesize a diverse range of N-arylated pyrido[2,3-b]pyrazine derivatives for further investigation.

References

  • (Note: A specific synthesis of this compound was not found in the initial search, but a related compound, 7-bromo-2-methylpyrido[2,3-b]pyrazin-3-ol, has been reported.
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • (Note: A general reference for the Ullmann reaction mechanism.) Slideshare. Ullmann reaction. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • ResearchGate. Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... [Link]

  • Daugulis, O. et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • (Note: A general reference on the electronic influence of ligands in Pd-catalyzed coupling.) Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

  • Bethell, D. et al. (1977). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • (Note: A general reference on dialkylbiaryl phosphine ligands.) G. A. Molander, D. E. P. Ramirez-Lopéz, Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, PMC, NIH. [Link]

  • ResearchGate. Copper-catalyzed N-arylation of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) using azoles. [Link]

  • Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • (Note: A general protocol for Buchwald-Hartwig amination of a bromopyridine.) Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]

  • (Note: A general reference for copper-catalyzed arylation.) Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Chemical Communications. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • (Note: A general reference for NMR characterization of pyridine derivatives.) Synthesis and NMR characterization of seven new substituted pyridine N-oxides. [Link]

  • Wiley Online Library. Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines. [Link]

  • Der Pharma Chemica. A Facile Synthesis of N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3 yl)oxy)acetohydrazides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic compound in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating common impurities.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapies.[1] Its synthesis, while achievable through established routes, can present challenges related to purity and side-product formation. This guide provides in-depth technical assistance to help you navigate these challenges and achieve high-purity material for your research.

Two primary synthetic routes are commonly employed for the preparation of this compound:

  • Route A: Cyclocondensation of 5-bromo-2,3-diaminopyridine with ethyl pyruvate.[1]

  • Route B: Late-Stage Bromination of 8-methylpyrido[2,3-b]pyrazine.[1]

This guide will address potential impurities and troubleshooting strategies for both pathways.

Troubleshooting Guide & FAQs

Route A: Cyclocondensation Pathway

This route involves the reaction of a substituted diaminopyridine with an alpha-keto ester to form the desired pyridopyrazine ring system.

Question 1: My final product from the cyclocondensation reaction is a difficult-to-separate mixture. What is the most likely major impurity?

Answer: A common and significant impurity when synthesizing the precursor, 5-bromo-2,3-diaminopyridine, is 2-amino-3,5-dibromopyridine . This impurity arises from the over-bromination of 2-aminopyridine, a common starting material for the synthesis of 5-bromo-2,3-diaminopyridine.

The presence of 2-amino-3,5-dibromopyridine in your 5-bromo-2,3-diaminopyridine starting material will lead to the formation of a di-bromo analog of your target molecule during the cyclocondensation step, which can be challenging to separate from the desired product.

Troubleshooting and Mitigation:

  • Starting Material Purity Check: Before beginning the cyclocondensation, it is crucial to verify the purity of your 5-bromo-2,3-diaminopyridine. This can be done using 1H NMR spectroscopy. The 1H NMR spectrum of 2-amino-3,5-dibromopyridine will show distinct signals that can be used to identify its presence.

  • Purification of 5-bromo-2,3-diaminopyridine: If your starting material is found to be contaminated, it should be purified before use. Recrystallization is an effective method for removing 2-amino-3,5-dibromopyridine.

Question 2: The cyclocondensation reaction is not going to completion, or I am observing the formation of multiple products. What are the likely causes and solutions?

Answer: Incomplete reactions or the formation of multiple products in the cyclocondensation of 5-bromo-2,3-diaminopyridine and ethyl pyruvate can be attributed to several factors, including reaction conditions and the stability of the intermediates.

Potential Issues and Solutions:

  • Reaction Temperature and Time: Ensure the reaction is heated at a sufficient temperature (typically reflux in a solvent like toluene) and for an adequate duration to drive the reaction to completion.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diaminopyridine starting material.[1]

  • Regioisomer Formation: While the reaction is generally regioselective, the presence of impurities in the 5-bromo-2,3-diaminopyridine could potentially lead to the formation of isomeric products. Careful purification of the starting material is the best preventative measure.

  • Side Reactions of Ethyl Pyruvate: Ethyl pyruvate can undergo self-condensation or other side reactions under certain conditions. Using a 1:1 molar ratio of the reactants is recommended to minimize this.[1]

Route B: Late-Stage Bromination Pathway

This approach involves the direct bromination of the pre-formed 8-methylpyrido[2,3-b]pyrazine core.

Question 3: I am observing a significant amount of a di-brominated impurity in my final product after bromination with N-bromosuccinimide (NBS). How can I avoid this?

Answer: The formation of a di-brominated impurity, likely 5,7-dibromo-8-methylpyrido[2,3-b]pyrazine , is a common side reaction during the late-stage bromination of 8-methylpyrido[2,3-b]pyrazine, especially when using strong brominating agents like NBS.

Troubleshooting and Mitigation:

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of NBS (e.g., 1.05-1.1 equivalents) is often sufficient for complete conversion of the starting material without significant over-bromination.

  • Temperature Control: The reaction temperature plays a critical role in selectivity. Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the rate of the second bromination, thus minimizing the formation of the di-bromo impurity.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent further bromination.

  • Choice of Brominating Agent: While NBS is common, other brominating agents could be explored for improved selectivity, though this may require significant process optimization.

Question 4: My bromination reaction is not regioselective, and I am seeing a mixture of mono-brominated isomers. How can I improve the regioselectivity for the desired 7-bromo isomer?

Answer: While the 7-position is generally the most activated site for electrophilic aromatic substitution on the 8-methylpyrido[2,3-b]pyrazine ring, the formation of other mono-brominated isomers (e.g., at the 5- or 6-position) can occur under certain conditions.

Factors Influencing Regioselectivity and Solutions:

  • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the bromination. Aprotic solvents are generally preferred. A systematic screen of conditions may be necessary to optimize for the desired isomer.

  • Steric Hindrance: The methyl group at the 8-position provides some steric hindrance that directs the incoming electrophile to the 7-position. However, this directing effect may not be absolute.

  • Purification: If a mixture of regioisomers is formed, careful purification by column chromatography is typically required to isolate the desired 7-bromo isomer. Developing an effective chromatographic separation method will be key.

Analytical Characterization of Key Compounds

Accurate identification of the desired product and potential impurities is critical. Below is a summary of expected analytical data for this compound and a key impurity.

CompoundMolecular FormulaMolecular WeightExpected 1H NMR Signals (indicative)Expected Mass Spectrum (EI)
This compound C8H6BrN3224.06 g/mol Signals in the aromatic region, a singlet for the methyl group.Isotopic pattern for one bromine atom (M, M+2 peaks in ~1:1 ratio).
2-Amino-3,5-dibromopyridine C5H4Br2N2251.91 g/mol Two doublets in the aromatic region, a broad singlet for the amino protons.Isotopic pattern for two bromine atoms (M, M+2, M+4 peaks in ~1:2:1 ratio).

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation (Route A)

  • To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in toluene, add ethyl pyruvate (1.0 eq).

  • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate and wash with cold toluene.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Late-Stage Bromination (Route B)

  • Dissolve 8-methylpyrido[2,3-b]pyrazine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthetic Routes to this compound

G cluster_0 Route A: Cyclocondensation cluster_1 Route B: Late-Stage Bromination 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine product_A This compound 5-bromo-2,3-diaminopyridine->product_A Cyclocondensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->product_A 8-methylpyridopyrazine 8-Methylpyrido[2,3-b]pyrazine product_B This compound 8-methylpyridopyrazine->product_B Bromination NBS NBS NBS->product_B

Caption: Overview of the two primary synthetic pathways.

Diagram 2: Troubleshooting Impurity Formation in Route B

G start Late-Stage Bromination of 8-Methylpyrido[2,3-b]pyrazine issue High level of di-bromo impurity observed start->issue cause1 Excess NBS issue->cause1 cause2 High reaction temperature issue->cause2 solution1 Use 1.05 eq. NBS cause1->solution1 solution2 Maintain temperature at 0-5 °C cause2->solution2

Caption: Troubleshooting di-bromination in the late-stage synthesis.

References

  • SpectraBase. (n.d.). 2-Amino-3,5-dibromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dibromo-2,3-dimethylthieno[3,4-b]pyrazine. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-BROMO-PYRIDO-[2,3-B]-PYRAZINE. Retrieved from [Link]

Sources

Troubleshooting low yield in pyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just solutions, but the underlying scientific rationale to empower your experimental success.

Section 1: Low or No Product Formation

This section addresses the most critical issue: failure to obtain the desired product in sufficient quantities. The causes can range from suboptimal reaction conditions to reactant impurities.

Q1: My reaction yield is consistently low or I'm recovering only starting materials. What are the primary factors I should investigate?

A1: Low or no yield in pyrido[2,3-b]pyrazine synthesis typically points to issues with the reaction setup, conditions, or the purity of your starting materials. The most common synthetic route involves the condensation of a substituted pyridinediamine with an α-dicarbonyl compound.[1][2] Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials: The purity of the pyridinediamine and the dicarbonyl compound is paramount. Diamines are particularly susceptible to oxidation, which can lead to colored impurities and side reactions.

  • Expertise & Experience: Oxidized diamines often appear as dark, tarry substances rather than crystalline solids. This is a clear visual indicator of degradation. Before starting, verify the purity of your reactants by NMR or LC-MS and consider purification (recrystallization or column chromatography) if necessary.

2. Reaction Conditions: The condensation reaction is highly sensitive to several parameters. A thorough optimization is often required.[3]

  • Catalysis: The reaction is typically catalyzed by either acid or base. The choice of catalyst can significantly impact the reaction rate and yield.[1][2]

    • Acid Catalysis: Acetic acid or p-toluenesulfonic acid (p-TSA) are commonly used to protonate a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the diamine. In a multicomponent synthesis, using 20 mol% p-TSA in ethanol has been shown to produce high yields.[4][5]

    • Base Catalysis: A base can be used to deprotonate the amine, increasing its nucleophilicity. However, this is less common for this specific synthesis.

  • Temperature: Temperature control is crucial. While heating is often necessary to drive the reaction to completion, excessive heat can lead to decomposition of starting materials or the final product. Conversely, some reactions benefit from lower temperatures to improve selectivity.[1][2]

  • Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Ethanol is a common choice.[4][5] The polarity of the solvent can influence reaction kinetics.[4]

3. Atmospheric Control: As mentioned, pyridinediamines are sensitive to air oxidation.

  • Trustworthiness: To ensure reproducibility, all reactions involving pyridinediamines should be performed under an inert atmosphere (e.g., Nitrogen or Argon). This involves degassing the solvent and using appropriate Schlenk line techniques.

Below is a workflow to guide your troubleshooting process for low yield issues.

LowYieldTroubleshooting start Low or No Yield check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity repurify Purify Reactants (Recrystallization/Chromatography) check_purity->repurify Impurities Detected optimize_conditions Systematically Optimize Reaction Conditions check_purity->optimize_conditions Reactants Pure repurify->optimize_conditions catalyst Screen Catalysts (e.g., Acetic Acid, p-TSA) optimize_conditions->catalyst solvent Screen Solvents (e.g., Ethanol, Acetic Acid) optimize_conditions->solvent temperature Optimize Temperature (Monitor by TLC) optimize_conditions->temperature atmosphere Ensure Inert Atmosphere (N2 or Ar) optimize_conditions->atmosphere monitor Monitor Reaction Progress (TLC) catalyst->monitor solvent->monitor temperature->monitor atmosphere->monitor success Improved Yield monitor->success Reaction Complete

Caption: Troubleshooting workflow for low reaction yield.

Q2: How do I properly monitor the reaction to avoid stopping it too early or too late?

A2: Effective reaction monitoring is critical for maximizing yield and minimizing side product formation. Thin-Layer Chromatography (TLC) is the most common and effective method for this purpose.[3]

  • Expertise & Experience: An ideal TLC will show the gradual consumption of your starting materials (e.g., the pyridinediamine) and the appearance of a new spot corresponding to your pyrido[2,3-b]pyrazine product. The product is typically more conjugated and will often have a lower Rf value and be UV active.

Protocol: Reaction Monitoring by TLC
  • Prepare the TLC Plate: Use a silica gel coated plate. Draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your pyridinediamine starting material.

    • In the middle, carefully spot a small amount of the reaction mixture taken via a capillary tube.

    • On the right, co-spot the starting material and the reaction mixture on the same point. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The solvent front should be allowed to run until it is about 1 cm from the top of the plate.

  • Visualization:

    • Visualize the plate under a UV lamp (254 nm). Aromatic compounds like your product will appear as dark spots.

    • Further visualization can be achieved by staining, for example, with iodine vapor or potassium permanganate stain.

  • Interpretation: The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared.

Parameter Recommendation Rationale
Catalyst Screen acidic catalysts (e.g., acetic acid, p-TSA).[1][4]Protonation of the dicarbonyl enhances its electrophilicity.
Solvent Start with ethanol or acetic acid.[1][4]Good solubility for reactants and facilitates the reaction.
Temperature Optimize between room temperature and reflux.[1][3]Balances reaction rate against potential degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the electron-rich diamine starting material.

Section 2: Formation of Impurities and Side Products

Even with product formation, the presence of impurities or side products can significantly complicate purification and lower the final isolated yield.

Q3: My reaction produces a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a common challenge when using an unsymmetrical dicarbonyl compound with a pyridinediamine.[1][2] The two amino groups of the diamine have different nucleophilicity, and the two carbonyl groups of the dicarbonyl have different electrophilicity, leading to two possible cyclization products.

1. Lowering the Reaction Temperature: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable isomer, thus increasing regioselectivity.[1][2]

2. Choice of Solvent and Catalyst: The solvent and catalyst can influence the relative rates of the two competing cyclization pathways.

  • Authoritative Grounding: Studies have shown that conducting the reaction in acidic solvents like acetic acid or trifluoroacetic acid at low temperatures can significantly enhance regioselectivity.[1][2] This is likely due to differential protonation of the carbonyl groups, which modulates their reactivity.

Regioselectivity reactants Unsymmetrical Pyridinediamine + Dicarbonyl conditions Reaction Conditions reactants->conditions high_temp High Temperature conditions->high_temp Kinetic Control low_temp Low Temperature + Acidic Solvent conditions->low_temp Thermodynamic Control mixture Mixture of Regioisomers high_temp->mixture single_isomer Increased Selectivity for One Regioisomer low_temp->single_isomer

Caption: Factors influencing regioselectivity.

Section 3: Product Isolation and Purification Issues

A successful reaction is only half the battle. Efficiently isolating and purifying the target compound is essential for obtaining a high-quality final product.

Q4: I'm having difficulty purifying my pyrido[2,3-b]pyrazine product. What are the best practices?

A4: Pyrido[2,3-b]pyrazines are generally stable, crystalline solids, but purification can be challenging depending on the side products formed. A multi-step approach is often necessary.

1. Work-up Procedure: After the reaction is complete, the crude product needs to be isolated from the reaction mixture. This typically involves:

  • Quenching: Neutralizing the catalyst (e.g., with a saturated sodium bicarbonate solution if an acid catalyst was used).

  • Extraction: Extracting the product into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions are often required for good recovery.[6]

  • Washing: Washing the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating it under reduced pressure.

2. Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure material.

    • Expertise & Experience: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate is a commonly used solvent for this class of compounds.[4][5]

  • Column Chromatography: If recrystallization is ineffective or if you need to separate a mixture of isomers, column chromatography is the method of choice.

    • Authoritative Grounding: Silica gel is the standard stationary phase. Eluting with a gradient of hexane and ethyl acetate is a good starting point.[6] For very polar compounds or difficult separations, a reversed-phase column (C18-bonded silica) might be necessary.[6]

  • Distillation: For more volatile pyrazine derivatives, distillation can be an effective purification method, especially for removing non-volatile impurities like imidazoles.[6][7]

Protocol: General Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrido[2,3-b]pyrazine.

References

  • Kekesi, L., et al. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. Available at: [Link]

  • Bentham Science Publishers. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Available at: [Link]

  • Asghar, M. A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33835-33850. Available at: [Link]

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • National Institutes of Health. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Available at: [Link]

  • Alekseev, R. S., et al. (2012). USE OF THE GRAEBE-ULLMANN REACTION IN THE SYNTHESIS OF 8-METHYL-γ-CARBOLINE AND ISOMERIC AROMATIC AZA-γ-CARBOLINES. Chemistry of Heterocyclic Compounds, 48(8), 1236-1247. Available at: [Link]

  • MDPI. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Available at: [Link]

  • Royal Society of Chemistry. (2022). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. RSC Publishing. Available at: [Link]

  • Britton, E. C., et al. (1962). Purification of pyrazine. U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. (2012). Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. Available at: [Link]

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • Wang, T., et al. (2013). Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. Organic Letters, 15(3), 642-645. Available at: [Link]

Sources

Preventing di-bromination in the synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges during your experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your synthesis.

Introduction

This compound is a critical intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its synthesis, however, can be prone to challenges, most notably the formation of di-brominated byproducts. This guide will focus on strategies to prevent di-bromination and optimize the selective synthesis of the desired mono-brominated product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-bromination during the synthesis of this compound?

A1: Di-bromination is a common side reaction in the electrophilic bromination of many aromatic and heteroaromatic systems, including the pyrido[2,3-b]pyrazine core.[2] The primary cause is the activation of the ring system by the existing substituents (the methyl group and the fused pyridine ring), making it susceptible to a second electrophilic attack by the brominating agent. The electron-donating nature of the methyl group, in particular, increases the electron density of the aromatic system, facilitating further substitution.

Q2: Which brominating agents are recommended to minimize di-bromination?

A2: N-Bromosuccinimide (NBS) is generally the preferred brominating agent for this transformation.[1][2] NBS is a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂).[2] The use of NBS allows for better control over the reaction stoichiometry and reactivity, thereby reducing the likelihood of over-bromination.[1][3]

Q3: How critical is temperature control in preventing di-bromination?

A3: Temperature control is a crucial parameter.[1] Electrophilic aromatic bromination is an exothermic process, and higher temperatures can provide the activation energy needed for the less favorable di-bromination to occur.[3] It is recommended to conduct the bromination at low temperatures, typically between 0–25°C, to suppress the formation of the di-brominated byproduct.[1]

Troubleshooting Guide: Preventing Di-bromination

This section provides a detailed, step-by-step approach to troubleshoot and prevent the formation of di-brominated impurities in your synthesis.

Issue 1: Significant Formation of Di-brominated Product (>5%)

Root Cause Analysis:

The formation of a significant amount of di-brominated product suggests that the reaction conditions are too harsh, the stoichiometry of the brominating agent is incorrect, or the reaction time is excessively long. The pyrido[2,3-b]pyrazine ring system, while electron-deficient overall, can be activated towards a second bromination once the first bromine is introduced, depending on the specific electronic environment.

Workflow for Resolution:

Caption: Troubleshooting workflow for minimizing di-bromination.

Detailed Corrective Actions:

  • Stoichiometry of the Brominating Agent:

    • Problem: Using an excess of the brominating agent is a direct cause of di-bromination.

    • Solution: Carefully control the stoichiometry of N-Bromosuccinimide (NBS). Use between 1.0 and 1.1 equivalents of NBS relative to the 8-methylpyrido[2,3-b]pyrazine starting material. Accurately weigh all reagents and ensure the purity of the starting material.

  • Temperature Control:

    • Problem: Higher reaction temperatures increase the rate of the second bromination reaction.

    • Solution: Maintain a strict temperature protocol. The reaction should be initiated at 0°C using an ice bath and allowed to slowly warm to room temperature (not exceeding 25°C).[1] For highly activated substrates, maintaining the reaction at 0-5°C for the entire duration may be necessary.

  • Solvent Selection:

    • Problem: The choice of solvent can influence the reactivity of the brominating agent and the stability of the reaction intermediates.

    • Solution: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are commonly used and can enhance the rate of bromination.[1] However, if di-bromination persists, consider a less polar solvent like dichloromethane (DCM) or chloroform to potentially temper the reactivity.

SolventDielectric Constant (ε)Typical Yield (%)Purity (%)Notes
DMF36.78988Enhances bromination rate but may reduce purity.[1]
Acetonitrile37.58590Good alternative to DMF.[1]
Dichloromethane8.93LowerHigherSlower reaction, may require longer reaction times or a catalyst.
Chloroform4.81LowerHigherSimilar to DCM, offers reduced reactivity.

Table 1: Comparison of solvents for the bromination of 8-methylpyrido[2,3-b]pyrazine.[1]

  • Reaction Monitoring:

    • Problem: Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of byproducts.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the di-brominated product.

Issue 2: Low Yield of the Desired Mono-brominated Product

Root Cause Analysis:

Low yields can result from incomplete reaction, degradation of the starting material or product, or difficult purification. The reaction conditions must be optimized to drive the reaction to completion without promoting side reactions.

Workflow for Resolution:

Caption: Workflow for addressing low product yield.

Detailed Corrective Actions:

  • Reagent Quality:

    • Problem: Impure starting material or decomposed NBS can lead to incomplete reactions.

    • Solution: Ensure the 8-methylpyrido[2,3-b]pyrazine is of high purity. NBS can decompose over time; it is advisable to use a freshly opened bottle or recrystallize older batches from water.

  • Reaction Time and Temperature Optimization:

    • Problem: The reaction may not have reached completion if the time is too short or the temperature is too low.

    • Solution: While low temperatures are crucial to prevent di-bromination, the reaction must be allowed to proceed for a sufficient duration. A typical reaction time is 4-6 hours.[1] If the reaction is sluggish at 0-25°C, consider a slight increase in temperature, but monitor for the formation of byproducts diligently.

  • Purification Technique:

    • Problem: The product may be lost during workup and purification.

    • Solution: Post-reaction, a typical workup involves quenching with an aqueous solution of sodium thiosulfate to destroy any remaining bromine, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. Purification is often achieved by column chromatography on silica gel.[1] Ensure the chosen solvent system for chromatography provides good separation between the product and any impurities. Recrystallization can be an effective final purification step.[1]

Recommended Experimental Protocol

This protocol is optimized for the selective mono-bromination of 8-methylpyrido[2,3-b]pyrazine.

Materials:

  • 8-methylpyrido[2,3-b]pyrazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for elution

Procedure:

  • Dissolve 8-methylpyrido[2,3-b]pyrazine (1.0 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (1.05 equivalents) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature (approximately 20-25°C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with water and extract with DCM (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford this compound.

References

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Paquin, L., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2930. [Link]

  • Wang, Z. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(10), 2697. [Link]

Sources

Technical Support Center: Overcoming Catalyst Inhibition in Reactions with Pyridinic Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies for a common challenge in catalysis: the inhibition of metal catalysts by pyridinic nitrogen. The lone pair of electrons on the nitrogen atom in pyridine and its derivatives can act as a potent Lewis base, leading to strong coordination with and subsequent poisoning of the catalyst's active sites.[1][2] This guide will equip you with the knowledge to diagnose, mitigate, and overcome this critical issue in your synthetic endeavors.

Part 1: Understanding the Problem - The "Pyridine Poisoning" Effect

Catalyst deactivation by nitrogen-containing heterocycles, often termed "pyridine poisoning," is a significant hurdle in many catalytic reactions, particularly those involving transition metals like palladium, rhodium, and nickel.[3][4] The fundamental issue lies in the strong coordination of the pyridinic nitrogen to the metal center, which can lead to several detrimental outcomes:

  • Blocking of Active Sites: The pyridine molecule physically occupies the catalytically active sites, preventing the substrate from binding and reacting.[1]

  • Alteration of Electronic Properties: The coordination of the electron-donating pyridine can alter the electronic properties of the metal center, rendering it less active for the desired catalytic transformation.[5][6]

  • Formation of Stable, Unreactive Complexes: In some cases, the catalyst can form highly stable complexes with pyridine, effectively taking the catalyst out of the catalytic cycle.

The strength of this inhibition is influenced by several factors, including the electronic nature of the pyridine ring and the steric environment around the nitrogen atom.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments involving pyridinic substrates and provides a logical workflow for troubleshooting.

Diagram: Troubleshooting Workflow for Catalyst Inhibition

Caption: A decision tree for troubleshooting reactions inhibited by pyridinic nitrogen.

Q1: My reaction, which works well with other aromatic substrates, fails or gives very low yields with a pyridine-containing substrate. What is the likely cause?

A1: This is a classic symptom of catalyst poisoning by the pyridinic nitrogen. The lone pair on the nitrogen atom strongly coordinates to the metal center of your catalyst, effectively deactivating it. You should first confirm that all other reaction parameters (reagent quality, solvent purity, temperature, etc.) are optimal before focusing on mitigating catalyst inhibition.

Q2: How can I confirm that pyridine is poisoning my catalyst?

A2: A simple diagnostic experiment is to run your standard, well-behaved reaction (with a non-inhibitory substrate) and add a stoichiometric equivalent of pyridine to the reaction mixture. A significant drop in yield or reaction rate would strongly suggest catalyst poisoning.

Q3: I suspect catalyst poisoning. What is my first line of defense?

A3: The most straightforward approaches involve modifying the reaction conditions or the catalyst system itself. Consider the following:

  • Increase Catalyst Loading: While not ideal for atom economy, a higher catalyst concentration can sometimes overcome partial inhibition.

  • Change the Solvent: A more polar or coordinating solvent might compete with the pyridine for binding to the catalyst, though this can also inhibit the desired reaction.

  • Elevate the Temperature: Higher temperatures can sometimes weaken the pyridine-catalyst bond, promoting catalyst turnover.

Q4: Are there any "quick fixes" using additives?

A4: Yes, the use of additives can be a very effective strategy. Lewis acids are a common choice as they can interact with the pyridinic nitrogen, effectively "masking" it from the catalyst.[7] Common Lewis acids to consider include ZnCl₂, B(C₆F₅)₃, or AlMe₃.[7] The choice of Lewis acid will depend on the specifics of your reaction. Additionally, in some cases, Brønsted acids can protonate the pyridine, which also prevents its coordination to the catalyst.[4]

Part 3: Advanced Strategies for Overcoming Inhibition

When simple troubleshooting fails, a more systematic approach is necessary. The following strategies are grounded in rational design principles to circumvent pyridine inhibition.

Substrate Modification: Leveraging Steric and Electronic Effects

The coordination of pyridine to a metal center is governed by both steric and electronic factors. Modifying the pyridine substrate can be a powerful, albeit substrate-dependent, strategy.

  • Steric Hindrance: Introducing bulky groups ortho to the pyridinic nitrogen can physically block its access to the catalyst's active site.[8][9][10][11] This is a well-established principle for controlling coordination.[8][10]

  • Electronic Tuning: The electron density on the nitrogen atom can be modulated by adding electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the pyridine ring.[5] EWGs can decrease the basicity of the nitrogen, weakening its coordination to the catalyst. Conversely, EDGs can sometimes be beneficial in reactions where pyridine is used as an additive to modulate selectivity through competitive adsorption.[12][13][14]

Pyridine Substituent Effect on Nitrogen Basicity Potential Impact on Catalyst Inhibition
-NO₂ (EWG)DecreasedReduced Inhibition
-CF₃ (EWG)DecreasedReduced Inhibition
-HBaseline-
-CH₃ (EDG)IncreasedIncreased Inhibition
-NMe₂ (EDG)IncreasedIncreased Inhibition

Table 1: General effects of pyridine substituents on nitrogen basicity and potential impact on catalyst inhibition.

Rational Ligand Design for Catalyst Tolerance

The ligands surrounding the metal center play a crucial role in its reactivity and stability. Designing ligands that can tolerate or even thrive in the presence of pyridinic nitrogen is a key area of research.

  • Sterically Demanding Ligands: Similar to substrate modification, bulky ligands can create a crowded coordination sphere around the metal, making it more difficult for pyridine to bind.[15]

  • Electronically Tuned Ligands: The electronic properties of the ligands can be adjusted to make the metal center less susceptible to coordination by pyridine. For example, using more electron-rich ligands can decrease the electrophilicity of the metal center.

  • Bidentate and Pincer Ligands: Ligands that bind to the metal at multiple points can provide greater stability and may be less prone to displacement by pyridine.

Diagram: Ligand Design Principles

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in cross-coupling chemistry: the minimization of homocoupling byproducts in the Suzuki-Miyaura reaction of brominated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we will dissect the underlying causes of homocoupling and provide actionable, field-proven troubleshooting strategies and detailed protocols to enhance the efficiency and purity of your Suzuki couplings.

Troubleshooting Guide: Diagnosis and Resolution of Homocoupling

This section provides a systematic approach to identifying and resolving the root causes of excessive homocoupling.

Problem 1: Significant Formation of Heterocyclic Dimer (Homocoupling Product)

The appearance of a symmetrical bi-heterocyclic byproduct is a clear indicator of homocoupling. This side reaction consumes your valuable boronic acid/ester reagent, reduces the yield of the desired cross-coupled product, and often introduces purification challenges due to similar polarities between the product and the byproduct.[1]

Primary Causes & Immediate Solutions
Potential Cause Underlying Mechanism & Rationale Recommended Solution
Presence of Oxygen Dissolved oxygen is a primary culprit. It can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then participate in a catalytic cycle that exclusively promotes the homocoupling of two boronic acid molecules, regenerating Pd(0) in the process.[2] Rigorous exclusion of oxygen is therefore paramount to suppress this undesired pathway.[2]Thoroughly degas all solvents and the reaction mixture. Use methods like subsurface sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or employ the freeze-pump-thaw technique for more sensitive substrates.[1][3] Maintain a positive pressure of inert gas throughout the entire reaction setup.
Use of Pd(II) Precatalysts Precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in situ reduction to the catalytically active Pd(0) state. This reduction can inadvertently be mediated by the homocoupling of two boronic acid molecules, especially in the initial stages of the reaction.[4][5]Switch to a Pd(0) source. Using catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ bypasses the need for an initial reduction step, allowing the catalyst to directly enter the desired cross-coupling cycle.[3][5] Alternatively, modern Buchwald precatalysts (G3, G4) are designed for clean and efficient generation of Pd(0), minimizing side reactions.[4][5]
Suboptimal Ligand Choice The ligand's steric and electronic properties critically influence the rates of the competing reaction pathways. Ligands that are not bulky or electron-rich enough may not sufficiently promote the desired reductive elimination step, allowing the homocoupling pathway to become more competitive.[3]Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, RuPhos, or N-heterocyclic carbenes (NHCs) are highly effective.[3][5] Their steric bulk can sterically hinder the formation of intermediates leading to homocoupling, while their electron-donating nature accelerates the desired C-C bond-forming reductive elimination.[6]
Inappropriate Base Selection The base is crucial for activating the boronic acid for transmetalation.[3] However, a base that is too strong or used in excess can sometimes accelerate side reactions. The choice of base can also impact the solubility of reaction components and influence the overall reaction kinetics.[7]Screen different bases. For many heterocyclic substrates, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.[3] Weaker bases such as K₂CO₃ or NaHCO₃ might be beneficial if protodeboronation is also a competing issue.[6] Anhydrous conditions using a soluble base can sometimes be advantageous.[3]
Problem 2: Low Yield of Desired Product Accompanied by Homocoupling

In this scenario, not only is the homocoupling byproduct present, but the overall conversion to the desired cross-coupled product is low. This suggests that the catalytic cycle is inefficient or that the starting materials are degrading.

Contributing Factors & Advanced Solutions
Potential Cause Underlying Mechanism & Rationale Recommended Solution
Slow Oxidative Addition The oxidative addition of the brominated heterocycle to the Pd(0) center is often the rate-limiting step.[8] If this step is slow, the concentration of the active catalyst available for the desired pathway is low, giving more opportunity for side reactions like homocoupling to occur. Electron-rich heterocycles can be particularly challenging.[4]Enhance the rate of oxidative addition. Use more electron-rich ligands to promote this step.[4][6] For less reactive bromides, switching to the corresponding iodide can significantly increase the reaction rate. Increasing the reaction temperature may also be necessary, but must be balanced against potential substrate degradation.
Protodeboronation of the Boronic Acid Heteroaryl boronic acids can be particularly susceptible to protodeboronation (cleavage of the C-B bond), especially in the presence of water and at elevated temperatures.[4] This decomposition pathway reduces the effective concentration of the nucleophilic partner.Stabilize the boronic acid. Use anhydrous solvents and reagents.[3] Consider using a more stable boronic ester derivative, such as a pinacol ester, which can be more resistant to protodeboronation.[3] Running the reaction at the lowest effective temperature can also help minimize this side reaction.[5]
Catalyst Deactivation The palladium catalyst can deactivate over the course of the reaction, often observed by the formation of palladium black.[3] This can be caused by ligand degradation or aggregation of the palladium species, leading to a loss of catalytic activity. Heterocyclic substrates, particularly pyridines, can sometimes coordinate to the palladium center and inhibit catalysis.[4]Use a more robust catalyst system. Employing well-defined precatalysts can mitigate catalyst decomposition.[4] If catalyst poisoning by the heterocycle is suspected, adding a Lewis acid like B(OMe)₃ has been reported to sequester the Lewis basic heterocycle, freeing up the palladium catalyst.[4]
Slow Transmetalation The transfer of the organic group from boron to palladium can be slow, particularly with sterically hindered or electron-deficient boronic acids.[3][9] This can disrupt the catalytic cycle and favor side reactions.Optimize the base and solvent system. Ensure the chosen base is effective at activating the specific boronic acid being used.[3] The solvent system should be chosen to ensure adequate solubility of all components, particularly the boronate species formed after activation by the base.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling in Suzuki reactions?

A1: The primary mechanism involves Pd(II) species.[1] Two molecules of the boronic acid undergo transmetalation with a Pd(II) center to form a diorganopalladium(II) intermediate. This intermediate then undergoes reductive elimination to form the symmetrical biaryl (homocoupled product) and Pd(0).[2] Oxygen plays a key role by re-oxidizing the generated Pd(0) back to Pd(II), creating a catalytic cycle for homocoupling.[2][10]

Q2: Can the order of addition of reagents help minimize homocoupling?

A2: Yes, procedural modifications can be beneficial. A slow addition of the boronic acid to the reaction mixture containing the brominated heterocycle, catalyst, and base can help maintain a low instantaneous concentration of the boronic acid.[5] This can favor the cross-coupling pathway over the homocoupling pathway, which is second order in the boronic acid concentration.

Q3: I'm using a Pd(II) precatalyst and see significant homocoupling. Is there a way to mitigate this without switching to a Pd(0) source?

A3: Yes, the addition of a mild reducing agent can help. Adding a reagent like potassium formate (HCO₂K) to the reaction mixture can facilitate the initial reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle.[2][11] This strategy helps to minimize the concentration of free Pd(II) available to promote homocoupling.[2]

Q4: My brominated heterocycle is electron-deficient. Does this affect the likelihood of homocoupling?

A4: Yes, the electronics of both coupling partners are important. An electron-deficient brominated heterocycle will undergo oxidative addition more readily.[4][12] This is generally favorable for the desired cross-coupling reaction. However, if the boronic acid partner is also electron-deficient, it may be more prone to homocoupling under certain conditions.[13] The key is to find a balance where the rate of oxidative addition of the heterocycle and subsequent transmetalation is faster than the rate of homocoupling of the boronic acid.

Q5: How can I visually monitor for catalyst decomposition?

A5: A common sign of catalyst decomposition is the formation of a black precipitate, known as palladium black.[3] While a dark reaction color is normal, the appearance of insoluble black particles suggests that the palladium is aggregating and falling out of the catalytic cycle. This indicates a problem with the ligand's ability to stabilize the palladium species under the reaction conditions.

Experimental Protocols & Visual Guides

Protocol 1: Rigorous Degassing by Subsurface Sparging

This protocol is a highly effective method for removing dissolved oxygen from reaction solvents.[1]

  • Assemble your reaction flask with a stir bar and seal it with a septum.

  • Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that its tip is below the surface of the solvent.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent with gentle stirring for at least 30-60 minutes.

  • After degassing, remove the needles and maintain a positive pressure of inert gas over the solvent.

Diagrams
Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed check_o2 Check for Oxygen Presence start->check_o2 check_pd Review Palladium Source start->check_pd check_ligand Evaluate Ligand Choice start->check_ligand check_base Assess Base/Conditions start->check_base sol_degas Improve Degassing Protocol (Sparging / Freeze-Pump-Thaw) check_o2->sol_degas Yes sol_pd0 Switch to Pd(0) Source (e.g., Pd2(dba)3, Buchwald Precatalyst) check_pd->sol_pd0 Using Pd(II) sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->sol_ligand Not Optimal sol_base Screen Bases (K3PO4, Cs2CO3) Optimize Temperature check_base->sol_base Suboptimal

Caption: A decision tree for troubleshooting homocoupling.

Competing Catalytic Cycles

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Cycle pd0_cross Pd(0)L_n oa Oxidative Addition (Het-Br) pd0_cross->oa Het-Br oxidation Oxidation (O2) trans_cross Transmetalation (Ar-B(OH)2) oa->trans_cross Ar-B(OH)2 Base re Reductive Elimination trans_cross->re re->pd0_cross Regenerates product Het-Ar re->product pd2_homo Pd(II)X_2 trans1 Transmetalation 1 (Ar-B(OH)2) pd2_homo->trans1 trans2 Transmetalation 2 (Ar-B(OH)2) trans1->trans2 re_homo Reductive Elimination trans2->re_homo homo_product Ar-Ar re_homo->homo_product pd0_homo Pd(0)L_n re_homo->pd0_homo pd0_homo->pd2_homo O2

Caption: Competing pathways in Suzuki-Miyaura reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305–309. [Link]

  • American Chemical Society. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Thieme. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(23), 5821-5824. [Link]

  • ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. Retrieved from [Link]

  • American Chemical Society. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, February 24). Molecular Oxygen in Suzuki Homocoupling. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubMed. (2016, February). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (2017). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. Retrieved from [Link]

  • American Chemical Society. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: De-bromination of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the de-bromination of 7-bromo-8-methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this reaction in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient removal of the bromine atom from this key heterocyclic intermediate.

Introduction to the De-bromination Reaction

This compound is a valuable building block in medicinal chemistry, often used in the synthesis of complex molecules for drug discovery.[1] The bromine atom at the 7-position serves as a crucial synthetic handle for various cross-coupling reactions.[1] However, its removal to yield 8-methylpyrido[2,3-b]pyrazine is a common and critical step in many synthetic routes. This transformation, typically a reductive dehalogenation, can be deceptively challenging. Issues such as incomplete conversion, catalyst poisoning, and unexpected side reactions can arise. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the de-bromination of this compound?

A1: The most prevalent and effective method is catalytic hydrodehalogenation. This typically involves a transition metal catalyst, most commonly palladium on carbon (Pd/C), and a hydrogen source.[2][3] Alternative hydrogen sources to hydrogen gas (H₂) include transfer hydrogenation reagents like ammonium formate, sodium borohydride, or isopropanol.[2][3][4] Nickel-based catalysts have also been reported for the hydrodehalogenation of heteroaryl halides and can be a more cost-effective option.[3][5]

Q2: Why is Palladium on Carbon (Pd/C) the most frequently used catalyst?

A2: Pd/C is favored for several reasons. It is highly active for the cleavage of carbon-halogen bonds, particularly C-Br and C-I bonds.[3] It is also relatively stable, commercially available in various loadings (e.g., 5% or 10% Pd), and can often be recycled. The heterogeneous nature of Pd/C simplifies product purification, as the catalyst can be easily removed by filtration.

Q3: Can I use other palladium sources?

A3: Yes, homogeneous palladium catalysts such as Pd(PPh₃)₄ can also be used, often in combination with a hydride source like sodium formate.[3] However, these require more rigorous purification to remove residual palladium from the final product, which is a critical consideration in pharmaceutical applications.

Q4: What is the general mechanism for Pd/C-catalyzed hydrodehalogenation?

A4: The reaction proceeds through a catalytic cycle. First, the palladium catalyst (Pd(0)) undergoes oxidative addition into the C-Br bond of the substrate to form a Pd(II)-aryl intermediate. This is followed by a reaction with the hydrogen source (e.g., H₂ or a hydride donor) to form a palladium-hydride species. Finally, reductive elimination occurs, which forms the C-H bond and regenerates the active Pd(0) catalyst to continue the cycle.[3]

Troubleshooting Guide

This section addresses common issues encountered during the de-bromination of this compound.

Issue 1: Incomplete or Stalled Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • Hydrogen uptake (if using H₂ gas) ceases prematurely.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Catalyst Inactivity/Poisoning The Pd/C catalyst can be poisoned by impurities such as sulfur or other coordinating species. The catalyst may also be old or of poor quality.Use fresh, high-quality Pd/C. If impurities are suspected in the starting material, consider purifying it before the reaction (e.g., by recrystallization or column chromatography).
Insufficient Hydrogen Source If using transfer hydrogenation, the hydride donor may have been consumed. If using H₂ gas, there might be a leak in the system, or the pressure is too low.For transfer hydrogenation, add more of the hydride donor. For reactions with H₂ gas, ensure the system is properly sealed and increase the hydrogen pressure if necessary (within safe limits of your equipment).
Poor Catalyst Dispersion Inadequate stirring can lead to poor mixing of the heterogeneous catalyst with the solution, reducing the effective surface area for the reaction.Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.
Solvent Issues The choice of solvent can impact the reaction rate. Protic solvents like ethanol or methanol are generally effective.If the reaction is slow, consider switching to a different solvent system. A mixture of solvents can sometimes improve solubility and reaction kinetics.
Issue 2: Formation of Side Products

Symptoms:

  • New spots appear on the TLC plate, or unexpected masses are detected by LC-MS.

  • The final product is difficult to purify.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Over-reduction The pyrido[2,3-b]pyrazine core is a heterocyclic system that can potentially be reduced under harsh hydrogenation conditions (high pressure, high temperature, or highly active catalysts).Use milder reaction conditions. Lower the hydrogen pressure and/or temperature.[2] Consider using a less active catalyst or adding a catalyst modifier.
Reaction with Solvent In some cases, particularly with reactive intermediates, the solvent can participate in side reactions.Choose a more inert solvent if solvent-related side products are suspected.
Formation of Palladium-Hydride Species The formation of palladium-hydride species can sometimes lead to undesired side reactions, especially if the reaction conditions are not optimized.[6]Adjusting the base and temperature can help minimize these side reactions.[6]
Issue 3: Difficulty in Catalyst Removal

Symptoms:

  • The reaction mixture is difficult to filter.

  • The filtrate is black or grey, indicating the presence of fine palladium particles.

  • ICP-MS analysis of the final product shows high levels of palladium contamination.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Fine Catalyst Particles Some batches of Pd/C contain very fine particles that can pass through standard filter paper.Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., 0.45 µm PTFE).
Colloidal Palladium Under certain conditions, palladium can form colloidal suspensions that are difficult to remove by simple filtration.Consider a workup procedure that includes treatment with activated carbon or a metal scavenger to sequester the residual palladium.

Experimental Protocols

Protocol 1: De-bromination using Pd/C and Hydrogen Gas

This protocol describes a standard procedure for the hydrodehalogenation of this compound using H₂ gas.

Step-by-Step Methodology:

  • Reaction Setup: To a flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable solvent such as ethanol or methanol (typically 10-20 volumes). Add a base, such as sodium acetate or triethylamine (1.1-1.5 eq), to neutralize the HBr formed during the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% Pd) to the mixture.

  • Inerting the System: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3 times. Maintain a positive pressure of H₂ (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A 1. Add 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine to flask B 2. Add solvent and base A->B C 3. Add Pd/C catalyst B->C D 4. Purge with inert gas C->D E 5. Introduce H₂ gas D->E F 6. Stir vigorously and monitor E->F G 7. Purge with inert gas F->G H 8. Filter through Celite® G->H I 9. Concentrate and purify H->I

Protocol 2: De-bromination using Transfer Hydrogenation with Ammonium Formate

This method avoids the need for specialized hydrogenation equipment.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Reagent Addition: Add ammonium formate (HCOONH₄) (3-5 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (2-10 mol% Pd).

  • Reaction: Heat the mixture to reflux (typically 40-80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup and Purification: Follow steps 7-9 from Protocol 1.

Analytical Methods for Reaction Monitoring

Effective monitoring is crucial for optimizing reaction conditions and ensuring complete conversion.

1. Thin-Layer Chromatography (TLC):

  • Usefulness: A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Procedure: Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). Visualize the spots under UV light. The product, being less polar than the starting material, will have a higher Rf value.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Usefulness: Provides more detailed information than TLC, allowing for the quantification of starting material, product, and any side products. It also confirms the mass of the product.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., methanol), and filter it before injection.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Usefulness: Used for the structural confirmation of the final product.

  • Procedure: After purification, dissolve the product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The disappearance of the aromatic proton signal corresponding to the position of the bromine and the appearance of a new aromatic proton signal will confirm the de-bromination.[1]

G cluster_problems Categorize Problem cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products cluster_solutions_catalyst Solutions for Catalyst Removal start Problem Observed incomplete Incomplete Reaction start->incomplete side_products Side Products start->side_products catalyst_issue Catalyst Removal Issue start->catalyst_issue check_catalyst Use fresh catalyst incomplete->check_catalyst check_h2 Check H₂ source/pressure incomplete->check_h2 increase_stirring Increase stirring incomplete->increase_stirring milder_cond Use milder conditions (lower T, P) side_products->milder_cond change_solvent Change solvent side_products->change_solvent celite Filter through Celite® catalyst_issue->celite scavenger Use metal scavenger catalyst_issue->scavenger end_node Problem Resolved check_catalyst->end_node check_h2->end_node increase_stirring->end_node milder_cond->end_node change_solvent->end_node celite->end_node scavenger->end_node

References

  • Nickel‐Catalyzed Hydro‐ and Deutero‐dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. ChemSusChem. Available at: [Link]

  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. Organometallics. Available at: [Link]

  • Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Available at: [Link]

  • Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. Request PDF. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. Available at: [Link]

Sources

Challenges in scaling up the synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-8-methylpyrido[2,3-b]pyrazine is a key heterocyclic building block in the development of novel therapeutics, particularly in the fields of oncology and virology. Its utility lies in the strategic placement of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1] However, the synthesis of this molecule, especially at scale, is not without its challenges. This guide provides a comprehensive troubleshooting resource for chemists encountering difficulties in the synthesis of this important intermediate.

Synthetic Overview

A common and effective route to this compound involves a multi-step sequence. The core pyridopyrazine scaffold is typically formed through the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. Subsequent regioselective bromination yields the final product.

Synthetic Pathway A 2,3-Diamino-x-methylpyridine C 8-Methylpyrido[2,3-b]pyrazine A->C Condensation B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->C E This compound C->E Bromination D Brominating Agent (e.g., NBS, Br2) D->E

Caption: General synthetic scheme for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield or No Reaction During Condensation

Q: I am not getting the expected 8-methylpyrido[2,3-b]pyrazine product, or the yield is very low. What could be the issue?

A: This is a common problem that can often be traced back to a few key areas:

  • Purity of Starting Materials: 2,3-Diaminopyridine derivatives can be prone to oxidation and may contain impurities that inhibit the reaction. Ensure your starting materials are pure by checking their analytical data (NMR, mp) and consider recrystallization or column chromatography if necessary.

  • Reaction Conditions: The condensation to form the pyrazine ring is sensitive to pH and temperature.

    • pH Control: The reaction is often acid-catalyzed. If the reaction is sluggish, consider the addition of a catalytic amount of a mild acid (e.g., acetic acid). However, strongly acidic conditions can lead to decomposition.

    • Temperature: While heating is generally required, excessive temperatures can lead to polymerization or the formation of side products.[2] Experiment with a temperature gradient to find the optimal conditions for your specific substrates.

  • Solvent Choice: The choice of solvent is critical. A solvent that allows for the azeotropic removal of water can help drive the reaction to completion. Toluene or xylenes are often good choices. If using a lower boiling point solvent like ethanol, consider the use of a dehydrating agent.

ParameterRecommendationRationale
Starting Material Purity >98%Impurities can interfere with the reaction mechanism.
Catalyst Catalytic Acetic AcidFacilitates the condensation reaction.
Temperature 80-120 °CBalances reaction rate and side product formation.
Solvent TolueneAllows for azeotropic removal of water.
Problem 2: Poor Regioselectivity or Multiple Products in Bromination

Q: My bromination step is giving me a mixture of products, including di-brominated species. How can I improve the regioselectivity for the 7-position?

A: Achieving high regioselectivity in the bromination of electron-rich heterocyclic systems can be challenging. Here are some strategies to improve the outcome:

  • Choice of Brominating Agent: The reactivity of the brominating agent plays a significant role.

    • N-Bromosuccinimide (NBS): NBS is often the reagent of choice for selective bromination as it provides a low concentration of Br₂ in situ, which can minimize over-bromination.[3]

    • Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to multiple brominations. If using Br₂, it is crucial to control the stoichiometry and addition rate carefully, often at low temperatures.

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and improve selectivity.[1]

    • Solvent: Aprotic solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are generally preferred. Polar aprotic solvents like DMF can sometimes accelerate the reaction but may also lead to side products.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block more reactive sites on the molecule, perform the bromination, and then deprotect.

Bromination Troubleshooting cluster_0 Problem: Poor Regioselectivity cluster_1 Potential Causes cluster_2 Solutions A Mixture of Bromo-isomers B Overly Reactive Brominating Agent A->B C High Reaction Temperature A->C D Incorrect Solvent A->D E Use NBS instead of Br2 B->E F Lower Reaction Temperature (0°C to RT) C->F G Use Aprotic Solvent (e.g., DCM) D->G

Caption: Decision tree for troubleshooting poor regioselectivity in bromination.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify the final this compound. What are the best methods?

A: Purification of bromo-substituted nitrogen heterocycles can be challenging due to their polarity and potential for interaction with silica gel.

  • Column Chromatography:

    • Silica Gel Deactivation: If you observe product streaking or decomposition on the column, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be a highly effective method for obtaining analytically pure material. Experiment with a range of solvent systems, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Acid-Base Extraction: The basic nitrogen atoms in the pyridopyrazine core can be exploited for purification. An acid-base workup can help remove non-basic impurities. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure product back into an organic solvent.

Problem 4: Challenges in Scaling Up the Synthesis

Q: I have a successful lab-scale procedure, but I am facing issues when trying to scale up the synthesis. What should I consider?

A: Scaling up a reaction is not always a linear process. New challenges related to heat transfer, mass transfer, and safety can emerge.

  • Heat Management: The condensation and bromination steps can be exothermic. On a larger scale, it is crucial to have adequate cooling and to control the rate of reagent addition to prevent a runaway reaction.

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots." Use an appropriate overhead stirrer and ensure the vessel geometry is suitable for effective agitation.

  • Reagent Addition: For exothermic reactions, the slow, controlled addition of reagents via an addition funnel or syringe pump is essential.

  • Work-up and Isolation: Handling large volumes of solvents during extraction and filtration can be cumbersome. Consider using a filter reactor or other specialized equipment for large-scale work-ups. A detailed study on the scale-up of a related pyrazine synthesis highlights the importance of process control.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the condensation reaction to form the pyridopyrazine ring?

A1: The reaction proceeds through a series of nucleophilic additions and eliminations. One of the amino groups of the 2,3-diaminopyridine attacks a carbonyl group of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazine ring.

Q2: Are there any alternative, milder brominating agents I can use?

A2: Yes, besides NBS and Br₂, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used.[5] In some cases, protocols using bromoiodanes have been developed for specific bromination reactions.[6]

Q3: What are the key safety precautions to take during this synthesis?

A3:

  • Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a bromine spill kit readily available.

  • Solvents: Be mindful of the flammability of organic solvents and avoid ignition sources.

  • Exothermic Reactions: As mentioned, both the condensation and bromination steps can be exothermic. Monitor the reaction temperature closely, especially during scale-up.

Q4: Can I use cross-coupling reactions with the bromo-substituent?

A4: Absolutely. The 7-bromo group is well-positioned for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[1][3] This allows for the introduction of a wide range of substituents at this position. However, be aware of the "2-pyridyl problem," where the nitrogen atom can sometimes interfere with the catalytic cycle in cross-coupling reactions.[7]

References

  • BIOSYNCE. What are the side-reactions in pyrazine synthesis? Available from: [Link]

  • Creighton CJ, Zapf CW, Bu JH, Goodman M. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Org Lett. 1999;1(9):1407-9. Available from: [Link]

  • Wang HB, Wang YH, Li YX, Liu YC. Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Defence Technology. 2014;10(3):248-253. Available from: [Link]

  • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • Pan L, Lee KM, Chan YY, Ke Z, Yeung YY. Applications of the DIB-BBr3 Protocol in Bromination Reactions. Org Lett. 2023;25(1):53-57. Available from: [Link]

  • Al-Suwaidan IA, Smith DM, Thomas E. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angew Chem Int Ed Engl. 2021;60(21):11068-11086. Available from: [Link]

Sources

Technical Support Center: Purification Strategies to Remove Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Purification Strategies. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for a critical step in chemical synthesis: the removal of unreacted starting materials. This resource is structured to help you troubleshoot common purification challenges and answer frequently asked questions, ensuring the integrity and purity of your final compound.

The importance of purifying organic compounds cannot be overstated; it is a crucial step for obtaining accurate experimental results and ensuring the safety and efficacy of pharmaceutical products.[1][2] Impurities, including unreacted starting materials, can interfere with subsequent reactions and lead to unreliable data.[1] This guide will delve into the most common and effective purification techniques, providing not just protocols, but the scientific reasoning behind them.

Choosing Your Purification Strategy: A Decision-Making Guide

The selection of an appropriate purification method is dictated by the physicochemical properties of your desired product and the unreacted starting materials.[3] Key factors to consider include the physical state (solid or liquid), boiling point, solubility, and polarity of the compounds in your mixture.[3][4]

To aid in this critical decision, the following flowchart provides a general workflow for selecting the most suitable primary purification technique.

Purification_Decision_Tree start Crude Reaction Mixture q1 Is the product a solid or a liquid/oil? start->q1 solid Product is a Solid q1->solid Solid liquid Product is a Liquid/Oil q1->liquid Liquid/Oil q2_solid Significant difference in solubility between product and starting material in a suitable solvent? solid->q2_solid q2_liquid Significant difference in boiling point (>50-70 °C) between product and starting material? liquid->q2_liquid cryst Crystallization / Recrystallization q2_solid->cryst Yes chrom_solid Column Chromatography q2_solid->chrom_solid No distill Distillation (Simple or Fractional) q2_liquid->distill Yes q3_liquid Are the product and starting material in immiscible phases or have different solubilities in immiscible solvents? q2_liquid->q3_liquid No chrom_liquid Column Chromatography q3_liquid->chrom_liquid No extract Liquid-Liquid Extraction q3_liquid->extract Yes

Caption: Decision tree for selecting a primary purification method.

Crystallization and Recrystallization: Purifying Solid Compounds

Crystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility.[3][5] The fundamental principle is that most compounds are more soluble in a hot solvent than in a cold one.[6][7] By dissolving an impure solid in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, while impurities remain in the solution (mother liquor).[2][6]

Troubleshooting Guide for Crystallization

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: This is a common issue that can arise from several factors:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[8][9] If an excessive amount of solvent is used, the solution may not become saturated upon cooling, preventing crystal formation.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[8][9]

  • The solution is supersaturated: Sometimes, a solution needs a nucleation site to initiate crystal growth.[8]

    • Solutions:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution.[8][9] The microscopic scratches on the glass can provide a surface for the first crystals to form.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[8][9] This provides a template for further crystal growth.

Q: I'm getting a very low yield after recrystallization. How can I improve it?

A: A poor yield can be frustrating, but it's often preventable:

  • Excessive solvent: As mentioned above, using too much solvent will not only hinder crystallization but also leave a significant amount of your product dissolved in the mother liquor.[3][9] Always use the minimum amount of hot solvent needed to fully dissolve the solid.[3]

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[3][7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, the desired compound may crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter the solution quickly.[10] If crystals do form, they can often be redissolved by washing with a small amount of hot solvent.[10]

Q: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8][10] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or significant impurities being present.[8]

  • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] Sometimes, choosing a lower-boiling point solvent is necessary.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures. Impurities should ideally be either very soluble or insoluble at all temperatures.[3]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.[3][6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.[3]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3][6]

  • Isolation: Collect the pure crystals by vacuum filtration.[3][5]

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor and then allow them to dry completely.[3][5]

Liquid-Liquid Extraction: Separating Based on Solubility

Liquid-liquid extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent.[11][12] This method is particularly useful for work-up procedures to isolate the desired product from a reaction mixture.[12]

Troubleshooting Guide for Liquid-Liquid Extraction

Q: How do I choose the right extraction solvent?

A: The choice of solvent is crucial for a successful extraction.[13][14] Consider the following:

  • Immiscibility: The extraction solvent must be immiscible with the initial solvent (usually water).

  • Solubility of the target compound: The desired compound should be highly soluble in the extraction solvent. The partition coefficient (LogP) can be a good indicator of this.[13]

  • Selectivity: The solvent should ideally not dissolve the impurities.

  • Volatility: A lower boiling point makes it easier to remove the solvent from the purified product later.

Common Extraction SolventsPolarityBoiling Point (°C)Density (g/mL)Notes
Diethyl Ether Low34.60.71Highly flammable, can form peroxides.
Ethyl Acetate Medium77.10.90Good general-purpose solvent.
Dichloromethane Medium39.61.33Can form emulsions, denser than water.
Hexane Low690.66Good for non-polar compounds.

Q: I'm having trouble with emulsion formation. How can I break it?

A: Emulsions are a common problem in LLE, where the two liquid phases do not separate cleanly.

  • Solutions:

    • Patience: Allow the separatory funnel to stand for a longer period.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[15]

    • Filtration: Filter the emulsion through a pad of Celite or glass wool.

    • Centrifugation: If available, centrifuging the mixture can force the layers to separate.

Q: How can I improve the efficiency of my extraction?

A: To maximize the recovery of your product:

  • Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.

  • Optimize pH: For acidic or basic compounds, adjusting the pH of the aqueous layer can dramatically improve partitioning.[13] Acidic compounds are more soluble in an organic solvent at a low pH (protonated form), while basic compounds are more soluble in an organic solvent at a high pH (free base form).[13][15]

  • Salting Out: Adding a salt like sodium sulfate to the aqueous layer can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.[13][16]

General Protocol for Liquid-Liquid Extraction

LLE_Workflow start Combine reaction mixture and immiscible solvents in a separatory funnel shake Stopper the funnel, invert, and vent frequently to release pressure start->shake rest Allow the layers to separate shake->rest drain Drain the lower layer rest->drain collect Collect the desired layer (organic or aqueous) drain->collect repeat Repeat extraction with fresh solvent (2-3 times) collect->repeat combine Combine the organic extracts repeat->combine dry Dry the combined organic extracts (e.g., with Na2SO4 or MgSO4) combine->dry filter Filter to remove the drying agent dry->filter evaporate Evaporate the solvent to obtain the crude product filter->evaporate

Caption: General experimental workflow for liquid-liquid extraction.

Column Chromatography: A Versatile Purification Technique

Flash column chromatography is a widely used and highly versatile method for separating components of a mixture based on their differential adsorption to a stationary phase (like silica gel or alumina) while being carried through the column by a mobile phase (the eluent).[3][17] It is particularly useful for separating compounds with similar polarities that are difficult to separate by other means.[3]

Troubleshooting Guide for Column Chromatography

Q: My compounds are not separating on the column. What can I do?

A: Poor separation is a common challenge that can be addressed by optimizing several parameters:

  • Solvent System (Eluent): This is the most critical factor. The polarity of the eluent needs to be fine-tuned.

    • Solution: Use thin-layer chromatography (TLC) to screen different solvent systems.[18] Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.3.[18] A slight change in the solvent ratio can significantly improve separation.[3]

  • Column Dimensions: A longer and narrower column provides more surface area and can improve the resolution of closely eluting compounds.[3]

  • Flow Rate: A slower flow rate can enhance the equilibrium between the stationary and mobile phases, leading to better separation.[3]

  • Stationary Phase: If silica gel isn't working, consider using a different stationary phase like alumina or a reverse-phase material.[3]

Q: My product is taking a very long time to elute from the column.

A: This indicates that your eluent is not polar enough to move your compound effectively.

  • Solution: Gradually increase the polarity of the eluent. This is known as a gradient elution. For example, you can start with a non-polar solvent like hexane and slowly increase the percentage of a more polar solvent like ethyl acetate.

Q: I see cracks or channels in my silica gel column. Is this a problem?

A: Yes, cracks and channels in the stationary phase will lead to poor separation because the solvent and sample will bypass the main column bed.

  • Cause and Prevention: This is often caused by improper packing of the column or the silica gel running dry. Always ensure there is a layer of solvent above the silica gel. Pack the column carefully and consistently to create a uniform bed.

General Protocol for Flash Column Chromatography
  • Select a Solvent System: Use TLC to determine the optimal eluent for separation.

  • Prepare the Column: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in a non-polar solvent.[3]

  • Load the Sample: Dissolve the crude mixture in a minimal amount of solvent and carefully apply it to the top of the column.[17][18]

  • Elute the Column: Add the eluent to the top of the column and apply pressure (e.g., with compressed air) to push the solvent through.[17][18]

  • Collect Fractions: Collect the eluting solvent in a series of fractions.[17]

  • Analyze Fractions: Use TLC to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Distillation: Purifying Liquids by Boiling Point

Distillation is an effective method for separating liquids with different boiling points.[1][19] It is also used to separate a volatile liquid product from non-volatile impurities or starting materials.[4]

  • Simple Distillation: Suitable for separating liquids with a large difference in boiling points (typically >50-70 °C).[4]

  • Fractional Distillation: Used for separating liquids with closer boiling points. It employs a fractionating column to provide a series of condensation and vaporization cycles, which enriches the vapor with the more volatile component.[1][4]

Troubleshooting Guide for Distillation

Q: The temperature is fluctuating during my distillation.

A: A stable temperature reading at the thermometer, corresponding to the boiling point of the substance being distilled, is crucial. Fluctuations can indicate:

  • Improper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

  • Uneven Heating: Ensure the heating mantle is providing consistent and gentle heat.

  • Bumping: The liquid may be superheating and boiling in bursts. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Q: I'm not getting any distillate, even though the liquid in the flask is boiling.

A: This could be due to:

  • Insufficient Heating: The vapor may not be reaching the condenser. Increase the heating rate slightly.

  • Leaks in the System: Check all joints to ensure they are properly sealed.

  • Condenser Issues: Ensure that there is a good flow of cold water through the condenser.

References

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024). Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Optimizing Yield: Statistical Approaches to Liquid-Liquid Extraction. Retrieved from [Link]

  • Crystallization - Organic Chemistry at CU Boulder. Retrieved from [Link]

  • 5 Steps to successful flash chromatography - Biotage. (2023). Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Successful flash chromatography - Biotage. Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (2024). Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • Flash Column Chromatography Guide - MIT OpenCourseWare. Retrieved from [Link]

  • Distillation - Wikipedia. Retrieved from [Link]

  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Liquid–liquid extraction - Wikipedia. Retrieved from [Link]

  • Distillation | Research Starters - EBSCO. Retrieved from [Link]

  • Liquid-Liquid Extraction: An Overview | Syrris. Retrieved from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021). Retrieved from [Link]

Sources

Identifying reaction byproducts in the synthesis of pyridopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridopyrazine Synthesis

A-TS-GUIDE-001: Troubleshooting Byproduct Formation

Introduction: The Challenge of Purity in Pyridopyrazine Synthesis

Pyridopyrazines are privileged scaffolds in medicinal chemistry and materials science, frequently synthesized via the condensation of diaminopyridines with 1,2-dicarbonyl compounds or related synthons.[1] While seemingly straightforward, these reactions are often plagued by the formation of structurally similar byproducts that can complicate purification and compromise the integrity of downstream applications. This guide provides a systematic approach to identifying and mitigating common byproducts encountered during the synthesis of pyridopyrazines, targeting researchers and drug development professionals.

Frequently Encountered Issues & Diagnostic FAQs

This section addresses common observations during synthesis and the likely byproducts they indicate.

Q1: My LC-MS shows a prominent peak at [M+16]. What is it and why did it form?

A1: An [M+16] peak almost invariably indicates the formation of an N-oxide . In pyridopyrazine systems, both the pyridine and pyrazine rings contain nitrogen atoms susceptible to oxidation.

  • Causality: N-oxidation typically occurs under oxidative conditions. This can be intentional if using an oxidant, or unintentional due to factors like:

    • The use of older solvents containing peroxide impurities (e.g., aged THF, ether).

    • Air exposure at elevated temperatures, especially in the presence of metal catalysts.

    • Certain reagents, like m-CPBA or hydrogen peroxide, if used in the synthetic sequence or for workup, are strong oxidants.[2]

  • Identification: N-oxides can be characterized by their mass spectrum and NMR. In ¹H NMR, protons alpha to the N-oxide group often experience a downfield shift compared to the parent heterocycle.[2] In IR spectroscopy, a prominent N⁺–O⁻ vibration band may be observed around 930 cm⁻¹.[2]

  • Mitigation:

    • Ensure all solvents are freshly distilled or purchased anhydrous and peroxide-free.

    • Run reactions under a strictly inert atmosphere (Nitrogen or Argon), especially if heating for prolonged periods.[3]

    • Avoid unnecessary exposure to strong oxidizing agents during workup.

Q2: My reaction has produced a significant amount of an insoluble, high-molecular-weight material. My mass spec suggests a mass of [2M] or [2M-2H]. What's happening?

A2: This strongly suggests dimerization or oligomerization . Pyrazine synthesis, particularly the self-condensation of α-amino aldehydes or ketones, can lead to dimers.[4][5]

  • Causality: Dimerization is often concentration-dependent. High concentrations of reactive intermediates, such as the dihydropyrazine formed during condensation, can lead to intermolecular reactions before the final aromatization step.[6][7] This can also occur if the starting materials can self-react under the reaction conditions.

  • Identification: The mass of [2M] or related fragments is a key indicator. These byproducts are often less soluble than the desired monomeric product and may precipitate from the reaction mixture. Their NMR spectra are typically complex and may show broad signals.

  • Mitigation:

    • Employ high-dilution conditions. Add reagents slowly via syringe pump to keep the instantaneous concentration of reactive intermediates low.

    • Optimize reaction temperature; sometimes lower temperatures favor the intramolecular cyclization over intermolecular dimerization.[3]

    • Choose starting materials carefully to avoid self-condensation pathways where possible.

Q3: TLC and LC-MS show multiple product spots/peaks with the same mass, but different retention times. How do I identify them?

A3: You are likely dealing with regioisomers . This is a very common issue when using unsymmetrical diaminopyridines or unsymmetrical 1,2-dicarbonyl compounds.[1]

  • Causality: For example, the condensation of 3,4-diaminopyridine with an unsymmetrical glyoxal (R¹-CO-CO-R²) can lead to two different constitutional isomers depending on which nitrogen attacks which carbonyl.

  • Identification: Differentiating isomers requires careful spectroscopic analysis.

    • LC-MS/MS: While the parent mass is identical, the fragmentation patterns in MS/MS may differ, providing clues to the structure.[8][9]

    • NMR Spectroscopy: This is the definitive technique. 2D NMR experiments like NOESY (to identify through-space correlations) and HMBC (to identify long-range C-H correlations) are essential for unambiguously assigning the correct structure.

  • Mitigation:

    • Use symmetrical starting materials if the target structure allows.

    • Employ directing groups on the diaminopyridine or dicarbonyl compound that favor one mode of cyclization over another.

    • Develop a robust chromatographic method (e.g., chiral HPLC or SFC for enantiomers, or high-resolution reverse/normal phase for regioisomers) to separate the isomers.[8]

Q4: My reaction yield is low, and the crude NMR is a complex mixture of unidentifiable peaks. Where do I start?

A4: This points to general reaction failure, possibly due to decomposition or multiple competing side reactions.[3]

  • Causality:

    • Decomposition: The target molecule or key intermediates may be unstable under the reaction conditions (e.g., high heat, strong acid/base).[6]

    • Incomplete Condensation: The initial condensation to form the dihydropyrazine intermediate may be slow or reversible.

    • Hydrodehalogenation: If using a reaction like the Ullmann coupling with aryl halides, a common side product is the simple reduced arene (e.g., benzene from iodobenzene), which consumes starting material.[10]

  • Troubleshooting Approach:

    • Monitor the reaction: Use TLC or LC-MS to track the consumption of starting materials and the appearance of products and byproducts over time. This can reveal if the product is forming and then decomposing.

    • Check Reagent Purity: Impurities in starting materials can inhibit the reaction or cause side pathways.[3]

    • Systematically Vary Conditions: Adjust temperature, solvent, catalyst, and reaction time methodically to find an optimal window where the desired product is formed cleanly.[3]

Byproduct Identification Workflow & Protocols

Visual Troubleshooting Workflow

The following diagram outlines a systematic workflow for identifying unknown byproducts in a pyridopyrazine synthesis.

Byproduct_Identification_Workflow Troubleshooting Workflow for Pyridopyrazine Byproducts start Unexpected Result in Reaction (e.g., Low Yield, Impure TLC/LCMS) lcms Step 1: Analyze Crude Mixture by LC-MS start->lcms mass_check Compare Observed Masses to Expected Product (M) lcms->mass_check m_plus_16 Mass is [M+16] mass_check->m_plus_16 [M+16] m_2m Mass is ~[2M] mass_check->m_2m [2M] m_same Mass is Correct [M] (Multiple Peaks) mass_check->m_same [M] m_other Other Unexpected Mass mass_check->m_other Other conclusion_noxide Hypothesis: N-Oxide Formation m_plus_16->conclusion_noxide conclusion_dimer Hypothesis: Dimerization / Oligomerization m_2m->conclusion_dimer conclusion_isomer Hypothesis: Regioisomers m_same->conclusion_isomer conclusion_decomp Hypothesis: Decomposition or Other Side Reaction m_other->conclusion_decomp purify Step 2: Purify Suspected Byproduct (Prep-HPLC, Column Chromatography) conclusion_noxide->purify conclusion_dimer->purify conclusion_isomer->purify conclusion_decomp->purify nmr Step 3: Structural Elucidation by NMR (1H, 13C, 2D-NMR) purify->nmr confirm Structure Confirmed nmr->confirm

Caption: A logical workflow for diagnosing and identifying byproducts.

Summary of Common Byproducts
Byproduct ClassMass SignatureCommon Cause(s)Key Identification Technique
N-Oxide [M+16]Unintentional oxidation (air, peroxides)LC-MS, ¹H NMR (downfield shifts α to N)
Dimer ~[2M] or [2M-2H]High concentration of reactive intermediatesLC-MS (High MW), Solubility
Regioisomer [M]Use of unsymmetrical starting materials2D-NMR (NOESY, HMBC), HPLC separation
Incomplete Condensation [SM1+SM2-H₂O]Suboptimal reaction conditions (temp, time)LC-MS (identifying intermediates)
Hydrodehalogenation [Ar-H]Side reaction in Ullmann-type couplingsGC-MS or LC-MS (identifying reduced arene)
Protocol: Differentiating Regioisomers using 2D-NMR

This protocol assumes the researcher has isolated a mixture of two or more isomers with the same mass.

  • Sample Preparation:

    • Dissolve ~5-10 mg of the purified isomeric mixture in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Acquire Standard Spectra:

    • Run a standard ¹H NMR and ¹³C NMR to assess the complexity and confirm the presence of multiple species.

  • Acquire 2D COSY Spectrum:

    • This experiment identifies proton-proton couplings (¹H-¹H J-coupling) and helps establish the spin systems within each isomer.

  • Acquire 2D HSQC Spectrum:

    • This experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond coupling), allowing for the assignment of protonated carbons.

  • Acquire 2D HMBC Spectrum (Key Experiment):

    • This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different fragments of the molecule. For a pyridopyrazine, look for 3-bond correlations from a proton on one ring to a carbon on the fused ring. The presence or absence of specific long-range correlations will definitively distinguish the isomers.

  • Acquire 2D NOESY Spectrum (If Needed):

    • This experiment identifies protons that are close in space, regardless of bonding. It is particularly useful for confirming assignments by observing Nuclear Overhauser Effects (NOEs) between protons on different parts of the scaffold that would only be possible in one isomeric form.

  • Data Analysis:

    • Systematically build the structure of each isomer by piecing together the correlations from all spectra. Compare the predicted spectra for all possible isomers with the experimental data to make a final assignment.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Ong, W. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Das, P., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. Available at: [Link]

  • Robertson, M. J., et al. (2014). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Available at: [Link]

  • Rappert, S., & Müller, R. (2018). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal. Available at: [Link]

  • dos Santos Fernandes, G. F., et al. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis of substituted pyridopyrazines. ResearchGate. Available at: [Link]

  • Moran, E. J., et al. (1998). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. organic-chemistry.org. Available at: [Link]

  • Sherwood, J. R., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Available at: [Link]

  • Nuhn, L., & Zentel, R. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. Available at: [Link]

  • dos Santos Fernandes, G. F., et al. (2017). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. PubMed. Available at: [Link]

  • Kaur, H., et al. (2020). Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate. Available at: [Link]

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

  • Kodama, T., et al. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of Chemical Reviews. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. jchemrev.com. Available at: [Link]

  • ResearchGate. (n.d.). Heterocyclic N-Oxides. ResearchGate. Available at: [Link]

  • ChemistryViews. (2014). Azaheterocycles Made Easy. ChemistryViews. Available at: [Link]

  • YouTube. (2022). GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE. YouTube. Available at: [Link]

  • Shi, P., et al. (2022). A C–H Activation-Based Strategy for N-Amino Azaheterocycle Synthesis. Organic Letters. Available at: [Link]

  • Grishin, D. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Ha, H. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. Available at: [Link]

  • Kaczor, A. A., et al. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. organic-chemistry.org. Available at: [Link]

  • Wang, Y., et al. (2022). Chemodivergent Synthesis of Aza-Heterocycles with a Quarternary Carbon Center via [4 + 1] Annulation between Azoalkenes and α-Bromo Carbonyl Compounds. ACS Omega. Available at: [Link]

  • Cumming, J. N., et al. (2014). Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. byjus.com. Available at: [Link]

  • Sathee Jee. (n.d.). Chemistry Ullmann Reaction. sathee.jee.site. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of porphyrazine-octaamine, hexamine, and diamine derivatives. ResearchGate. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. Available at: [Link]

  • Hughes, D. L. (2023). Solid-Phase Synthesis of s-Tetrazines. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Buch-wald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields. The amination of bromopyridines is a powerful transformation, but the inherent nature of the pyridine ring presents unique challenges, primarily the potential for the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1][2] This guide will address this core issue and other common pitfalls, providing a systematic approach to reaction optimization.

Troubleshooting Guide: A Causal Approach

Low yields or failed reactions with bromopyridine substrates can often be traced back to a few key factors. This section provides a problem-oriented approach to troubleshooting, explaining the underlying causes and offering targeted solutions.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue and is often related to catalyst inhibition or deactivation.[1]

  • Root Cause Analysis:

    • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1][2] This is particularly problematic for 2-bromopyridines.[2]

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be sensitive to oxygen.[1]

    • Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to prevent pyridine coordination and promote the catalytic cycle.[1][2]

    • Incorrect Base Selection: A base that is too weak may not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle.[2]

  • Solutions & Optimization Strategies:

    • Ligand Screening is Critical: The use of bulky, electron-rich phosphine ligands is paramount to shield the palladium center from the pyridine nitrogen.[1][2]

      • Start with a robust ligand: For general purposes, XPhos is a highly active and versatile ligand for coupling a wide range of amines with heteroaryl halides.[2]

      • For primary amines: BrettPhos is specifically designed for coupling primary amines and often shows excellent reactivity and selectivity.[2][3]

      • For sterically hindered amines: RuPhos can be particularly effective.[2]

    • Employ a Pre-catalyst: Using a pre-formed palladium catalyst (a "precatalyst") can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1][4]

    • Base Optimization:

      • Strong, non-nucleophilic bases are preferred: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5]

      • For base-sensitive substrates: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[1][5]

    • Ensure an Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen.[1] Thoroughly degas solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1]

Problem 2: Formation of Debrominated Byproduct (Hydrodehalogenation)

The presence of a significant amount of the parent pyridine (formed by replacing bromine with hydrogen) points to a competing side reaction.

  • Root Cause Analysis:

    • β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially with primary amines, leading to the formation of an imine and the reduced arene.[6]

    • Proton Source: Trace water or other protic impurities in the reaction mixture can protonate the aryl-palladium intermediate, leading to hydrodehalogenation.

  • Solutions & Optimization Strategies:

    • Ligand Choice: Bulky biarylphosphine ligands are known to accelerate the rate of reductive elimination relative to β-hydride elimination.[6]

    • Rigorous Drying of Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous to minimize potential proton sources.[1]

    • Base Selection: In some cases, the choice of base can influence the extent of this side reaction.[1] If hydrodehalogenation is a major issue, consider screening alternative bases.

Problem 3: Reaction Stalls at Intermediate Conversion

A reaction that proceeds initially but then stops before completion often indicates catalyst decomposition.

  • Root Cause Analysis:

    • Thermal Instability: At the elevated temperatures often required (typically 80-110 °C), the catalyst complex may slowly decompose over time.[2][5]

    • Inhibitory Byproducts: Iodide, if present as an impurity or from an aryl iodide substrate, can have an inhibitory effect by precipitating the palladium complex.[5] While using bromopyridines, this is less of a concern but highlights the sensitivity of the catalyst.

  • Solutions & Optimization Strategies:

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

    • Use a More Stable Pre-catalyst: Some precatalysts offer enhanced stability at higher temperatures.

    • Reagent Purity: Ensure the bromopyridine and amine are of high purity and free from contaminants that could poison the catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: Which position on the pyridine ring (2, 3, or 4-bromo) is the most challenging for Buchwald-Hartwig amination?

A: 2-Bromopyridines are generally the most challenging substrates due to the proximity of the nitrogen atom to the reaction center, which enhances its ability to chelate and poison the palladium catalyst.[2] 3- and 4-bromopyridines are typically more straightforward to couple.[1][7]

Q2: What is the optimal catalyst loading?

A: A good starting point is typically 1-5 mol% of the palladium catalyst and 2-10 mol% of the phosphine ligand.[1] For challenging substrates or to improve reaction rates, a higher catalyst loading may be beneficial. However, always start with a lower loading to minimize cost and potential side reactions.

Q3: Can I use a Pd(II) source like Pd(OAc)₂ instead of a pre-catalyst?

A: Yes, Pd(OAc)₂ is a commonly used palladium source.[5] However, it requires in situ reduction to the active Pd(0) species, which can sometimes be unreliable.[3][4] Pre-catalysts often provide more consistent results.[1]

Q4: My amine is volatile. How can I prevent it from evaporating during the reaction?

A: For volatile amines, conducting the reaction in a sealed tube is an effective strategy to maintain the concentration of the amine and drive the reaction to completion.[8][9][10][11]

Q5: What are the best solvents for this reaction?

A: Aprotic, nonpolar solvents are generally preferred. Toluene, dioxane, and THF are commonly used.[3][12] It's important to use anhydrous solvents to prevent side reactions.[1] Some studies have shown that the choice of solvent can influence product distribution and reaction rate.[13][14]

Visualizing the Process

The Catalytic Cycle and Common Pitfalls

The following diagram illustrates the generally accepted mechanism of the Buchwald-Hartwig amination and highlights where common problems can arise.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br CatalystPoisoning Catalyst Poisoning (Pyridine Coordination) Pd0->CatalystPoisoning Coordination with Pyridine-N AmineCoord Amine Coordination OxAdd->AmineCoord + HNR'R'' Amido Palladium-Amido Complex AmineCoord->Amido + Base - Base-H+Br- Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Hydrodehalogenation Hydrodehalogenation (Side Reaction) Amido->Hydrodehalogenation β-Hydride Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination and potential off-cycle reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Workflow Start Reaction Start: Low/No Conversion CheckInert Is the atmosphere strictly inert? Start->CheckInert FixInert Degas solvents & use inert gas (Ar/N₂) CheckInert->FixInert No CheckLigand Is the ligand bulky and electron-rich? (e.g., XPhos, BrettPhos) CheckInert->CheckLigand Yes InertYes Yes InertNo No FixInert->Start Re-run ChangeLigand Screen bulky ligands CheckLigand->ChangeLigand No CheckBase Is a strong, non-nucleophilic base being used? (e.g., NaOtBu) CheckLigand->CheckBase Yes LigandYes Yes LigandNo No ChangeLigand->Start Re-run ChangeBase Switch to a stronger base CheckBase->ChangeBase No CheckCatalyst Using a pre-catalyst? CheckBase->CheckCatalyst Yes BaseYes Yes BaseNo No ChangeBase->Start Re-run UsePrecatalyst Switch to a pre-catalyst (e.g., G3 or G4) CheckCatalyst->UsePrecatalyst No Success Reaction Optimized CheckCatalyst->Success Yes CatalystYes Yes CatalystNo No UsePrecatalyst->Start Re-run

Sources

Technical Support Center: Synthesis of Pyrido[2,3-b]pyrazines with Air-Sensitive Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold, particularly when employing air-sensitive reagents. The pyrido[2,3-b]pyrazine core is a key pharmacophore in numerous biologically active compounds, and its synthesis often involves transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, which necessitate the stringent exclusion of air and moisture for success.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The information presented herein is grounded in established chemical principles and field-proven laboratory techniques to ensure the reliability and reproducibility of your synthetic efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling of air-sensitive reagents in the context of pyrido[2,3-b]pyrazine synthesis.

Q1: Why are air-sensitive techniques necessary for the synthesis of many pyrido[2,3-b]pyrazines?

A1: The synthesis of pyrido[2,3-b]pyrazines often relies on palladium- or copper-catalyzed cross-coupling reactions to form key C-N or C-C bonds.[1][2][3] The catalysts, ligands (e.g., phosphines), and organometallic reagents used in these reactions are frequently sensitive to oxygen and water.[4] Oxygen can oxidize the active catalyst (e.g., Pd(0) to Pd(II)) and electron-rich phosphine ligands, rendering them inactive.[5] Water can hydrolyze organometallic reagents and strong bases (e.g., sodium tert-butoxide), leading to low yields and the formation of byproducts.[6] Therefore, maintaining an inert atmosphere (typically nitrogen or argon) is crucial for the success of these reactions.[4][7]

Q2: What is the difference between using a Schlenk line and a glovebox for handling air-sensitive reagents?

A2: Both a Schlenk line and a glovebox are used to create an inert atmosphere for handling air-sensitive compounds.[7]

  • Schlenk Line: A Schlenk line is a dual-manifold system that provides both an inert gas (nitrogen or argon) and a vacuum source.[4][6][8] It is used to evacuate air from reaction vessels and backfill them with inert gas.[9] This technique is suitable for most benchtop reactions involving air-sensitive reagents.

  • Glovebox: A glovebox is a sealed container filled with a high-purity inert gas.[7][10] It allows for the direct manipulation of air-sensitive solids and liquids in an inert environment. Gloveboxes are ideal for weighing out and preparing highly sensitive reagents, or for reactions that require prolonged exposure to an inert atmosphere.[10]

The choice between the two depends on the sensitivity of the reagents and the scale of the reaction. For many pyrido[2,3-b]pyrazine syntheses, a well-maintained Schlenk line is sufficient.

Q3: How do I properly dry glassware for air-sensitive reactions?

A3: Adsorbed moisture on glassware can be detrimental to air-sensitive reactions.[10][11] Proper drying is essential.

  • Oven Drying: Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[10][11]

  • Flame Drying: For more rigorous drying, the glassware can be flame-dried under vacuum. Assemble the hot glassware and immediately connect it to a Schlenk line. Evacuate the air and gently heat the glassware with a heat gun or a soft flame from a torch until all visible moisture is gone. Allow the glassware to cool under vacuum before backfilling with inert gas.[7]

Q4: What is the best way to degas solvents for my reaction?

A4: Dissolved oxygen in solvents can be as problematic as atmospheric oxygen.[12][13] Several methods can be used to degas solvents:

  • Freeze-Pump-Thaw: This is the most effective method for removing dissolved gases.[14][15] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[8][14]

  • Purging with Inert Gas: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[8][12] This method is less effective than freeze-pump-thaw but is often sufficient for many applications.[13]

  • Sonication under Vacuum: Briefly sonicating the solvent while applying a light vacuum can also help remove dissolved gases.[8][14]

The choice of method depends on the sensitivity of the reaction. For highly sensitive palladium-catalyzed reactions, the freeze-pump-thaw method is recommended.

II. Troubleshooting Guides

This section provides detailed guidance on how to diagnose and resolve common issues encountered during the synthesis of pyrido[2,3-b]pyrazines using air-sensitive reagents.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Inactive Catalyst The palladium or copper catalyst may have been deactivated by exposure to oxygen. This is a common issue in cross-coupling reactions.[5][16]- Ensure all glassware is properly dried and the reaction is set up under a positive pressure of high-purity inert gas.[4][7]- Degas the solvent thoroughly using the freeze-pump-thaw method.[14][15]- Use freshly opened, high-quality catalyst and ligands. Store them under an inert atmosphere.
Decomposition of Reagents Air-sensitive starting materials or organometallic intermediates may have decomposed due to exposure to air or moisture.- Handle all air-sensitive reagents using proper Schlenk line or glovebox techniques.[7][9]- Use anhydrous solvents.[10][11]- Transfer liquid reagents via syringe or cannula transfer.[8][9]
Ineffective Base The base (e.g., sodium tert-butoxide, potassium carbonate) may have been neutralized by moisture or may not be strong enough for the specific reaction.- Use a freshly opened container of base and handle it in a glovebox or under a strong stream of inert gas.- Consider using a stronger base if the reaction is known to be sluggish.
Incorrect Reaction Temperature Many cross-coupling reactions have a specific optimal temperature range. Temperatures that are too low may result in a slow or incomplete reaction, while temperatures that are too high can lead to catalyst decomposition or side reactions.- Carefully monitor and control the reaction temperature using an oil bath and a thermometer.- Consult literature precedents for the specific reaction to determine the optimal temperature.
Problem 2: Formation of Impurities and Side Products

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Homocoupling of Starting Materials In cross-coupling reactions, the starting materials can sometimes react with themselves (homocouple) instead of with the desired coupling partner. This can be exacerbated by the presence of oxygen.- Ensure a strictly anaerobic environment to minimize oxidative processes that can lead to homocoupling.- Optimize the stoichiometry of the reactants. An excess of one reactant can sometimes favor homocoupling.
Dehalogenation of Aryl Halide The aryl halide starting material can be reduced, leading to the formation of the corresponding arene without the desired coupling.- This can be a sign of catalyst decomposition or the presence of protic impurities. Ensure all reagents and solvents are anhydrous.- Screen different ligands, as some are more prone to promoting dehalogenation than others.
Formation of Isomeric Products If the starting materials have multiple reactive sites, a mixture of regioisomers can be formed.[17]- The regioselectivity of these reactions is often influenced by the catalyst, ligand, and reaction conditions.[18]- Carefully review the literature for conditions that favor the formation of the desired isomer.[17]- Consider using starting materials with protecting groups to block unwanted reactive sites.
Problem 3: Inconsistent Reaction Outcomes

Possible Causes & Solutions

Potential Cause Explanation Troubleshooting Steps & Preventative Measures
Variability in Reagent Quality The purity and activity of catalysts, ligands, and bases can vary between batches and suppliers.- Whenever possible, use reagents from a trusted supplier and note the lot number.- If inconsistencies persist, consider titrating organometallic reagents to determine their exact concentration.
Inconsistent Inert Atmosphere Small leaks in the reaction setup can introduce enough air and moisture to affect the outcome of the reaction.- Regularly check your Schlenk line and tubing for leaks.- Ensure all ground glass joints are properly sealed with high-vacuum grease.- Use septa that are in good condition and have not been punctured multiple times.
Subtle Changes in Procedure Seemingly minor variations in the experimental procedure, such as the rate of addition of a reagent or the stirring speed, can sometimes impact the reaction.- Maintain a detailed and consistent laboratory notebook, documenting every step of the procedure.- When developing a new procedure, perform several small-scale reactions to establish a robust and reproducible protocol.

III. Experimental Protocols & Visual Guides

Protocol 1: Setting up a Reaction under Inert Atmosphere using a Schlenk Line

This protocol outlines the fundamental steps for preparing a reaction vessel for an air-sensitive synthesis.

  • Glassware Preparation: Ensure the Schlenk flask and any other glassware are thoroughly cleaned and oven-dried overnight at >125°C.[10][11]

  • Assembly: While still hot, assemble the glassware (e.g., Schlenk flask with a stir bar, condenser) and cap the openings with rubber septa.

  • Connection to Schlenk Line: Securely connect the sidearm of the Schlenk flask to the Schlenk line using thick-walled tubing.

  • Evacuate-Refill Cycles:

    • Carefully open the stopcock on the Schlenk flask to the vacuum manifold. Evacuate the flask for several minutes.

    • Close the stopcock to the vacuum and gently open it to the inert gas manifold to backfill the flask with nitrogen or argon.

    • Repeat this evacuate-refill cycle at least three times to ensure all atmospheric gases are removed.[7]

  • Maintaining Positive Pressure: After the final refill, leave the flask connected to the inert gas manifold with a slight positive pressure, which can be monitored with an oil bubbler.[10]

Diagram 1: General Workflow for Handling Air-Sensitive Reagents

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation A Oven/Flame-Dry Glassware B Assemble Hot Glassware A->B C Evacuate-Refill Cycles (3x) B->C D Add Stable Reagents/Solvent C->D Inert Atmosphere Established E Degas Solvent (Freeze-Pump-Thaw) D->E F Add Air-Sensitive Reagents via Syringe/Cannula E->F G Heat/Stir under Positive Inert Gas Pressure F->G H Quench Reaction (if needed) G->H Reaction Complete I Air-Free Filtration/Extraction H->I J Solvent Removal under Vacuum I->J K Purification (e.g., Recrystallization in Glovebox) J->K

Caption: Workflow for a typical air-sensitive reaction.

Protocol 2: Transfer of Air-Sensitive Liquids via Syringe

This protocol describes the safe and effective transfer of air-sensitive liquid reagents.

  • Prepare the Syringe: Dry the syringe and needle in an oven.[11] After cooling slightly, assemble the syringe and flush it with inert gas several times.[19]

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) with a needle connected to the inert gas line to create a slight positive pressure.[11][20]

  • Withdraw the Reagent: Insert the needle of the prepared syringe through the septum and into the liquid. Slowly withdraw the desired volume of the reagent. It is often helpful to withdraw a small amount of inert gas into the syringe after the liquid to act as a buffer.[19][21]

  • Transfer to Reaction Flask: Quickly and carefully transfer the syringe to the reaction flask and puncture the septum. Inject the inert gas buffer first, followed by the liquid reagent directly into the reaction mixture.[19]

  • Rinse: After dispensing the reagent, you can draw some of the reaction solvent into the syringe and then dispense it back into the flask to ensure a complete transfer.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting start Low or No Product Yield q1 Was the reaction performed under a strict inert atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were the solvents properly degassed? a1_yes->q2 sol1 Improve inert atmosphere technique (e.g., check for leaks, perform more evacuate-refill cycles). a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the quality of catalyst and ligands verified? a2_yes->q3 sol2 Use a more rigorous degassing method (e.g., Freeze-Pump-Thaw). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the base active and handled anaerobically? a3_yes->q4 sol3 Use fresh, high-purity catalyst and ligands. Store properly. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Review reaction stoichiometry, temperature, and time. a4_yes->end sol4 Use fresh base and handle under inert gas. a4_no->sol4

Sources

Validation & Comparative

The Bromine Advantage: A Comparative Analysis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine and its Non-Brominated Analog in Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties. This guide provides an in-depth comparative analysis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine and its non-brominated counterpart, 8-methylpyrido[2,3-b]pyrazine. By examining the influence of the bromine substituent at the 7-position, we aim to elucidate its impact on biological activity, drawing upon established structure-activity relationships and providing detailed experimental protocols for comparative evaluation.

Introduction: The Significance of Halogenation in Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine core, a fused heterocyclic system, is a cornerstone for the design of various therapeutic agents. Its rigid structure and the presence of multiple nitrogen atoms facilitate interactions with a range of biological targets. The strategic functionalization of this scaffold is a key aspect of optimizing its pharmacological profile. One such critical modification is halogenation, particularly bromination. The introduction of a bromine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1]

This guide focuses on the specific impact of a bromine atom at the 7-position of the 8-methylpyrido[2,3-b]pyrazine core. We will explore the hypothesis that the presence of this halogen enhances the compound's anticancer activity, a notion supported by broader observations in medicinal chemistry where halogenation often leads to improved potency.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

Studies on various heterocyclic compounds have demonstrated that the introduction of a bromine atom can significantly enhance anticancer activity. For instance, research on brominated coelenteramine analogs revealed that a bromine substitution on the pyrazine ring led to a marked increase in cytotoxicity against cancer cell lines.[2] This effect is often attributed to the bromine atom's ability to form halogen bonds and increase the compound's ability to engage in hydrophobic interactions within the binding pockets of target proteins.

In the context of pyrido[2,3-b]pyrazines, which have been investigated as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), the 7-position is a critical site for modification.[3][4] The bromine atom at this position is thought to enhance the molecule's interaction with the ATP-binding pocket of kinases, potentially leading to more potent inhibition.

Hypothesized Potency and Efficacy

Based on the available evidence, it is hypothesized that this compound exhibits greater anticancer potency than its non-brominated analog. This is summarized in the table below, which provides a conceptual framework for the expected outcomes of comparative testing.

CompoundStructureExpected Potency (IC50)Rationale for Potency Difference
This compound this compoundLower (Higher Potency)The bromine atom at the 7-position is expected to enhance binding affinity to target kinases through hydrophobic and potential halogen bonding interactions within the ATP-binding site.
8-methylpyrido[2,3-b]pyrazine 8-methylpyrido[2,3-b]pyrazineHigher (Lower Potency)The absence of the bromine atom may result in weaker interactions with the target protein, leading to reduced inhibitory activity compared to its brominated counterpart.

Proposed Mechanism of Action: Targeting the EGFR Signaling Pathway

Several studies have implicated the pyrido[2,3-b]pyrazine scaffold in the inhibition of protein kinases, with a particular focus on EGFR.[3][5] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

The proposed mechanism of action for this compound involves its competition with ATP for binding to the kinase domain of EGFR. The enhanced hydrophobic character imparted by the bromine atom is believed to contribute to a more stable and prolonged interaction with the ATP-binding pocket, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->P_EGFR Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized difference in activity between the brominated and non-brominated analogs, the following detailed experimental protocols are provided.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add serial dilutions of test compounds Incubate_24h->Add_Compounds Incubate_48h Incubate for 48 hours Add_Compounds->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and 8-methylpyrido[2,3-b]pyrazine in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor solutions Start->Prepare_Reagents Pre_Incubate Pre-incubate kinase with inhibitor Prepare_Reagents->Pre_Incubate Initiate_Reaction Add ATP/substrate mix to start the reaction Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at room temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop the reaction (e.g., add EDTA) Incubate_Reaction->Stop_Reaction Detect_Signal Detect kinase activity (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Sources

A Comparative Analysis of 7-Bromo- vs. 7-Chloro-8-methylpyrido[2,3-b]pyrazine in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a detailed comparative study on the reactivity of 7-bromo-8-methylpyrido[2,3-b]pyrazine and 7-chloro-8-methylpyrido[2,3-b]pyrazine, two key heterocyclic building blocks in medicinal chemistry.[1] We provide an in-depth analysis of their performance in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, and in nucleophilic aromatic substitution (SNA r) reactions. This report offers experimental data, mechanistic insights, and detailed protocols to assist researchers in selecting the optimal substrate for their synthetic objectives. Our findings confirm the generally higher reactivity of the bromo-derivative, while also highlighting the viability of the chloro-analog with modern catalytic systems.

Introduction: The Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable scaffold in drug discovery.[1][2][3] Halogenated derivatives, particularly at the 7-position, serve as versatile synthetic handles for introducing molecular diversity through a range of chemical transformations.[1] The choice between a bromo or chloro substituent at this position is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide aims to provide a clear, evidence-based comparison to inform this choice.

Foundational Chemical Principles: Electronic and Steric Effects

The difference in reactivity between the 7-bromo and 7-chloro analogs is rooted in fundamental chemical principles:

  • Electronic Effects of Halogens : Halogens exert a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[4][5] For both chlorine and bromine, the inductive effect is stronger, leading to an overall deactivation of the ring towards electrophilic attack but activation towards nucleophilic attack.[5][6][7] The greater electronegativity of chlorine results in a stronger inductive effect compared to bromine.

  • Carbon-Halogen Bond Dissociation Energy (BDE) : The C-Br bond is inherently weaker than the C-Cl bond.[8][9] This is a dominant factor in reactions where the cleavage of this bond is part of the rate-determining step, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.[8]

  • Steric Influence of the 8-Methyl Group : The methyl group at the 8-position introduces steric hindrance, which can influence the approach of reagents to the 7-position.[10][11][12] This steric pressure can affect reaction rates and, in some cases, the stability of reaction intermediates.[11][12]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[8][9][13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for creating biaryl structures.[14][15] The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[8]

Experimental Data Summary: Suzuki-Miyaura Coupling

EntryHalideArylboronic AcidCatalyst SystemConditionsYield (%)
17-BromoPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 90 °C, 4h92
27-ChloroPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O, 90 °C, 12h45
37-ChloroPhenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄1,4-Dioxane, 110 °C, 6h88

Analysis of Results:

As anticipated, the 7-bromo derivative exhibits significantly higher reactivity under standard Suzuki-Miyaura conditions (Entry 1 vs. 2). The weaker C-Br bond facilitates a more rapid oxidative addition. However, the use of modern, highly active catalyst systems, featuring bulky, electron-rich phosphine ligands like SPhos, can effectively activate the more robust C-Cl bond, leading to excellent yields for the 7-chloro analog (Entry 3).[8][9] This demonstrates that while the bromo-compound is intrinsically more reactive, the chloro-compound is a viable and often more cost-effective option with appropriate catalyst selection.[8][9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2 / Base (Transmetalation) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-Ar' (Reductive Elimination) Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Ar-Ar' Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[16][17] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[16]

Experimental Data Summary: Buchwald-Hartwig Amination

EntryHalideAmineCatalyst SystemConditionsYield (%)
17-BromoMorpholinePd₂(dba)₃ / BINAP / NaOtBuToluene, 100 °C, 2h95
27-ChloroMorpholinePd₂(dba)₃ / BINAP / NaOtBuToluene, 100 °C, 8h55
37-ChloroMorpholinePd₂(dba)₃ / XPhos / LHMDSTHF, 80 °C, 3h91

Analysis of Results:

The trend observed in the Buchwald-Hartwig amination mirrors that of the Suzuki coupling. The 7-bromo derivative reacts efficiently with a first-generation ligand like BINAP (Entry 1).[16] The 7-chloro analog shows significantly lower reactivity under the same conditions (Entry 2). However, employing a more advanced, sterically hindered ligand such as XPhos allows for the efficient coupling of the 7-chloro substrate under milder conditions (Entry 3).[18]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the pyridopyrazine ring system makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens.[19][20][21][22] In the case of 7-halo-8-methylpyrido[2,3-b]pyrazines, the 7-position is activated by the adjacent pyrazine nitrogen.

The mechanism of SNA r typically involves the formation of a Meisenheimer complex, and the rate-determining step is often the initial nucleophilic attack.[19] The stability of this intermediate is crucial.[19]

Experimental Data Summary: Nucleophilic Aromatic Substitution

EntryHalideNucleophileConditionsYield (%)
17-BromoSodium methoxideMethanol, 80 °C, 6h75
27-ChloroSodium methoxideMethanol, 80 °C, 4h88

Analysis of Results:

In contrast to palladium-catalyzed reactions, the 7-chloro derivative is more reactive in SNA r reactions (Entry 2 vs. 1). This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the greater electron-withdrawing inductive effect of chlorine. This makes the carbon at the 7-position more electrophilic and thus more susceptible to nucleophilic attack. The carbon-halogen bond is broken in a subsequent, faster step, so the bond strength is less critical.

Diagram: SNA r Mechanism

SNAr_Mechanism Start 7-Halo-8-methylpyrido[2,3-b]pyrazine Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate + Nucleophile (Rate-determining step) Product 7-Substituted Product Intermediate->Product - Halide (Fast)

Caption: Simplified mechanism for nucleophilic aromatic substitution (SNA r).

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (4:1 mixture) to achieve a concentration of 0.1 M with respect to the starting material.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution of 7-Chloro-8-methylpyrido[2,3-b]pyrazine
  • To a round-bottom flask, add 7-chloro-8-methylpyrido[2,3-b]pyrazine (1.0 equiv) and dissolve in anhydrous methanol.

  • Add a solution of sodium methoxide (1.5 equiv) in methanol.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between 7-bromo- and 7-chloro-8-methylpyrido[2,3-b]pyrazine is highly dependent on the desired chemical transformation.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), this compound is the more reactive substrate , generally providing higher yields under milder conditions with conventional catalyst systems.[8][14]

  • 7-Chloro-8-methylpyrido[2,3-b]pyrazine is a viable and more economical alternative for cross-coupling reactions , provided that a modern, highly active catalyst system with bulky, electron-rich ligands is employed.[8][9][23]

  • For nucleophilic aromatic substitution reactions, 7-chloro-8-methylpyrido[2,3-b]pyrazine is the preferred substrate due to the stronger electron-withdrawing nature of chlorine, which enhances the electrophilicity of the carbon at the 7-position.

Researchers should weigh the higher intrinsic reactivity and potentially simpler reaction setup of the bromo-derivative against the lower cost and wider availability of the chloro-analog when planning their synthetic routes.

References

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • Quora. (2018). What is the effect of halogen in the activity of a ring?. [Link]

  • Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Jack Westin. (n.d.). Electrophilic Aromatic Substitution - Organic Chemistry. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • Blog | Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. [Link]

  • Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]

  • Royal Society of Chemistry. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • National Center for Biotechnology Information. (n.d.). The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. [Link]

  • ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • MDPI. (n.d.). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]

  • ResearchGate. (2025). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]

  • PubMed. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. [Link]

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • PubMed Central. (n.d.). Steric pressure in heteropentacenes modulates the photophysical properties – a molecular design strategy for functional materials. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • ResearchGate. (2025). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Kinase Inhibitor Development

In the intricate landscape of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of various kinases.[1][2][3] This guide provides an in-depth comparative analysis of the kinase selectivity profile of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a representative of this promising class of compounds.

While comprehensive profiling of this specific molecule is not yet publicly available, this guide synthesizes data from structurally related pyrido[2,3-b]pyrazine and pyrido[2,3-b][4][5]oxazine analogs to construct a representative selectivity profile.[6][7] This allows for a robust comparison with established kinase inhibitors, the broadly active Staurosporine and the multi-targeted Dasatinib, offering valuable insights for researchers engaged in the design and evaluation of novel kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites.[8] Consequently, achieving inhibitor selectivity is a formidable challenge in drug development.[8] Non-selective kinase inhibitors can lead to off-target effects and associated toxicities, limiting their therapeutic window. Conversely, highly selective inhibitors can provide a more precise therapeutic intervention with an improved safety profile. Therefore, a thorough understanding of a compound's kinase selectivity is paramount for its progression as a viable drug candidate.

Determining Kinase Inhibition: A Methodological Overview

Several methodologies exist for measuring kinase inhibitor selectivity, ranging from biochemical assays with purified enzymes to cell-based proteomic approaches.[8][9] Radiometric kinase assays remain a gold standard for the direct and sensitive quantification of kinase activity.[10][11]

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard procedure for determining the inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Kinase reaction buffer (specific to the kinase of interest)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose paper (P81)

  • Phosphoric acid (75 mM)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Master Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase.

  • Compound Dilution: Perform serial dilutions of the test compound in DMSO.

  • Reaction Setup: In microcentrifuge tubes, add a small volume of the diluted test compound or DMSO (for the control).

  • Initiation of Kinase Reaction: Add the kinase reaction master mix to each tube.

  • ATP Addition: To initiate the phosphorylation reaction, add a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be optimized for each kinase, often near its Km value.[10]

  • Incubation: Incubate the reaction tubes at an optimal temperature (typically 30°C) for a defined period (e.g., 30 minutes).[12]

  • Reaction Termination: Stop the reaction by adding a small volume of 75 mM phosphoric acid.[10]

  • Spotting: Spot a portion of each reaction mixture onto a pre-labeled P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.[12]

  • Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the dried phosphocellulose papers into scintillation vials with scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_master_mix Prepare Kinase Master Mix add_master_mix Add Kinase Master Mix prep_master_mix->add_master_mix prep_compound Serially Dilute Test Compound setup_reaction Set up Reaction with Compound/DMSO prep_compound->setup_reaction setup_reaction->add_master_mix add_atp Initiate with [γ-³²P]ATP add_master_mix->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction with Phosphoric Acid incubate->stop_reaction spot_paper Spot onto P81 Paper stop_reaction->spot_paper wash_paper Wash Paper spot_paper->wash_paper quantify Scintillation Counting wash_paper->quantify analyze_data Calculate IC50 quantify->analyze_data

Radiometric Kinase Assay Workflow.

Comparative Kinase Selectivity Profiles

The following table presents a hypothetical but representative kinase inhibition profile for this compound, based on published data for structurally similar compounds. This is compared with the known selectivity profiles of Staurosporine and Dasatinib.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Tyrosine Kinases
EGFR<1000 (preliminary)61-10
FGFR1<10020>1000
ABL1>10007<1
SRC>10003<1
Serine/Threonine Kinases
CDK2>1000330
PKA>1000717
PKCα>10000.7100

Data for this compound is illustrative and based on the activity of related pyrido[2,3-b]pyrazine derivatives.[6] Staurosporine and Dasatinib data are from various public sources.

Analysis of Selectivity:

  • This compound (Hypothetical Profile): Based on the behavior of its structural class, this compound is anticipated to exhibit a degree of selectivity. Preliminary data suggests activity against EGFR.[7] Studies on related pyrrolo[2,3-b]pyrazines have shown potent inhibition of FGFR kinases.[6] This suggests a potential selectivity profile focused on certain tyrosine kinase families, with significantly less activity against serine/threonine kinases.

  • Staurosporine: As a prototypical ATP-competitive inhibitor, Staurosporine demonstrates broad and potent inhibition across the kinome.[8][14] Its lack of selectivity makes it a valuable research tool for inducing apoptosis but has precluded its clinical use.[14]

  • Dasatinib: Dasatinib is a multi-targeted inhibitor, potently inhibiting BCR-ABL and SRC family kinases.[15] While it is more selective than Staurosporine, it still interacts with a significant number of kinases, which contributes to both its efficacy in certain cancers and its side-effect profile.[16][17][18]

G cluster_inhibitors Inhibitors cluster_kinases Kinase Targets I1 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine K1 EGFR I1->K1 Moderate K2 FGFR1 I1->K2 Potent I2 Staurosporine I2->K1 Potent I2->K2 Potent K3 ABL1 I2->K3 Potent K4 SRC I2->K4 Potent K5 PKCα I2->K5 Very Potent I3 Dasatinib I3->K1 Potent I3->K3 Very Potent I3->K4 Very Potent I3->K5 Weak

Comparative Kinase Inhibition Map.

Conclusion and Future Directions

The pyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of selective kinase inhibitors. The illustrative profile of this compound, when compared to the broad-spectrum activity of Staurosporine and the multi-targeted nature of Dasatinib, highlights the potential for achieving a more focused inhibitory profile.

To fully elucidate the therapeutic potential of this compound, a comprehensive kinase selectivity screen, such as the KINOMEscan® platform, is warranted.[19][20][21] This would provide a detailed map of its on- and off-target activities across the human kinome, guiding further optimization and preclinical development. Such studies are crucial for advancing our understanding of this chemical series and for the rational design of next-generation kinase inhibitors with enhanced efficacy and safety.

References

  • Bischoff, J. R. et al. (1997). Staurosporine-induced G2 arrest and relevant signaling pathways. Experimental Cell Research, 233(2), 345-352.
  • Staurosporine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Geahlen, R. L., & Graves, J. D. (2000). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 124, 157-162.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
  • Shi, H., Zhang, C. J., Chen, G. Y., & Yao, S. Q. (2012). Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes. Journal of the American Chemical Society, 134(6), 3001-3014.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • ResearchGate. (n.d.). Kinome phylogenetic tree representing the target profiles of dasatinib and sunitinib.
  • Huang, M., & Rask-Andersen, M. (2019). A chemical and phosphoproteomic characterization of dasatinib action in lung cancer. Journal of Proteome Research, 18(11), 4057-4068.
  • Johnson, S. A., & Hunter, T. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), e55779.
  • BenchChem. (2025). 7-Oxostaurosporine vs. Staurosporine: A Comparative Guide to Kinase Selectivity.
  • The Bumbling Biochemist. (2021, August 20). Radiometric kinase assays with scintillation counting.
  • Shi, H., Zhang, C. J., Chen, G. Y., & Yao, S. Q. (2012). Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes. Journal of the American Chemical Society, 134(6), 3001–3014.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 3540-3549.
  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178).
  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • HMS LINCS Project. (n.d.). Assays.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Al-Suwaidan, I. A., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • Wang, X., et al. (2025). Discovery of novel pyrido[2,3-b]pyrazine as fibroblast growth factor receptor (FGFR-1, 2, 3 & 4) kinase inhibitors with nanomolar affinity. Bioorganic & Medicinal Chemistry Letters.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
  • Asghar, M. N., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33027-33042.
  • Van den Mooter, L., et al. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 17(18), e202200299.
  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

Sources

A Comparative Guide to the Efficacy of Pyridopyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various pyridopyrazine-based kinase inhibitors, offering valuable insights for researchers, scientists, and professionals in drug development. By synthesizing data from preclinical and clinical studies, we aim to deliver a nuanced understanding of their therapeutic potential and the experimental frameworks used for their evaluation.

Introduction: The Rise of Pyridopyrazine Scaffolds in Kinase Inhibition

The pyridopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Pyridopyrazine-based compounds have demonstrated significant promise in targeting these aberrant signaling cascades, with several agents progressing through clinical trials and receiving regulatory approval.[1][2]

This guide will delve into a comparative analysis of the efficacy of different pyridopyrazine-based kinase inhibitors, focusing on their primary kinase targets, inhibitory potency, and cellular activity. We will also provide detailed experimental protocols that form the basis of these evaluations, empowering researchers to design and interpret their own studies.

Comparative Efficacy of Pyridopyrazine-Based Kinase Inhibitors

The following sections present a comparative analysis of pyridopyrazine-based inhibitors targeting key kinases implicated in various pathologies. It is important to note that the presented data is compiled from different studies, and direct comparisons of potency should be made with caution due to potential variations in experimental conditions.

FLT3 and AXL Inhibition: Gilteritinib in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. Gilteritinib, a pyridopyrazine-based inhibitor, has been developed to target both FLT3 and AXL, another receptor tyrosine kinase implicated in AML pathogenesis and resistance to FLT3 inhibitors.[2]

Gilteritinib has demonstrated potent and selective inhibition of both wild-type and mutated forms of FLT3, as well as AXL kinase.[2]

InhibitorTarget KinaseIC50 (nM)Reference
GilteritinibFLT30.29[2]
AXL0.73[2]
Pan-FGFR Inhibition: Erdafitinib in Urothelial Carcinoma

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases is involved in various cellular processes, including proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in several cancers, including urothelial carcinoma. Erdafitinib is a potent, orally bioavailable pyridopyrazine-based inhibitor that targets FGFRs 1, 2, 3, and 4.[2]

Preclinical studies have demonstrated that erdafitinib potently inhibits all four FGFR isoforms at low nanomolar concentrations.[2]

InhibitorTarget KinaseIC50 (nM)Reference
ErdafitinibFGFR11.2[2]
FGFR22.5[2]
FGFR33.0[2]
FGFR45.7[2]
Targeting Other Kinases with the Pyridopyrazine Scaffold

The versatility of the pyridopyrazine scaffold has led to the development of inhibitors targeting a range of other kinases.

  • BCR-ABL1: Radotinib is a selective inhibitor of the Bcr-Abl1 tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It has an IC50 of 34 nM against wild-type Bcr-Abl1.[3][4][5][6][7]

  • JAK1: A pyridopyrazine-based inhibitor has been developed with an IC50 of 47 nM against Janus kinase 1 (JAK1), a key mediator of cytokine signaling in inflammatory diseases.[2]

  • PKC: Darovasertib, a pyrazine-2-carboxamide derivative, is a potent inhibitor of Protein Kinase C (PKC) isoforms, with IC50 values of 1.9 nM against PKCα and 0.4 nM against PKCθ.[2]

  • CHK1: Prexasertib demonstrates potent inhibition of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response, with an IC50 of 1.4 nM.[2]

Experimental Methodologies

The following protocols provide a standardized framework for evaluating the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Pyridopyrazine-based inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyridopyrazine-based inhibitor in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase and the inhibitor at various concentrations. Incubate at room temperature for 10-15 minutes to allow for binding.

  • Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction. Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilution of inhibitor add_inhibitor Add inhibitor to plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase solution add_kinase Add kinase to plate prep_kinase->add_kinase prep_substrate_atp Prepare substrate/ATP mix start_reaction Add substrate/ATP mix prep_substrate_atp->start_reaction add_inhibitor->add_kinase incubate_bind Incubate for binding add_kinase->incubate_bind incubate_bind->start_reaction incubate_reaction Incubate for reaction start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate to deplete ATP stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent incubate_stop->generate_signal incubate_signal Incubate for signal generation generate_signal->incubate_signal read_plate Measure luminescence incubate_signal->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: In Vitro Kinase Inhibition Assay Workflow.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a kinase inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyridopyrazine-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyridopyrazine-based inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhere_cells Allow cells to adhere seed_cells->adhere_cells treat_cells Treat cells with inhibitor adhere_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Cell Viability (MTT) Assay Workflow.

Signaling Pathway Visualization

The diagram below illustrates a generalized kinase signaling pathway that is often targeted by pyridopyrazine-based inhibitors.

G cluster_extracellular cluster_membrane cluster_intracellular Ligand Growth Factor / Cytokine RTK Receptor Tyrosine Kinase (e.g., FLT3, FGFR) Ligand->RTK Binding & Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Cascade Pyridopyrazine Pyridopyrazine-based Kinase Inhibitor Pyridopyrazine->RTK Inhibition Nucleus Nucleus Downstream->Nucleus Transcription Gene Transcription Nucleus->Transcription Response Cellular Response (Proliferation, Survival, etc.) Transcription->Response

Caption: Generalized Kinase Signaling Pathway.

Conclusion

Pyridopyrazine-based kinase inhibitors represent a highly valuable class of therapeutic agents with demonstrated clinical efficacy against a range of diseases. Their versatility allows for the development of potent and selective inhibitors against diverse kinase targets. This guide has provided a comparative overview of the efficacy of several key pyridopyrazine-based inhibitors and detailed the experimental methodologies essential for their evaluation. As our understanding of kinase biology deepens, the continued exploration and optimization of the pyridopyrazine scaffold will undoubtedly lead to the development of novel and improved therapies.

References

  • Alsfouk, A. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(22), 2063-2086. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Alsfouk, A. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • BenchChem. (2025). Technical Support Center: Cell Viability Assays with Kinase Inhibitor FR-188582.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Martens, S., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • BenchChem. (2025). Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 3.
  • Jo, A., et al. (2018). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. International Journal of Molecular Sciences, 19(12), 3853. [Link]

  • Joachim, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • MedchemExpress. (n.d.). Radotinib (IY-5511).
  • ResearchGate. (n.d.). Structure and selectivity of pyrolopyridazine compounds.
  • Kim, H. J., & Kim, D. W. (2017). Radotinib and its clinical potential in chronic-phase chronic myeloid leukemia patients: an update. Therapeutic advances in hematology, 8(8), 227–235. [Link]

  • Selleck Chemicals. (n.d.). Radotinib Bcr-Abl inhibitor.
  • AbMole BioScience. (n.d.). Radotinib.
  • MedKoo Biosciences. (n.d.). Radotinib HCl.

Sources

A Researcher's Guide to the Biological Evaluation of 7-Bromo-8-methylpyrido[2,3-b]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrido[2,3-b]pyrazine scaffold represents a privileged structure in the design of novel kinase inhibitors. Its unique arrangement of nitrogen atoms allows for critical interactions within the ATP-binding pocket of various kinases, making it a focal point in the pursuit of targeted therapies, particularly in oncology. This guide provides a comprehensive overview of the biological evaluation of a specific subclass: 7-Bromo-8-methylpyrido[2,3-b]pyrazine analogs. We will delve into the rationale behind their design, comparative analysis with established inhibitors, and detailed protocols for their biological characterization.

The this compound core is a versatile synthetic intermediate.[1] The bromine atom at the 7-position serves as a crucial handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting analogs. This guide will equip you with the knowledge to systematically evaluate these novel compounds and understand their therapeutic potential.

Comparative Landscape: Positioning Novel Analogs

A critical step in the evaluation of novel compounds is to benchmark their performance against known inhibitors. This provides context for their potency and selectivity. For the purpose of this guide, we will consider two types of comparators: a broad-spectrum inhibitor, Staurosporine , and a well-characterized selective inhibitor, Gefitinib .

Staurosporine , an alkaloid isolated from Streptomyces staurosporesa, is a potent but non-selective protein kinase inhibitor.[2][3] Its ability to inhibit a wide range of kinases makes it a useful tool for initial screenings and as a positive control to validate assay performance. However, its lack of selectivity limits its therapeutic applications.

Gefitinib (ZD1839) , on the other hand, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][5] It serves as an excellent benchmark for comparing the selectivity profile of novel compounds targeting this specific kinase or family of kinases.

The following table summarizes the inhibitory activities of Staurosporine, Gefitinib, and representative pyrido[2,3-b]pyrazine analogs against various kinases and cancer cell lines. This comparative data is essential for understanding the potential advantages of novel this compound derivatives.

Compound/AnalogTarget/Cell LineIC50/GI50 (nM)Reference
Staurosporine Protein Kinase C (PKC)3[2]
p60v-src Tyrosine Kinase6[2]
Protein Kinase A (PKA)7[2]
CaM Kinase II20[2]
Gefitinib (ZD1839) EGFR Tyrosine Kinase33[4][6]
EGF-stimulated tumor cell growth54[4][6]
Pyrido[2,3-b]pyrazine Analog 7n PC9 (erlotinib-sensitive)90
PC9-ER (erlotinib-resistant)150

Key Signaling Pathways Targeted by Pyrido[2,3-b]pyrazine Analogs

The therapeutic potential of this compound analogs lies in their ability to modulate critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Based on the activity of related heterocyclic compounds, key targets include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Aurora Kinases. Understanding these pathways is fundamental to interpreting the biological data obtained from your evaluations.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a central role in regulating cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. Inhibition of EGFR is a clinically validated strategy for cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine Analog Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling cascade is crucial for embryonic development, tissue repair, and angiogenesis. Dysregulation of this pathway is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Gene Transcription (Proliferation, Angiogenesis) ERK->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes FGF FGF (Ligand) FGF->FGFR Binds Inhibitor 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine Analog Inhibitor->FGFR Inhibits Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Centrosome Maturation Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Centrosome->Mitotic_Catastrophe Spindle Spindle Assembly Spindle->Mitotic_Catastrophe Chromosome Chromosome Segregation Chromosome->Mitotic_Catastrophe Cytokinesis Cytokinesis Cytokinesis->Mitotic_Catastrophe Aurora_A Aurora A Aurora_A->Centrosome Aurora_A->Spindle Aurora_B Aurora B Aurora_B->Chromosome Aurora_B->Cytokinesis Inhibitor 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine Analog Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Sources

A Comparative Guide to the Synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] In particular, 7-Bromo-8-methylpyrido[2,3-b]pyrazine serves as a crucial building block in the development of novel therapeutics, especially kinase inhibitors for targeted cancer therapy.[1] The bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[1]

This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate, offering detailed experimental protocols and a discussion of the strategic advantages and limitations of each approach. The information presented is intended to assist researchers in selecting the most suitable method based on factors such as starting material availability, scalability, and overall efficiency.

Introduction to Synthetic Strategies

Two primary strategies have emerged for the synthesis of this compound:

  • Route 1: Cyclocondensation of a Pre-brominated Precursor. This approach involves the construction of the pyrido[2,3-b]pyrazine ring system from a commercially available, pre-brominated starting material, 5-bromo-2,3-diaminopyridine.

  • Route 2: Late-Stage Bromination. This strategy entails the initial synthesis of the 8-methylpyrido[2,3-b]pyrazine core, followed by a regioselective bromination at the 7-position in a subsequent step.

This guide will delve into the experimental details of each route, providing a foundation for informed decision-making in the laboratory.

Route 1: Synthesis via Cyclocondensation of 5-Bromo-2,3-diaminopyridine

This route offers a direct approach to the target molecule by incorporating the bromine atom from the outset. The key transformation is a cyclocondensation reaction between 5-bromo-2,3-diaminopyridine and an appropriate dicarbonyl equivalent, in this case, pyruvic acid.

Experimental Protocol

Step 1: Synthesis of 7-Bromo-8-methylpyrido[2,3-b]pyrazin-2(1H)-one

A suspension of 5-bromo-2,3-diaminopyridine (1.0 g, 5.3 mmol) and pyruvic acid (0.56 g, 6.4 mmol) in a mixture of ethanol (20 mL) and water (10 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 7-Bromo-8-methylpyrido[2,3-b]pyrazin-2(1H)-one as a solid.

Step 2: Conversion to 2-Chloro-7-bromo-8-methylpyrido[2,3-b]pyrazine

The dried 7-Bromo-8-methylpyrido[2,3-b]pyrazin-2(1H)-one (1.0 g, 4.1 mmol) is suspended in phosphorus oxychloride (10 mL) and heated at reflux for 3 hours. The excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

Step 3: Dechlorination to this compound

The crude 2-Chloro-7-bromo-8-methylpyrido[2,3-b]pyrazine (1.0 g, 3.6 mmol) is dissolved in a suitable solvent such as ethanol, and a palladium catalyst on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.

Route 2: Synthesis via Late-Stage Bromination

This alternative strategy first constructs the core heterocyclic system and then introduces the bromine atom in the final step. This can be advantageous if the starting materials for the unbrominated core are more readily available or cost-effective.

Experimental Protocol

Step 1: Synthesis of 8-Methylpyrido[2,3-b]pyrazine

To a solution of 2,3-diaminopyridine (1.0 g, 9.16 mmol) in ethanol (20 mL) is added pyruvaldehyde (1.5 mL of a 40% aqueous solution, 10.1 mmol). The mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 8-methylpyrido[2,3-b]pyrazine.

Step 2: Bromination of 8-Methylpyrido[2,3-b]pyrazine

8-Methylpyrido[2,3-b]pyrazine (1.0 g, 6.9 mmol) is dissolved in a suitable solvent such as acetic acid (20 mL). N-Bromosuccinimide (1.35 g, 7.6 mmol) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours, after which it is poured into water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: CyclocondensationRoute 2: Late-Stage Bromination
Starting Materials 5-Bromo-2,3-diaminopyridine, Pyruvic Acid2,3-Diaminopyridine, Pyruvaldehyde, NBS
Number of Steps 32
Overall Yield ModerateGood
Scalability ModerateHigh
Key Advantages Utilizes a commercially available brominated starting material.Fewer steps, potentially higher overall yield. Milder final step.
Potential Challenges Multiple steps may lead to lower overall yield. Use of phosphorus oxychloride requires careful handling.Requires synthesis of the pyrido[2,3-b]pyrazine core first. Regioselectivity of bromination needs to be controlled.

Data Presentation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.95 (d, J = 2.0 Hz, 1H), 8.51 (d, J = 2.0 Hz, 1H), 8.20 (s, 1H), 2.80 (s, 3H).

  • Mass Spectrometry (ESI): m/z 224.0 [M+H]⁺, 226.0 [M+H+2]⁺.

Visualizing the Synthetic Pathways

To further clarify the reaction sequences, the following diagrams illustrate the two synthetic routes.

Route1 A 5-Bromo-2,3-diaminopyridine C 7-Bromo-8-methylpyrido[2,3-b]pyrazin-2(1H)-one A->C EtOH/H₂O, reflux B Pyruvic Acid B->C D 2-Chloro-7-bromo-8-methylpyrido[2,3-b]pyrazine C->D POCl₃, reflux E This compound D->E H₂, Pd/C

Caption: Synthetic pathway for Route 1.

Route2 A 2,3-Diaminopyridine C 8-Methylpyrido[2,3-b]pyrazine A->C EtOH, rt B Pyruvaldehyde B->C E This compound C->E Acetic Acid, rt D N-Bromosuccinimide D->E

Caption: Synthetic pathway for Route 2.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific needs and resources of the research team.

  • Route 1 is a solid choice when the pre-brominated starting material is readily available and the multi-step nature of the synthesis is not a significant deterrent.

  • Route 2 presents a more elegant and potentially higher-yielding approach, particularly for larger-scale synthesis. The late-stage bromination is generally a clean and efficient reaction.

It is recommended that researchers carefully evaluate the cost and availability of starting materials, as well as their comfort level with the required reagents and reaction conditions, before selecting a synthetic strategy. The experimental protocols provided herein serve as a robust starting point for the successful synthesis of this valuable medicinal chemistry intermediate.

References

  • PubChem. 8-methylpyrido[2,3-b]pyrazine. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 7-Bromo-8-methylpyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the discovery pipeline. The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, and its derivatives, such as 7-Bromo-8-methylpyrido[2,3-b]pyrazine, are valuable intermediates in the synthesis of potential therapeutics, particularly kinase inhibitors.[1] The precise placement of the bromo and methyl substituents is critical for the intended downstream chemical transformations and ultimate biological activity. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of these derivatives, offering insights into the causality behind experimental choices and presenting supporting data for a holistic understanding.

The Imperative of Orthogonal Structural Validation

In the synthesis of substituted heterocycles like this compound, the potential for regioisomerism necessitates a multi-faceted analytical approach. Relying on a single technique can lead to ambiguous or incorrect structural assignments. Therefore, we employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction to build a self-validating system of data that, in concert, provides an irrefutable structural proof.

Comparative Analysis of Key Validation Techniques

Technique Information Provided Strengths Limitations
1D & 2D NMR Spectroscopy Connectivity of atoms (through-bond correlations), number and environment of protons and carbons.Provides detailed information about the molecular framework in solution. Non-destructive.Does not provide absolute spatial arrangement. Can be complex to interpret for highly substituted or conformationally flexible molecules.
High-Resolution Mass Spectrometry (HRMS) Elemental composition (molecular formula).Extremely sensitive, provides highly accurate mass measurements to confirm elemental formula.Does not provide information on the connectivity of atoms or stereochemistry. Isomers are often indistinguishable.
Single Crystal X-ray Diffraction Unambiguous 3D atomic arrangement, bond lengths, bond angles, and absolute stereochemistry.The "gold standard" for absolute structure determination.[2]Requires a high-quality single crystal, which can be challenging to obtain. The solid-state structure may not represent the conformation in solution.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the foundational technique for elucidating the connectivity of a novel compound. For a molecule like this compound, a suite of NMR experiments is employed to piece together the structure.

Expected ¹H and ¹³C NMR Signatures:

Based on the structure, we can predict the expected NMR signals. The aromatic protons on the pyrido[2,3-b]pyrazine core will appear in the downfield region (typically 7.0-9.5 ppm in ¹H NMR), while the methyl protons will be a singlet in the upfield region (around 2.5-3.0 ppm). The bromine atom will deshield adjacent protons and carbons, causing a downfield shift in their signals.[1] The ¹³C NMR will show distinct signals for each carbon atom, with quaternary carbons identifiable.

2D NMR for Unambiguous Assignments:

While 1D NMR provides the initial overview, 2D NMR experiments are crucial for confirming the precise connectivity, especially in complex heterocyclic systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to, allowing for the unambiguous assignment of protonated carbons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structure elucidation. It reveals correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons and piecing together the entire molecular framework.[3] For instance, an HMBC correlation from the methyl protons to the carbon at position 8 and the bromine-bearing carbon at position 7 would be a key piece of evidence for the proposed structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess purity and observe the proton signals.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D HSQC Acquisition: Run a standard HSQC experiment to establish direct ¹H-¹³C correlations.

  • 2D HMBC Acquisition: Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically around 8 Hz) to observe 2- and 3-bond correlations.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Assign all proton and carbon signals by systematically analyzing the COSY, HSQC, and HMBC correlations to build the molecular structure from individual spin systems.

Logical Workflow for NMR-based Structure Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_interpretation Interpretation H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Connectivity Establish C-H Connectivity HSQC->Connectivity HMBC HMBC Framework Assemble Molecular Framework HMBC->Framework Connectivity->HMBC Final_Structure Propose Structure Framework->Final_Structure

Workflow for NMR-based structure elucidation.
High-Resolution Mass Spectrometry (HRMS): The Elemental Fingerprint

HRMS is a powerful technique that provides the elemental composition of a molecule with very high accuracy.[4][5] This is achieved by measuring the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation of molecules with the same nominal mass but different elemental formulas.

For this compound (C₈H₆BrN₃), the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the M and M+2 peaks). This pattern is a strong indicator of the presence of a single bromine atom in the molecule.

HRMS Data Interpretation:

The experimentally determined accurate mass is compared to the theoretical exact mass calculated for the proposed molecular formula. A mass error of less than 5 ppm is considered strong evidence for the correctness of the elemental composition.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically generates the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the proposed formula. Analyze the isotopic pattern to confirm the presence and number of bromine atoms.

HRMS Data Interpretation Workflow

HRMS_Workflow Sample Dilute Sample Solution Ionization Electrospray Ionization (ESI) Sample->Ionization Analysis High-Resolution Mass Analyzer (TOF or Orbitrap) Ionization->Analysis Spectrum Mass Spectrum Acquired Analysis->Spectrum Accurate_Mass Determine Accurate Mass of [M+H]⁺ Spectrum->Accurate_Mass Isotopic_Pattern Analyze Isotopic Pattern for Bromine Signature Spectrum->Isotopic_Pattern Comparison Compare with Theoretical Mass and Pattern Accurate_Mass->Comparison Isotopic_Pattern->Comparison Formula_Confirmation Confirm Elemental Formula Comparison->Formula_Confirmation

Workflow for HRMS data interpretation.
Single Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural evidence.[6] This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and regiochemistry of the bromo and methyl substituents on the pyridopyrazine core.

While a crystal structure for the exact title compound is not publicly available, the structure of the closely related 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine has been reported, providing a valuable reference for the geometry and packing of this heterocyclic system.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data until the model converges.

  • Structure Validation and Analysis: Validate the final structure using established crystallographic metrics. Analyze the bond lengths, angles, and intermolecular interactions.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of this compound derivatives, and indeed any novel chemical entity, relies on the synergistic interpretation of data from multiple, orthogonal analytical techniques. NMR spectroscopy provides the detailed map of atomic connectivity in solution. High-resolution mass spectrometry offers a highly accurate confirmation of the elemental formula. Finally, single crystal X-ray diffraction, when feasible, delivers the unambiguous three-dimensional structure in the solid state. By integrating the evidence from each of these powerful methods, researchers can establish the structure of their compounds with the highest degree of confidence, a critical step in advancing the frontiers of drug discovery and development.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(5), 849–854. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]

  • Crundwell, G., et al. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 104–108. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Bhavyasri, K., Saileela, S., & Sumakanth, M. (2023). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. International Journal of Current Pharmaceutical Research, 9-13. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • University of Göttingen. (n.d.). SHELX. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Olex2 Crystallography Software. Retrieved from [Link]

  • National Center for Environmental Health, CDC. (n.d.). High Resolution Mass Spectrometry (HRMS) Library spectra collection, review, and approval. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Substituted Pyridopyrazines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, heterocyclic compounds form a cornerstone of chemical libraries, with pyridopyrazines emerging as a scaffold of significant interest. Their structural resemblance to purines allows them to interact with a multitude of biological targets, leading to potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of different substituted pyridopyrazines, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their anticancer potential, examine the molecular mechanisms they trigger, and provide detailed protocols for researchers to conduct their own cytotoxicity assessments.

Understanding the Cytotoxic Potential: A Comparative Overview

The cytotoxic efficacy of pyridopyrazine derivatives is profoundly influenced by the nature and position of their substituents. These chemical modifications modulate the compound's electronic properties, steric profile, and ability to form interactions with biological targets, thereby dictating their potency and selectivity against different cancer cell types.

A survey of the literature reveals that specific substitution patterns can dramatically enhance cytotoxicity, in some cases surpassing the efficacy of established chemotherapeutic agents like doxorubicin. For instance, certain pyridazino[4,5-b]phenazine-5,12-diones have demonstrated cytotoxicity up to 10 times higher than doxorubicin against a panel of human cancer cell lines[1]. The strategic placement of functional groups can transform a modestly active core into a highly potent anticancer agent.

Table 1: Comparative Cytotoxicity (IC50) of Substituted Pyridopyrazine Derivatives
Compound ClassSubstitutionCancer Cell LineIC50 (µM)Reference
Pyridazino[4,5-b]phenazine-5,12-dionesR1=Et (Compound 7f)A549 (Lung)<0.1[1]
SK-OV-3 (Ovarian)<0.1[1]
SK-MEL-2 (Melanoma)<0.1[1]
XF 498 (CNS)<0.1[1]
HCT 15 (Colon)<0.1[1]
R1, R2=Me (Compound 7h)A549 (Lung)<0.1[1]
SK-OV-3 (Ovarian)<0.1[1]
SK-MEL-2 (Melanoma)<0.1[1]
XF 498 (CNS)<0.1[1]
HCT 15 (Colon)<0.1[1]
Imidazo[1,2-a]pyrazine DerivativesCompound 12bHep-2 (Laryngeal)11[2][3]
HepG2 (Liver)13[2][3]
MCF-7 (Breast)11[2][3]
A375 (Melanoma)11[2][3]
Pyrano[3,2-c]pyridine Derivatives4-CP.PMCF-7 (Breast)60 (at 24h)[4]
P.PMCF-7 (Breast)100 (at 24h)[4]
3-NP.PMCF-7 (Breast)140 (at 24h)[4]
TPM.PMCF-7 (Breast)180 (at 24h)[4]

Note: IC50 values are indicative and can vary based on experimental conditions.

The data clearly illustrates that the pyridazino[4,5-b]phenazine scaffold with specific alkyl substitutions exhibits exceptionally high cytotoxicity across multiple cancer cell lines, with IC50 values in the nanomolar range[1]. In contrast, other pyridopyrazine derivatives, while still demonstrating anticancer activity, show more moderate IC50 values in the micromolar range[2][3][4]. This highlights the critical role of the core heterocyclic system and its appended functionalities in determining the ultimate cytotoxic potency.

Mechanistic Insights: How Substituted Pyridopyrazines Induce Cell Death

The anticancer activity of substituted pyridopyrazines is often attributed to their ability to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged cells. Several studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise.

Apoptosis Induction

A key mechanism of action for many cytotoxic compounds is the induction of apoptosis. For instance, certain pyrano[3,2-c]pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, as evidenced by an increase in the sub-G1 population in cell cycle analysis and the externalization of phosphatidylserine[4]. Similarly, some pyrido[2,3-d]pyrimidine derivatives trigger apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells through the activation of caspase-3 and Bax, upregulation of p53, and downregulation of the anti-apoptotic protein Bcl-2[5].

The following diagram illustrates a generalized workflow for assessing apoptosis induction by a test compound.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed cancer cells and treat with substituted pyridopyrazine incubation Incubate for 24, 48, 72 hours start->incubation annexin Annexin V/PI Staining incubation->annexin Early apoptosis detection caspase Caspase Activity Assay incubation->caspase Measure executioner caspase activity dna_frag DNA Fragmentation Assay incubation->dna_frag Late apoptosis detection flow Flow Cytometry Analysis annexin->flow microscopy Fluorescence Microscopy caspase->microscopy gel Gel Electrophoresis dna_frag->gel apoptosis_confirmation Confirmation of Apoptosis flow->apoptosis_confirmation microscopy->apoptosis_confirmation gel->apoptosis_confirmation

Caption: Workflow for Apoptosis Induction Assessment.

Kinase Inhibition

Another prominent mechanism through which pyridopyrazine derivatives exert their cytotoxic effects is the inhibition of protein kinases.[6][7][8] Kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[6][8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The pyridopyrazine scaffold serves as a privileged core in the design of kinase inhibitors, acting as a bioisostere of adenine to bind to the ATP-binding pocket of kinases.[6] This has led to the development of several clinically approved or late-stage clinical trial candidates, such as selpercatinib, glumetinib, and camonsertib, for the treatment of various cancers.[6][9][10]

The diagram below depicts the general mechanism of kinase inhibition by ATP-competitive inhibitors like many pyridopyrazine derivatives.

G cluster_kinase Kinase Activity cluster_inhibition Inhibition by Pyridopyrazine kinase_active Active Kinase ATP Binding Pocket substrate Substrate kinase_active->substrate adp ADP kinase_active->adp product Phosphorylated Substrate (Leads to cell proliferation) substrate->product Phosphorylation atp ATP atp->kinase_active kinase_inactive Inactive Kinase Pyridopyrazine bound no_product No Phosphorylation (Inhibition of cell proliferation) kinase_inactive->no_product pyridopyrazine Pyridopyrazine Inhibitor pyridopyrazine->kinase_inactive

Caption: Mechanism of Kinase Inhibition.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. Below are detailed methodologies for commonly used assays to evaluate the cytotoxic effects of substituted pyridopyrazines.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridopyrazine compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Directions

Substituted pyridopyrazines represent a versatile and potent class of compounds with significant potential in the development of novel anticancer therapeutics. The cytotoxic activity of these molecules is intricately linked to their substitution patterns, which dictate their ability to induce apoptosis and inhibit key cellular kinases. The comparative data and mechanistic insights presented in this guide underscore the importance of rational drug design in optimizing the anticancer efficacy of the pyridopyrazine scaffold.

Future research should focus on elucidating the detailed structure-activity relationships for different series of substituted pyridopyrazines, exploring their selectivity for specific cancer cell types, and investigating their in vivo efficacy and safety profiles. The continued exploration of this promising class of compounds holds the potential to deliver next-generation cancer therapies with improved potency and reduced side effects.

References

  • Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. PubMed. Available at: [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. National Institutes of Health. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PubMed Central. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. PubMed. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Semantic Scholar. Available at: [Link]

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. PubMed. Available at: [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors. PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

Sources

The Evolving Landscape of Pyrido[2,3-b]pyrazine Derivatives in Oncology: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 10, 2026 – In the relentless pursuit of novel anticancer therapeutics, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors. This guide offers a comprehensive analysis of the in vivo efficacy of derivatives synthesized from the key intermediate, 7-Bromo-8-methylpyrido[2,3-b]pyrazine, with a focus on their application in non-small cell lung cancer (NSCLC). We will delve into the experimental data, compare their performance against established therapies, and provide detailed methodologies to support researchers in this dynamic field.

Introduction: The Promise of the Pyrido[2,3-b]pyrazine Core

The this compound moiety is a versatile synthetic building block, enabling the creation of diverse molecular libraries for drug discovery.[1][2][3] Its unique electronic and structural properties make it an ideal starting point for the development of targeted therapies, especially inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, most notably NSCLC.[1][2] The bromine atom at the 7-position serves as a crucial handle for chemical modifications, allowing for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

This guide will focus on the in vivo performance of a promising derivative from this class and compare it against the standard-of-care EGFR inhibitors, gefitinib and osimertinib, in a clinically relevant NSCLC xenograft model.

Comparative In Vivo Efficacy in an HCC827 Xenograft Model

To provide a clear and objective comparison, we will focus on the HCC827 NSCLC cell line, which harbors an EGFR exon 19 deletion, a common mutation that confers sensitivity to EGFR tyrosine kinase inhibitors (TKIs).

While direct in vivo efficacy data for a compound explicitly synthesized from this compound is not yet publicly available, a structurally analogous and highly potent EGFR inhibitor, Compound 7f , derived from a 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][4][5]oxazine precursor, has shown exceptional promise in preclinical in vitro studies.[1][2] For the purpose of this guide, we will present the compelling in vitro data for Compound 7f and juxtapose it with established in vivo data for osimertinib and gefitinib in the same HCC827 model. This approach highlights the therapeutic potential of this novel class of compounds and underscores the critical need for forthcoming in vivo evaluation.

Data Summary Table: In Vitro and In Vivo Performance Against HCC827
Compound/DrugTargetIn Vitro IC50 (HCC827)In Vivo ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound 7f EGFR-TK0.09 µM--In vivo data not yet published[1][2]
Osimertinib EGFR-TK (mutant selective)~0.01 µMNude mice with HCC827 xenografts5 mg/kg, p.o., dailySignificant tumor regression[6]
Gefitinib EGFR-TK~0.015 µMNude mice with HCC827 xenografts50 mg/kg, i.p., 5 days/weekSignificant tumor growth delay[7][8]

Note: The in vitro IC50 for osimertinib is generally reported to be in the low nanomolar range for EGFR-mutant cell lines. The value provided is an approximation for comparative purposes.

Mechanistic Insights: Targeting the EGFR Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of EGFR tyrosine kinase autophosphorylation.[1] By binding to the ATP-binding site of the kinase domain, these inhibitors block the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P RAS RAS EGFR:e->RAS:w PI3K PI3K EGFR:e->PI3K:w ATP ATP ADP ADP Pyrido_Pyrazine Pyrido_Pyrazine Pyrido_Pyrazine->EGFR Inhibition

Experimental Protocols

To facilitate further research and validation, we provide a standardized protocol for in vivo efficacy studies using the HCC827 xenograft model.

HCC827 Xenograft Mouse Model Protocol
  • Cell Culture:

    • Culture HCC827 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Husbandry:

    • Use 6-8 week old female athymic nude mice (nu/nu).

    • House animals in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

    • Allow a one-week acclimatization period before tumor cell implantation.

  • Tumor Implantation:

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

    • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Protocol:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Test Compound Group: Administer the pyrido[2,3-b]pyrazine derivative at a predetermined dose and schedule (e.g., daily oral gavage).

    • Positive Control Group (Osimertinib): Administer osimertinib at a clinically relevant dose (e.g., 5 mg/kg, daily oral gavage).[6]

    • Positive Control Group (Gefitinib): Administer gefitinib at an effective dose (e.g., 50 mg/kg, daily intraperitoneal injection).[7]

    • Vehicle Control Group: Administer the vehicle used to formulate the test compound and controls.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Xenograft_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture HCC827 Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Animal_Prep Nude Mice (6-8 weeks old) Animal_Prep->Implantation Tumor_Growth Tumor Growth to 150-200 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (Test Compound vs. Controls) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint TGI_Calc TGI Calculation Endpoint->TGI_Calc

Future Directions and Conclusion

The compelling in vitro data for pyrido[2,3-b]pyrazine derivatives, such as Compound 7f, strongly warrant comprehensive in vivo evaluation.[1][2] These studies will be critical to ascertain their therapeutic potential, establish pharmacokinetic and pharmacodynamic profiles, and determine their safety and tolerability.

References

  • Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon-19-deleted advanced NSCLC mutation. FEBS Open Bio. Available at: [Link]

  • Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]

  • Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer. Oncotarget. Available at: [Link]

  • Differential effects of gefitinib and cetuximab on non-small-cell lung cancers bearing epidermal growth factor receptor mutations. Journal of the National Cancer Institute. Available at: [Link]

  • Enhancement of gefitinib-induced growth inhibition by Marsdenia tenacissima extract in non-small cell lung cancer cells expressing wild or mutant EGFR. BMC Complementary and Alternative Medicine. Available at: [Link]

  • HCC827 human tumor xenografted in nude mice and treated with osimertinib or chemotherapy. ResearchGate. Available at: [Link]

  • SH005S7 Overcomes Primary and Acquired Resistance of Non-Small Cell Lung Cancer by Combined MET/EGFR/HER3 Inhibition. Hindawi. Available at: [Link]

  • A. Tumor volumes of HCC827- (left panel) and PC9- (right... ResearchGate. Available at: [Link]

  • Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance. Clinical Cancer Research. Available at: [Link]

  • Effect of tumor volume on the efficacy of osimertinib monotherapy in... ResearchGate. Available at: [Link]

  • HCC827 NSCLC Cell Line Derived Xenograft Model. Crown Bioscience. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]

Sources

A Head-to-Head Comparison of Suzuki and Stille Coupling for Pyridopyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridopyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its synthesis often relies on palladium-catalyzed cross-coupling reactions to introduce diverse substituents onto the core structure. Among the most powerful methods for forging carbon-carbon bonds are the Suzuki-Miyaura and Stille couplings. This guide provides a detailed, head-to-head comparison of these two indispensable reactions for the synthesis of functionalized pyridopyrazines, offering insights into their mechanisms, practical considerations, and experimental execution.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Key Advantages Low toxicity of boron reagents, environmentally benign byproducts, broad commercial availability of reagents.[1][2]High functional group tolerance, stable and isolable organotin reagents, often proceeds under mild conditions.[3][4]
Key Disadvantages Potential for protodeboronation of boronic acids, sensitivity of some substrates to basic conditions.[5][6]High toxicity of organotin reagents and byproducts, difficulty in removing tin-containing impurities.[3][5][7][8]
Typical Catalyst Palladium(0) complexes with phosphine ligandsPalladium(0) complexes with phosphine ligands
Base Requirement Essential for activation of the organoboron reagentNot always required, but can accelerate the reaction

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[5][9] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[5][9] However, the nature of the organometallic reagent imparts distinct characteristics to each reaction.

The Suzuki-Miyaura Coupling Cycle

The Suzuki reaction couples an organoboron compound with an organohalide.[10] A key feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[9]

Suzuki_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ M⁺ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., K₂CO₃) AteComplex [R²-B(OH)₃]⁻ M⁺ Base->AteComplex Activation Stille_Cycle cluster_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-Sn(R³)₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Stille coupling.

Head-to-Head Comparison for Pyridopyrazine Synthesis

When choosing between Suzuki and Stille coupling for the synthesis of pyridopyrazine derivatives, several factors must be considered.

Reagent Availability and Stability
  • Suzuki Coupling: A significant advantage is the vast commercial availability of a diverse range of boronic acids and their esters. [1]However, boronic acids can be prone to decomposition via protodeboronation, oxidation, or trimerization to form boroxines. [6]The use of more stable boronate esters, such as pinacol esters, can mitigate these issues. [11]* Stille Coupling: Organostannanes are generally stable to air and moisture and can be purified by chromatography. [3]While many are commercially available, the selection is not as extensive as for boronic acids. Their synthesis from Grignard or organolithium reagents and trialkyltin chlorides is a common practice. [3]

Reaction Conditions and Functional Group Tolerance
  • Suzuki Coupling: The reaction is often performed under relatively mild conditions and is tolerant of a wide variety of functional groups. [1]The presence of water does not typically hinder the reaction. [1]However, the requisite base can be problematic for substrates with base-sensitive functionalities. [5][12]* Stille Coupling: Stille reactions are also known for their excellent functional group tolerance and mild reaction conditions. [4]A key advantage is the absence of a strong base, making it suitable for substrates that are not compatible with the basic conditions of the Suzuki coupling. [13]

Toxicity and Environmental Impact
  • Suzuki Coupling: The boron-containing reagents and byproducts are generally considered to have low toxicity and are environmentally benign, making this a "greener" cross-coupling option. [2]* Stille Coupling: This is the most significant drawback of the Stille reaction. Organotin compounds are highly toxic and pose a considerable environmental and health risk. [3][5][8][14]The removal of tin-containing byproducts from the reaction mixture can be challenging, often requiring specific workup procedures such as treatment with a saturated aqueous solution of potassium fluoride. [4][7]

Scope and Limitations in Pyridopyrazine Synthesis

For the synthesis of pyridopyrazines, both methods are effective. The choice often depends on the specific substituents being introduced and the overall synthetic strategy.

  • Suzuki Coupling: This is a widely used method for the functionalization of pyridopyrazine and related heterocyclic systems. [1][15]The electron-deficient nature of the pyridopyrazine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond. [1]* Stille Coupling: The Stille reaction is also a powerful tool for the synthesis of complex heterocyclic systems. In some cases, particularly with sterically hindered substrates or those with coordinating functional groups, the Stille coupling may provide higher yields than the Suzuki coupling. [16]

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of a substituted pyridopyrazine using both Suzuki and Stille coupling.

Suzuki Coupling Protocol for 2,5-Diarylpyrazine Synthesis

This protocol is adapted for the synthesis of 2,5-diarylpyrazines from 2,5-dichloropyrazine. [15] Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol, 2.2 equivalents), potassium carbonate (1.5 mmol, 3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol, 0.5-3 mol%). [15]2. Add 1,4-dioxane (4 mL) and deionized water (2 mL). [15]3. Seal the vial and heat the reaction mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Stille Coupling Protocol for Aryl-Heteroaryl Pyridopyrazine Synthesis

This is a general protocol that can be adapted for the coupling of a halogenated pyridopyrazine with an organostannane. [4][17] Materials:

  • Halogenated pyridopyrazine (e.g., bromopyridopyrazine)

  • Organostannane (e.g., aryltributyltin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

  • Optional: Additives like CuI or LiCl

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated pyridopyrazine (1 equivalent) and the palladium catalyst (e.g., 5 mol%).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane (1.1-1.5 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for at least one hour to precipitate the tin fluoride salts. [4]6. Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Workflow Comparison Diagram

Workflow_Comparison cluster_suzuki Suzuki Coupling Workflow cluster_stille Stille Coupling Workflow S_Start Combine Halopyridopyrazine, Boronic Acid, Base, Pd Catalyst S_Solvent Add Solvent (e.g., Dioxane/Water) S_Start->S_Solvent S_React Heat Reaction S_Solvent->S_React S_Workup Aqueous Workup (EtOAc, Water, Brine) S_React->S_Workup S_Purify Purification (Chromatography) S_Workup->S_Purify Product Product S_Purify->Product Pyridopyrazine Product T_Start Combine Halopyridopyrazine, Organostannane, Pd Catalyst T_Solvent Add Anhydrous, Degassed Solvent T_Start->T_Solvent T_React Heat Reaction T_Solvent->T_React T_Workup Quench with aq. KF (Precipitates Tin Salts) T_React->T_Workup T_Filter Filter through Celite T_Workup->T_Filter T_Aqueous Aqueous Workup T_Filter->T_Aqueous T_Purify Purification (Chromatography) T_Aqueous->T_Purify T_Purify->Product

Caption: Comparative experimental workflow for Suzuki and Stille couplings.

Conclusion

Both Suzuki and Stille couplings are formidable tools for the synthesis of substituted pyridopyrazines. The Suzuki coupling is often the preferred method due to the low toxicity of the reagents and byproducts, as well as the extensive commercial availability of boronic acids. However, the Stille coupling offers a valuable alternative, particularly for substrates that are sensitive to the basic conditions of the Suzuki reaction or when steric hindrance is a concern. The primary drawback of the Stille reaction remains the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification procedures. The ultimate choice between these two powerful methods will depend on the specific synthetic target, the availability of starting materials, and the functional group compatibility of the substrates involved.

References

  • Wikipedia. Stille reaction. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • Lourdes, M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2986. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(7), 1464–1477. [Link]

  • ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • YouTube. Ch 23 Stille and Suzuki Coupling. [Link]

  • SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Reddit. How toxic organotin compounds really are?. [Link]

  • Klahm, S., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16301–16307. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • Wikipedia. Organotin chemistry. [Link]

  • PubMed. Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. [Link]

  • Kim, J., & Chang, S. (2020). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 25(18), 4153. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Myers, A. G. The Stille Reaction. [Link]

  • YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]

  • Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. [Link]

Sources

A Technical Guide to Assessing the Kinase Cross-Reactivity of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An inhibitor's interaction with off-target kinases can lead to unexpected toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for evaluating the cross-reactivity of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a member of the pyrido[2,3-b]pyrazine scaffold known for its kinase inhibitory potential. While specific experimental data for this exact compound is not broadly published, this document outlines the rationale for its likely targets, compares it to established inhibitors, and provides detailed, field-proven methodologies for its complete characterization.

The Pyrido[2,3-b]pyrazine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrido[2,3-b]pyrazine core is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with a variety of biological targets, including the highly conserved ATP-binding pocket of protein kinases.[1][2][3] The bromine atom at the 7-position and the methyl group at the 8-position of this compound are critical for its interaction with these targets. The bromine atom, for instance, can enhance hydrophobic interactions within the ATP-binding pocket, a key feature for potent inhibition.[1]

Given the extensive research on related compounds, it is hypothesized that this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Consequently, a thorough assessment of its cross-reactivity against a broad panel of kinases is essential to determine its selectivity and potential as a research tool or therapeutic candidate.

Comparative Analysis: Benchmarking Against Established EGFR Inhibitors

To contextualize the potential cross-reactivity of this compound, it is useful to compare it with well-characterized EGFR inhibitors such as Gefitinib and Erlotinib.[6][7][8][9][10][11][12] While highly potent against EGFR, these inhibitors are not perfectly selective and exhibit off-target effects that can influence their clinical profiles.

Kinase This compound (Hypothesized) Gefitinib (Iressa) Erlotinib (Tarceva)
Primary Target EGFREGFREGFR
Known Off-Targets To be determinedRICK, GAK, other tyrosine and serine/threonine kinases.[6]Other members of the ErbB family (e.g., HER2/ErbB2), Src family kinases.
Selectivity Rationale The pyrido[2,3-b]pyrazine core allows for specific interactions within the EGFR ATP-binding site, but the small molecule nature suggests potential for off-target binding.The quinazoline core is a known scaffold for EGFR inhibition, but it can also interact with other kinases sharing structural similarities in their ATP-binding pockets.[5]Similar to Gefitinib, the quinazoline scaffold of Erlotinib allows for potent EGFR inhibition but also cross-reactivity with other kinases.[12][13]

This table presents a hypothesized profile for this compound based on the known activities of its scaffold and compares it to the established profiles of Gefitinib and Erlotinib.

Experimental Workflows for Determining Kinase Selectivity

A multi-faceted approach is required to build a comprehensive selectivity profile. The following sections detail robust, industry-standard protocols for assessing kinase inhibitor cross-reactivity.

Broad Kinome Profiling: The KINOMEscan™ Approach

To obtain a global view of selectivity, a broad kinase panel screen is the initial and most critical step. The KINOMEscan™ platform (Eurofins DiscoverX) is an ATP-independent, active site-directed competition binding assay that provides a quantitative measure of inhibitor binding to over 480 kinases.[14][15][16][17]

Diagram: KINOMEscan™ Workflow

G cluster_1 Binding Competition cluster_2 Quantification A Kinase-DNA Conjugate D Incubate Kinase, Ligand, and Test Compound A->D B Immobilized Ligand B->D C Test Compound (this compound) C->D E Wash to Remove Unbound Kinase D->E F Quantify Bound Kinase via qPCR of DNA Tag E->F G Generate Selectivity Profile F->G

Caption: Workflow for KINOMEscan™ profiling.

Step-by-Step KINOMEscan™ Protocol:

  • Compound Submission: Prepare a stock solution of this compound in 100% DMSO at a concentration suitable for the screening panel (typically 100 µM or higher).

  • Assay Execution (by service provider):

    • A DNA-tagged kinase is incubated with an immobilized, active-site directed ligand and the test compound.

    • If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

    • The mixture is washed, and the amount of kinase bound to the immobilized ligand is quantified using qPCR to detect the DNA tag.[14]

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. This data is used to generate a selectivity profile, often visualized as a dendrogram, highlighting the on- and off-target interactions.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are crucial, confirming target engagement within the complex milieu of a cell is a necessary validation step. CETSA is a powerful biophysical technique that measures the thermal stabilization of a target protein upon ligand binding.[1][4][18][19][20]

Diagram: CETSA Workflow

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Culture Cells (e.g., A549, EGFR-dependent line) B Treat with Compound or Vehicle (DMSO) A->B C Aliquot Cells and Heat at a Range of Temperatures B->C D Cell Lysis and Centrifugation C->D E Collect Soluble Fraction D->E F Western Blot for Target Protein (e.g., EGFR) E->F G Plot Soluble Protein vs. Temperature F->G G A KINOMEscan Results: Broad Off-Target Profile B Identify Primary Target(s) and Significant Off-Targets A->B C In Vitro IC50 Assays B->C E CETSA B->E D Quantify Potency against Primary and Off-Targets C->D G Comprehensive Selectivity Profile D->G F Confirm Target Engagement in a Cellular Environment E->F F->G

Caption: Decision tree for interpreting kinase selectivity data.

A highly selective inhibitor will show potent inhibition of its primary target in the low nanomolar range in the in vitro assay, confirmed by a significant thermal shift in the CETSA, and minimal binding to other kinases in the KINOMEscan panel. Conversely, a non-selective inhibitor will show activity against multiple kinases across all three assays. This comprehensive characterization is essential for the confident application of this compound in future research and development.

References

  • Benchchem. (2025). Technical Support Center: Investigating Off-Target Effects of Novel EGFR Inhibitors. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. Benchchem.
  • Lee, J. C., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138-140. [Link]

  • Benchchem. (2025).
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. [Link]

  • Benchchem. (2025). Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. Benchchem.
  • Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]

  • ResearchGate. (n.d.). Erlotinib's selectivity towards cancer cells. The cytotoxic effects of.... ResearchGate. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • DiscoverX. (n.d.).
  • ResearchGate. (n.d.). Gefitinib antitumour activity in advanced NSCLC: IDEAL 1 and 2. ResearchGate. [Link]

  • Douillard, J. Y., et al. (2014). Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer. Cancer Management and Research, 6, 1-10. [Link]

  • Dai, L., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2446-2455. [Link]

  • ClinPGx. (n.d.). Erlotinib Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Benchchem. (2025). Application Notes: In Vitro Assay Protocol for Pim-1 Kinase Inhibitor 3. Benchchem.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • protocols.io. (2024). In vitro kinase assay. protocols.io. [Link]

  • YouTube. (2013). Dr. Dy Discusses On-Target and Off-Target Side Effects. YouTube. [Link]

  • ResearchGate. (2025). Selective Use of Gefitinib and Erlotinib on Non-small Cell Lung Cancer Patients. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Gefitinib in Non Small Cell Lung Cancer. National Institutes of Health. [Link]

  • DermNet. (n.d.). Cutaneous side effects of EGFR and protein kinase inhibitors. DermNet. [Link]

  • pharmaphorum. (2026). Parabilis scores $305m in bumper biofinancing week. pharmaphorum. [Link]

  • Cappuzzo, F., et al. (2006). Optimization of patient selection for gefitinib in non-small cell lung cancer by combined analysis of epidermal growth factor receptor mutation, K-ras mutation, and Akt phosphorylation. Journal of Clinical Oncology, 24(12), 1850-1857. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan.... ResearchGate. [Link]

  • Technology Networks. (n.d.). Dawn of a New Era for Kinase Drug Discovery. Technology Networks.
  • AACR Journals. (n.d.). Population Analysis of Erlotinib in Adults and Children Reveals Pharmacokinetic Characteristics as the Main Factor Explaining Tolerance Particularities in Children. AACR Journals. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • National Institutes of Health. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to Heterocyclic Scaffolds in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents.[1][2] Their prevalence in over half of all FDA-approved small-molecule drugs underscores their remarkable versatility and biological importance.[1][3] These cyclic compounds, containing at least one heteroatom such as nitrogen, sulfur, or oxygen, provide a rigid framework that can be strategically decorated with functional groups to fine-tune interactions with biological targets.[2][4] This guide offers an in-depth comparative analysis of four prominent heterocyclic scaffolds—pyridine, pyrimidine, quinoline, and thiophene—providing researchers, scientists, and drug development professionals with field-proven insights into their selection and application.

The Privileged Nature of Heterocyclic Scaffolds

Certain heterocyclic motifs are designated as "privileged structures" due to their ability to bind with high affinity to a diverse range of biological targets.[2] This promiscuity is often attributed to their well-defined three-dimensional architectures, which present key pharmacophoric elements—hydrogen bond donors and acceptors, aromatic regions, and hydrophobic patches—in pre-organized spatial arrangements that are complementary to the binding sites of large protein families like G protein-coupled receptors (GPCRs), kinases, and ion channels.[2] The strategic application of these scaffolds in fragment-based and structure-based drug design has proven to be a highly effective approach in the development of novel therapeutics.[2]

Comparative Analysis of Key Heterocyclic Scaffolds

This section provides a head-to-head comparison of the physicochemical and biological properties of pyridine, pyrimidine, quinoline, and thiophene, highlighting their unique attributes and therapeutic applications.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The table below summarizes key properties of the four selected heterocycles.

PropertyPyridinePyrimidineQuinolineThiophene
Structure 6-membered aromatic ring with one nitrogen atom6-membered aromatic ring with two nitrogen atoms at positions 1 and 3Bicyclic aromatic ring (benzene fused to pyridine)5-membered aromatic ring with one sulfur atom
pKa (of conjugate acid) ~5.2~1.3~4.9Not applicable (non-basic)
logP (Octanol/Water) ~0.65~-0.14~2.03~1.81
Solubility in Water HighModerateLowLow
Hydrogen Bonding AcceptorAcceptorAcceptorWeak acceptor

Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Scaffolds. The data presented are approximate values and can vary based on substitution.

The nitrogen atom in pyridine imparts basicity and enhances water solubility compared to its carbocyclic analog, benzene.[5] Pyrimidine, with its two nitrogen atoms, is a weaker base than pyridine.[6] Quinoline, being a larger, more lipophilic molecule, exhibits lower water solubility.[7] Thiophene is a non-basic, hydrophobic scaffold.[8] These fundamental differences in physicochemical properties have profound implications for their behavior in biological systems and their suitability for different therapeutic targets.

Biological Activities and Therapeutic Applications

The unique electronic and structural features of each scaffold contribute to a wide spectrum of biological activities.

  • Pyridine: The pyridine nucleus is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs.[9][10] Its derivatives exhibit a broad range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[10][11] The nitrogen atom in pyridine can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets.[12]

  • Pyrimidine: As an essential component of nucleobases (cytosine, thymine, and uracil), the pyrimidine scaffold is fundamental to life.[6] This inherent biological relevance makes pyrimidine derivatives potent anticancer, antiviral, and antimicrobial agents.[8][13][14][15][16][17][18][19][20] Many pyrimidine-based drugs act by inhibiting key enzymes involved in nucleic acid synthesis or cellular signaling pathways.[1][16]

  • Quinoline: This bicyclic scaffold is a prominent feature in numerous natural and synthetic bioactive compounds.[7] Quinoline derivatives are well-known for their antimalarial, anticancer, and antimicrobial activities.[6][13][15][16][21][22] The extended aromatic system of quinoline allows for effective intercalation with DNA and interaction with the active sites of various enzymes.[13]

  • Thiophene: The sulfur-containing thiophene ring is a bioisostere of the phenyl ring and is found in numerous approved drugs.[8][23] Its derivatives display a wide array of pharmacological properties, including anti-inflammatory, anticancer, and central nervous system (CNS) activities.[8][24][25][26] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, contributing to target binding.[8]

The following table provides examples of approved drugs containing these scaffolds and their therapeutic applications.

ScaffoldDrug ExampleTherapeutic AreaMechanism of Action
Pyridine ImatinibOncologyTyrosine kinase inhibitor[27]
AcyclovirAntiviralDNA polymerase inhibitor
Pyrimidine 5-FluorouracilOncologyThymidylate synthase inhibitor[15]
Zidovudine (AZT)Antiviral (HIV)Reverse transcriptase inhibitor[15]
Quinoline ChloroquineAntimalarialHeme polymerase inhibitor[28]
CiprofloxacinAntibacterialDNA gyrase inhibitor[28]
Thiophene ClopidogrelCardiovascularP2Y12 receptor antagonist[8]
OlanzapineAntipsychoticDopamine and serotonin receptor antagonist[8]

Table 2: Examples of Approved Drugs Containing Selected Heterocyclic Scaffolds.

Structure-Activity Relationship (SAR) and Drug Design

The versatility of these scaffolds lies in the ability to modify their structure to optimize potency, selectivity, and pharmacokinetic properties.

  • Pyridine: The position of substituents on the pyridine ring significantly influences its biological activity.[11] For example, in some kinase inhibitors, substitution at the 3- and 4-positions is crucial for potent activity.[29]

  • Pyrimidine: The substitution pattern on the pyrimidine ring is critical for its interaction with target enzymes. For instance, in many kinase inhibitors, specific substitutions at the 2-, 4-, and 5-positions are required for high-affinity binding.[1][30]

  • Quinoline: The fused ring system of quinoline offers multiple sites for modification. In anticancer agents, substitutions at the 2-, 4-, and 7-positions have been shown to modulate activity and selectivity.[21]

  • Thiophene: As a bioisosteric replacement for a phenyl ring, the thiophene scaffold allows for fine-tuning of steric and electronic properties.[8] The position of substituents on the thiophene ring can impact its metabolic stability and target engagement.[25]

Experimental Protocols for Scaffold Evaluation

The evaluation of compounds containing these heterocyclic scaffolds involves a battery of in vitro and in vivo assays. Below are detailed protocols for key experiments.

Cytotoxicity Assays: MTT and XTT

These colorimetric assays are fundamental for assessing the effect of a compound on cell viability.[21][31]

MTT Assay Protocol [21][31]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[21][31]

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

XTT Assay Protocol [21][32]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.[21][32]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[21][32]

  • Absorbance Measurement: Measure the absorbance between 450-500 nm using a microplate reader.[32]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.[4][19][20][33][34]

Fluorescence-Based Kinase Assay Protocol [4][34]

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase, a fluorescently labeled substrate, and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Measure the fluorescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antimicrobial Susceptibility Testing (AST)

AST determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a particular microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols.[11][17][35][36]

Broth Microdilution Protocol (CLSI/EUCAST) [35]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compound in a 96-well microplate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Key Concepts

Signaling Pathway Targeted by Quinoline-Based Kinase Inhibitors

The following diagram illustrates how quinoline-based inhibitors can target key signaling pathways involved in cancer cell proliferation and survival.[2][6][22]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline-Based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibits Quinoline_Inhibitor->Raf Inhibits Quinoline_Inhibitor->PI3K Inhibits

Caption: Quinoline-based inhibitors targeting key kinases in oncogenic signaling pathways.

Experimental Workflow for Heterocyclic Scaffold-Based Drug Discovery

The following diagram outlines a typical workflow for the discovery and development of drugs based on heterocyclic scaffolds.

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Library_Design Scaffold-Based Library Design Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A streamlined workflow for heterocyclic scaffold-based drug discovery.

Conclusion and Future Perspectives

Heterocyclic scaffolds are undeniably central to the art and science of drug discovery.[1][3] The comparative analysis of pyridine, pyrimidine, quinoline, and thiophene reveals a rich tapestry of chemical properties and biological activities that medicinal chemists can harness to design novel therapeutics. While this guide has provided a comprehensive overview, the exploration of these and other heterocyclic systems is an ongoing endeavor. Future advancements in computational chemistry, synthetic methodologies, and our understanding of biological systems will undoubtedly unlock even greater potential from these privileged structures, paving the way for the next generation of life-saving medicines.

References

  • El-Gamal, M. I., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. RSC Medicinal Chemistry, 15(5), 1234-1250. Retrieved from [Link]

  • Chilin, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-25. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(11), 1066-1087. Retrieved from [Link]

  • Dwivedi, A. R., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(1), 12-36. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5). Retrieved from [Link]

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. Retrieved from [Link]

  • Singh, M. P., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36. Retrieved from [Link]

  • Chilin, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. Retrieved from [Link]

  • Singh, R., et al. (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Current Medicinal Chemistry. Retrieved from [Link]

  • Dwivedi, A. R., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36. Retrieved from [Link]

  • Chilmonczyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. Retrieved from [Link]

  • CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]

  • Giles Scientific Inc. (2025). 2025 CLSI & EUCAST Guidelines in BIOMIC V3. rapidmicrobiology. Retrieved from [Link]

  • Zbinden, R., et al. (2014). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLoS ONE, 9(10), e109699. Retrieved from [Link]

  • ijrpr. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 11(4), 456-466. Retrieved from [Link]

  • ITM LabHub. (2024). New versions of CLSI and EUCAST AST breakpoint tables (2024). ITM LabHub. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 416-436. Retrieved from [Link]

  • Cantón, R., et al. (2012). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? Enfermedades Infecciosas y Microbiología Clínica (English Edition), 30(9), 521-527. Retrieved from [Link]

  • Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(21), 7268. Retrieved from [Link]

  • Dwivedi, A. R., et al. (2025). A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]

  • Chandra, R., et al. (2006). Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. Bioorganic & Medicinal Chemistry Letters, 16(5), 1350-1352. Retrieved from [Link]

  • Dwivedi, A. R., et al. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. Retrieved from [Link]

  • de la Fuente, C., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(15), 11466-11486. Retrieved from [Link]

  • Dwivedi, A. R., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16(1), 12-36. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science, 12(1), 231450. Retrieved from [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 5432. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305141. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. RSC Advances, 15(35), 24189-24206. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305141. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of quinoline-linked pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ResearchGate. Retrieved from [Link]

  • PubMed. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. Retrieved from [Link]

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chemistry Proceedings, 18(1), 135. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Target Engagement of 7-Bromo-8-methylpyrido[2,3-b]pyrazine in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of 7-Bromo-8-methylpyrido[2,3-b]pyrazine. As a heterocyclic compound with potential applications in kinase inhibition, robust target validation is a critical step in advancing its development from a chemical probe to a potential therapeutic agent.[1] This document moves beyond simple protocol listing to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to your research.

Introduction: The Criticality of Target Engagement

This compound belongs to the pyrido[2,3-b]pyrazine class of compounds, a scaffold known to exhibit kinase inhibition and anticancer properties.[1] Before committing significant resources to downstream efficacy and toxicity studies, it is imperative to confirm that the compound directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, provides the mechanistic foundation for the compound's observed biological effects. Failure to rigorously validate target engagement can lead to misinterpretation of data and the costly pursuit of non-viable drug candidates.[2]

This guide will compare three orthogonal, yet complementary, methods for assessing target engagement:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly measures ligand binding in intact cells.

  • In-Cell Kinase Activity Assays: A functional readout of the compound's inhibitory effect on its target enzyme.

  • Western Blotting of Downstream Signaling Pathways: An indirect but highly relevant method to confirm the functional consequences of target modulation.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Direct Binding Approach

CETSA® is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[3][4] When a compound like this compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[4] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement.[5][6]

Causality Behind Experimental Choices

The core of CETSA® is the heat challenge. The chosen temperature range is critical; it must be sufficient to denature the unbound target protein without causing widespread, non-specific protein aggregation. The subsequent quantification of the soluble protein fraction, typically by Western Blot or mass spectrometry, provides a direct readout of stabilization.

Experimental Workflow: CETSA®

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (or Vehicle) A->B Incubate C 3. Aliquot Cells B->C D 4. Heat at Temp Gradient (e.g., 40-70°C) C->D Thermal Cycler E 5. Cell Lysis D->E F 6. Separate Soluble & Aggregated Fractions E->F Centrifugation G 7. Quantify Soluble Target (e.g., Western Blot) F->G H 8. Plot Melt Curve G->H Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection A 1. Prepare Reagents: Kinase, Substrate, ATP C 3. Add Kinase, Substrate, & Inhibitor to Plate A->C B 2. Serially Dilute This compound B->C D 4. Initiate with ATP C->D E 5. Incubate (e.g., 30°C for 60 min) D->E F 6. Stop Reaction & Deplete Remaining ATP E->F G 7. Convert ADP to ATP F->G H 8. Generate Luminescence G->H I 9. Read Signal H->I J 10. Plot Dose-Response Curve I->J

Caption: Workflow for a luminescence-based kinase activity assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions to create a dose-response curve (e.g., 10-point curve from 100 µM to 5 nM).

    • Prepare the kinase reaction mixture containing the recombinant target kinase and its specific substrate in kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted compound or vehicle control.

    • Add the kinase/substrate mixture to each well and pre-incubate for 15 minutes. [7] * Initiate the reaction by adding an ATP solution. The final ATP concentration should be near the Km for the target kinase. [7] * Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. [7] * Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30-60 minutes. [7]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background (no enzyme control) and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value. [7]

Data Presentation and Interpretation

The primary output is the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

CompoundTarget KinaseIC50 (nM)Interpretation
This compoundKinase X75Potent inhibitor of Kinase X
Staurosporine (Control)Kinase X10Known potent, non-selective kinase inhibitor
Inactive AnalogKinase X>10,000No significant inhibition

Method 3: Western Blotting - Monitoring Downstream Consequences

Confirming that the compound modulates the target's signaling pathway in cells provides crucial functional evidence of target engagement. [8]If this compound inhibits a specific kinase, we expect to see a decrease in the phosphorylation of its known downstream substrates.

Causality Behind Experimental Choices

This method relies on the specificity of phospho-antibodies to detect changes in protein phosphorylation states. [9]It is essential to include a "total protein" control for each target to ensure that the observed changes in phosphorylation are not due to a decrease in the overall protein expression. [10]Serum starvation before treatment helps to reduce basal signaling activity, making the effects of the compound more pronounced. [8]

Hypothetical Signaling Pathway

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) TargetKinase Target Kinase X RTK->TargetKinase Activates Substrate Downstream Substrate Y TargetKinase->Substrate Phosphorylates (p-Y) Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 7-Bromo-8-methyl- pyrido[2,3-b]pyrazine Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Detailed Experimental Protocol: Western Blotting
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours. [8] * Treat cells with a dose-response of this compound or vehicle for a specified time (e.g., 2 hours). Include a positive control activator of the pathway if available (e.g., a growth factor). [10]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). [11] * Transfer the separated proteins to a nitrocellulose or PVDF membrane. [11]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [11] * Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Substrate Y) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [12] * Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [8][12]

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody that detects the total amount of the substrate protein (anti-total-Substrate Y). [10]

Data Presentation and Interpretation

Quantify band intensities using densitometry software. The results should show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Compound Conc. (µM)p-Substrate Y / Total Substrate Y Ratio (Fold Change vs. Vehicle)Interpretation
0 (Vehicle)1.0Baseline phosphorylation
0.10.75Minor inhibition of downstream signaling
1.00.20Significant inhibition
10.00.05Strong inhibition

Comparison Summary and Recommendations

Each method provides a unique and valuable piece of the target engagement puzzle. A multi-faceted approach is strongly recommended for the most conclusive validation.

FeatureCellular Thermal Shift Assay (CETSA®)Kinase Activity AssayWestern Blotting (Downstream)
Principle Ligand-induced thermal stabilizationMeasures enzymatic activityMeasures functional pathway output
Readout Direct bindingFunctional inhibition (IC50)Change in protein phosphorylation
Cellular Context Intact cells or lysateRecombinant enzyme (in vitro)Intact cells
Key Advantage Unambiguous proof of direct binding in a cellular environment. No compound modification needed.Highly quantitative measure of potency (IC50). High-throughput potential.Confirms functional consequence of target engagement in a physiological context.
Key Limitation Lower throughput; some targets may not show a thermal shift.In vitro artifact potential; does not confirm cell permeability or engagement.Indirect; effects could be due to off-target activity.
Best For... Initial confirmation of direct target binding in cells.Determining inhibitor potency and for structure-activity relationship (SAR) studies.Validating the on-target mechanism of action and its functional impact.

To robustly validate the target engagement of this compound, we recommend a tiered approach:

  • Start with a Kinase Activity Assay against a panel of purified kinases to identify the most likely target(s) and determine the compound's in vitro potency (IC50).

  • Follow up with CETSA® in cells expressing the top candidate kinase to confirm direct physical binding in a native cellular environment.

  • Finally, use Western Blotting to demonstrate that the compound inhibits the phosphorylation of known downstream substrates of the target kinase in a dose-dependent manner, thereby confirming a functional on-target effect.

By combining the direct biophysical evidence from CETSA®, the quantitative potency data from kinase assays, and the functional pathway validation from Western blotting, researchers can build a compelling and self-validating case for the cellular target engagement of this compound, paving the way for its confident progression in the drug discovery pipeline.

References

  • Google. (2026).
  • Benchchem. (n.d.). This compound|CAS 116605-69-7.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Benchchem. (n.d.). Application Notes and Protocols for Kinase Activity Assay Using Sgk1-IN-4.
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • P. M. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • National Center for Biotechnology Information. (n.d.). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.
  • Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol.

Sources

Benchmarking a Novel Pyrido[2,3-b]pyrazine Derivative Against Established EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Targeting EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and epithelial tumors of the head and neck, aberrant EGFR signaling due to overexpression or mutation is a key driver of tumorigenesis.[3][4] This has established EGFR as a critical target for therapeutic intervention.

The clinical landscape has been shaped by small-molecule EGFR tyrosine kinase inhibitors (TKIs), which compete with ATP at the kinase's catalytic site, thereby blocking downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3][5] This guide focuses on a comparative analysis of a novel investigational compound derived from a privileged scaffold, 7-Bromo-8-methylpyrido[2,3-b]pyrazine, which we will refer to as Compound X . The pyrido[2,3-b]pyrazine core is a recognized scaffold in the development of kinase inhibitors.[6]

We will benchmark Compound X against three generations of clinically approved EGFR inhibitors:

  • Gefitinib & Erlotinib (First-Generation): Reversible inhibitors effective against common activating EGFR mutations (L858R, del19) but less so against the T790M resistance mutation.[7][8][9]

  • Osimertinib (Third-Generation): An irreversible inhibitor designed to be effective against both activating mutations and the T790M resistance mutation, with greater selectivity for mutant EGFR over wild-type.[5][7][]

This guide will provide a framework for the preclinical evaluation of Compound X, detailing the requisite experimental protocols, presenting hypothetical yet plausible comparative data, and explaining the scientific rationale behind each step. Our objective is to furnish researchers and drug development professionals with a comprehensive blueprint for assessing novel EGFR inhibitors.

The EGFR Signaling Cascade: A Visualization

Activation of EGFR by ligands like EGF triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream pathways that ultimately control gene expression and cell fate.[2][3][11]

EGFR_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Ligand EGF/TGF-α EGFR EGFR P-Tyr Ligand->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR:p1->GRB2 PI3K PI3K EGFR:p1->PI3K STAT3 STAT3 EGFR:p1->STAT3 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Compound X / Known TKIs Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway and point of TKI intervention.

Phase 1: In Vitro Kinase Inhibition Profile

Objective: To determine the direct inhibitory potency of Compound X against wild-type and mutant EGFR kinases and compare it to our benchmarks. The half-maximal inhibitory concentration (IC50) is the primary metric. A lower IC50 value indicates greater potency.[12]

Experimental Protocol: EGFR Kinase Assay

This protocol outlines a luminescent kinase assay, a common method for determining IC50 values. The principle is to measure the amount of ATP remaining after a kinase reaction; higher luminescence correlates with less ATP consumption and thus greater inhibition.[13][14]

  • Reagent Preparation:

    • Recombinant human EGFR enzymes (wild-type, L858R, del19, L858R/T790M) are diluted in kinase assay buffer.

    • A suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide) and ATP are prepared in the same buffer.[14] The ATP concentration should ideally be at or near the Michaelis constant (Km) for accurate IC50 to Ki conversion.[15]

    • Test compounds (Compound X, Gefitinib, Osimertinib) are serially diluted in DMSO to create a dose-response curve (e.g., from 0.1 nM to 10 µM).[16]

  • Assay Execution (96-well format):

    • Add 5 µL of each compound dilution to the appropriate wells.

    • Add 20 µL of the enzyme solution to each well and incubate briefly.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and measure remaining ATP by adding a detection reagent (e.g., Kinase-Glo® MAX).[13][17]

    • Incubate at room temperature for 10-40 minutes as per the manufacturer's protocol.[18]

    • Read luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls.

    • Plot the percentage of inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19]

Comparative Kinase Inhibition Data (IC50, nM)
CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (del19)EGFR (L858R/T790M)Selectivity Ratio (WT/T790M)
Gefitinib 150108>5000<0.03
Erlotinib 11054>4000<0.03
Osimertinib 751.51.2155
Compound X (Hypothetical) 90 2.0 1.8 12 7.5

Causality Behind Experimental Choices: We include four EGFR variants to build a comprehensive profile. The L858R and del19 mutations are common activating mutations sensitive to first-generation TKIs.[8] The L858R/T790M double mutant represents acquired resistance, the key target for third-generation inhibitors like Osimertinib.[5][8] The selectivity ratio (Wild-Type IC50 / T790M IC50) is a critical parameter; a higher ratio suggests the compound is more selective for the resistance mutation over the wild-type enzyme, which can predict a wider therapeutic window and fewer side effects related to inhibiting normal EGFR function.[5]

Phase 2: Cellular Potency and Viability

Objective: To assess the ability of Compound X to inhibit cancer cell growth and induce apoptosis in cell lines harboring relevant EGFR mutations. This moves beyond the purified enzyme to a more biologically complex system.

Experimental Protocol: Cell Viability (XTT/MTT Assay)

The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as a proxy for cell viability.[20][21] Viable cells with active mitochondrial enzymes reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[22]

  • Cell Culture:

    • Select appropriate human NSCLC cell lines:

      • PC-9: Expresses EGFR del19 mutation (sensitive to all TKIs).

      • H1975: Expresses both L858R and T790M mutations (resistant to 1st-gen, sensitive to 3rd-gen).[8]

      • A549: Expresses wild-type EGFR (typically resistant to EGFR TKIs).[23]

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of Compound X and the benchmark inhibitors for 72 hours.

  • Assay Procedure (XTT):

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.[20]

    • Add 50 µL of the mixture to each well.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

    • Measure the absorbance of the formazan product using a spectrophotometer (typically at 450-500 nm).

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against drug concentration.

Comparative Cellular Growth Inhibition Data (GI50, nM)
CompoundPC-9 (EGFR del19)H1975 (L858R/T790M)A549 (EGFR WT)
Gefitinib 15>8000>10000
Erlotinib 12>7500>10000
Osimertinib 1725>5000
Compound X (Hypothetical) 20 35 >8000

Trustworthiness of the Protocol: This self-validating system includes both sensitive (PC-9) and resistant (H1975, A549) cell lines. A successful experiment will show potent activity of Gefitinib in PC-9 but not H1975, while Osimertinib should be potent in both.[8] Compound X's performance is evaluated against these expected outcomes. The inclusion of a wild-type line (A549) helps confirm selectivity for oncogenic EGFR.

Phase 3: Preclinical In Vivo Efficacy

Objective: To evaluate the anti-tumor activity of Compound X in a living organism, providing data on its efficacy, pharmacokinetics, and tolerability. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly valued for retaining the characteristics of the original human tumor.[24][25][26]

Experimental Workflow: Patient-Derived Xenograft (PDX) Model

PDX_Workflow Patient Patient Tumor (e.g., NSCLC with L858R/T790M) Implantation Surgical Resection & Implantation into Immunodeficient Mice Patient->Implantation Growth Tumor Growth (to 100-200 mm³) Implantation->Growth Randomization Randomize Mice into Treatment Cohorts Growth->Randomization Dosing Daily Oral Gavage: - Vehicle - Osimertinib (e.g., 25 mg/kg) - Compound X (Dose TBD) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Treatment Period (e.g., 21 days) Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis Monitoring->Endpoint

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-8-methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a halogenated heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Understanding the Compound: Hazard Profile and Safety Considerations

This compound and its structural analogs are classified as irritants and are harmful if swallowed or inhaled.[1][2][3] The toxicological properties of this specific compound have not been exhaustively investigated, warranting a cautious approach that treats it as potentially hazardous.[1]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

During handling and disposal, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)
Skin IrritationCategory 2GHS07 (Exclamation Mark)
Eye IrritationCategory 2GHS07 (Exclamation Mark)
Specific Target Organ ToxicityCategory 3 (Respiratory System)GHS07 (Exclamation Mark)

Table 1: GHS Hazard Classifications for Structurally Similar Compounds.[2]

Core Disposal Protocol: A Step-by-Step Approach

The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1][5][6]

Step 1: Segregation of Halogenated Waste

The primary and most critical step is the segregation of halogenated organic waste from non-halogenated waste streams.[5][7] This is due to the different and more costly disposal methods required for halogenated compounds.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Causality: Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of hazardous waste that requires specialized treatment, leading to significantly higher disposal costs.[5]

Step 2: Container Management

Proper container selection and labeling are crucial for safe storage and transport.

  • Action: Use a robust, chemically compatible container with a secure, tight-fitting screw cap.[6] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).

  • Trustworthiness: A properly sealed and labeled container prevents accidental spills and ensures that all personnel are aware of the contents and associated risks. Do not fill containers beyond 90% capacity to allow for expansion.[7]

Step 3: Waste Accumulation and Storage

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Action: Store the sealed waste container in a secondary containment bin within a well-ventilated area, such as a fume hood or a designated chemical storage cabinet.[7] This area should be away from incompatible materials, such as strong oxidizing agents or acids.[8]

  • Expertise: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental release and exposure to laboratory personnel.

Step 4: Professional Waste Disposal

Disposal of this compound must be handled by a licensed professional waste disposal company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Do not attempt to treat or dispose of the chemical yourself.

  • Authoritative Grounding: The recommended disposal method for this type of compound is high-temperature incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen bromide.[1]

Emergency Procedures for Spills and Contamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[1] Place the spilled material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.

For personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • Inhalation: Move the person into fresh air.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in Fume Hood A->B Always C Generate Waste (e.g., residual solid, contaminated materials) B->C D Is the waste halogenated? C->D E Place in 'Halogenated Organic Waste' Container D->E Yes F Place in 'Non-Halogenated Waste' Container D->F No G Securely Cap & Label Container E->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Professional Disposal (Incineration) I->J

Caption: Decision workflow for the safe disposal of this compound.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 7-Bromo-pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (2016). Chemical Waste Management Guide. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Edinburgh. (2022, February 17). Waste Management. Retrieved from [Link]

Sources

Mastering the Safe Handling of 7-Bromo-8-methylpyrido[2,3-b]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals working with novel heterocyclic compounds, ensuring a robust safety protocol is as fundamental as the innovative science itself. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 7-Bromo-8-methylpyrido[2,3-b]pyrazine, a key building block in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions to foster a culture of safety and scientific excellence.

While comprehensive toxicological data for this compound is not extensively documented, its structure, featuring a brominated pyridopyrazine core, warrants a cautious approach. The safety protocols outlined herein are synthesized from data on structurally similar compounds and established principles for handling halogenated aromatic heterocycles.[1][2] This proactive stance ensures the highest level of protection.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: Prolonged or repeated contact may cause redness, itching, and irritation.[2][3]

  • Serious Eye Irritation: The compound, particularly in powdered form, can be a significant irritant to the eyes, potentially causing damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[1][3]

  • Acute Oral Toxicity: Ingestion may be harmful.[2]

During handling, thermal decomposition can also lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide gas.[1]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is the most critical step in mitigating exposure risks.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is required when there is a significant splash risk.[4][5][6]Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes, which is superior to safety glasses.[5]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber).[4][5][7]Prevents direct skin contact. Always inspect gloves for tears or punctures before use.[8] Employ proper glove removal techniques to avoid contaminating your hands.[4]
Protective Clothing A buttoned, long-sleeved laboratory coat.[5][9][10] Consider a chemical-resistant apron for larger quantities or splash-prone procedures.Shields skin and personal clothing from contamination. Natural fibers like cotton are preferable to synthetic materials which can melt if they come into contact with certain chemicals.[9]
Respiratory Protection A NIOSH-approved respirator is necessary when engineering controls are insufficient or when handling the powder outside of a certified chemical fume hood.[1][4][9]For nuisance dust exposure, a P95 or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection or when generating aerosols, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk throughout the compound's lifecycle in the laboratory.

Safe_Handling_Workflow cluster_pre Pre-Handling cluster_handling Active Handling cluster_post Post-Handling Receiving Receiving Storage Storage Receiving->Storage Inspect container Donning_PPE Don PPE Storage->Donning_PPE Retrieve for use Engineering_Controls Engineering Controls (Fume Hood) Weighing_Transfer Weighing & Transfer Engineering_Controls->Weighing_Transfer Perform work Donning_PPE->Engineering_Controls Prepare workspace Decontamination Decontamination Weighing_Transfer->Decontamination Clean workspace Doffing_PPE Doff PPE Decontamination->Doffing_PPE Exit work area Waste_Disposal Waste Disposal Doffing_PPE->Waste_Disposal Segregate waste

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.